molecular formula C10H16N4O4 B1673305 Histidinomethylalanine CAS No. 88495-09-4

Histidinomethylalanine

Cat. No.: B1673305
CAS No.: 88495-09-4
M. Wt: 256.26 g/mol
InChI Key: STJVSQOCSSJOLM-APQOSEDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  RN given refers to (S-(R*,S*))-isomer

Properties

CAS No.

88495-09-4

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid

InChI

InChI=1S/C10H16N4O4/c1-5(8(11)10(17)18)14-7(9(15)16)2-6-3-12-4-13-6/h3-5,7-8,14H,2,11H2,1H3,(H,12,13)(H,15,16)(H,17,18)/t5-,7-,8+/m0/s1

InChI Key

STJVSQOCSSJOLM-APQOSEDMSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)NC(CC1=CN=CN1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

histidinomethylalanine
histidinomethylalanine, (R-(R*,S*))-isomer
L-HMeAL
N(tau)-(2'-amino-2'-carboxy-1'-methylethyl)-L-histidine

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-methyl-α-amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-α-amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into peptides and small molecules can significantly enhance their pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of conformational flexibility. This guide provides a comprehensive overview of the core synthetic methodologies for preparing N-methyl-α-amino acids, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Reductive Amination

Reductive amination is a widely employed and classical method for the N-methylation of α-amino acids. This approach involves the formation of an imine or iminium ion intermediate from the primary amine of the amino acid and a carbonyl compound (typically formaldehyde), followed by its reduction to the corresponding N-methyl amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. This one-pot reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium (B1175870) salts.[1][2][3][4][5]

Eschweiler_Clarke AminoAcid α-Amino Acid IminiumIon Iminium Ion AminoAcid->IminiumIon + H₂CO Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon N_Methyl_AA N-Methyl-α-amino acid IminiumIon->N_Methyl_AA + HCOOH FormicAcid Formic Acid FormicAcid->N_Methyl_AA CO2 CO₂

Eschweiler-Clarke Reaction Pathway

A general procedure for the Eschweiler-Clarke N,N-dimethylation of an α-amino acid is as follows:

  • To a solution of the α-amino acid (1.0 eq) in water, add aqueous formaldehyde (37%, 2.5 eq).

  • Add formic acid (98%, 2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.

  • The crude N,N-dimethyl amino acid can be purified by recrystallization or ion-exchange chromatography. For mono-N-methylation, careful control of stoichiometry is required, and often a mixture of un-, mono-, and di-methylated products is obtained.

Amino AcidProductYield (%)Reference
β-AlanineN,N-dimethyl-β-alanine82[1]
General AminesN-methylated aminesHigh[5]

Note: The Eschweiler-Clarke reaction often leads to dimethylation of primary amines. Achieving selective monomethylation can be challenging.

Reductive Amination with Sodium Cyanoborohydride

A milder alternative to the Eschweiler-Clarke reaction involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is particularly effective because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][6][7][8][9]

Reductive_Amination_NaBH3CN Start Start Mix Mix Amino Acid, Formaldehyde, & Solvent Start->Mix Add_Reducer Add NaBH₃CN Mix->Add_Reducer React React at Room Temp Add_Reducer->React Workup Aqueous Workup & Extraction React->Workup Purify Purification Workup->Purify End N-Methyl-α-amino acid Purify->End

Reductive Amination with NaBH₃CN

A typical procedure for the N-methylation of an amino acid using sodium cyanoborohydride is as follows:

  • Dissolve the α-amino acid (1.0 eq) in an appropriate solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Add aqueous formaldehyde (37%, 1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or chromatography to yield the N-methyl-α-amino acid.

Amino AcidProductYield (%)Reference
Various amines and carbonylsN-alkylated amines57-99[6]
General AminesN-methylated aminesGood[7][8]

Alkylation of N-Protected Amino Acids

This strategy involves the protection of the α-amino group with a suitable protecting group, followed by methylation of the resulting secondary amine or amide, and subsequent deprotection. This method offers excellent control over the degree of methylation, making it ideal for the synthesis of mono-N-methylated amino acids.

Solid-Phase Synthesis using o-Nitrobenzenesulfonyl (o-NBS) Protection

The Fukuyama-Mitsunobu reaction and its solid-phase adaptations provide an efficient route to N-methylated amino acids. The o-nitrobenzenesulfonyl (o-NBS) protecting group is particularly useful as it acidifies the N-H proton, facilitating its deprotonation and subsequent methylation.[2][10][11]

oNBS_Alkylation AA_Resin Amino Acid on Resin NBS_Protection o-NBS Protection AA_Resin->NBS_Protection Methylation Methylation (e.g., Dimethyl Sulfate) NBS_Protection->Methylation NBS_Deprotection o-NBS Deprotection Methylation->NBS_Deprotection N_Methyl_AA_Resin N-Methyl Amino Acid on Resin NBS_Deprotection->N_Methyl_AA_Resin

Solid-Phase o-NBS N-Methylation

A general procedure for the solid-phase N-methylation of an amino acid attached to a resin (e.g., 2-chlorotrityl chloride resin) is as follows:

  • Fmoc Deprotection: Swell the Fmoc-amino acid-resin in DMF and treat with 20% piperidine (B6355638) in DMF to remove the Fmoc group. Wash the resin thoroughly.

  • o-NBS Protection: To the deprotected resin, add a solution of o-nitrobenzenesulfonyl chloride (4 eq) and collidine (5 eq) in NMP. Shake for 1-2 hours. Wash the resin.

  • Methylation: Treat the resin with a solution of DBU (5 eq) in NMP for 2 minutes, then add dimethyl sulfate (B86663) (10 eq). Shake for 5-10 minutes. Wash the resin.

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (B42355) (10 eq) and DBU (5 eq) in NMP. Add this solution to the resin and shake for 5 minutes. Repeat this step. Wash the resin extensively.

  • Fmoc Protection (Optional): The free N-methyl amine can be reprotected with Fmoc-OSu for use in subsequent peptide synthesis steps.

  • Cleavage: Cleave the N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

Amino Acid DerivativeMethylating AgentYield (%)Purity (%)Reference
Fmoc-Thr(tBu)-OHDimethyl sulfate85>95[10]
Fmoc-Thr(tBu)-OHMethyl iodide78>95[10]
Fmoc-βAla-OHDimethyl sulfate92>95[10]
Fmoc-βAla-OHMethyl iodide88>95[10]
Solution-Phase Synthesis with Fmoc Protection

N-methyl-α-amino acids can also be prepared in solution, often starting with the corresponding Fmoc-protected amino acid.

  • Protection: Protect the carboxylic acid of the Fmoc-amino acid as a benzhydryl ester.

  • Methylation: The N-H proton of the Fmoc-protected amino acid is then methylated. A common method involves the use of sodium hydride and methyl iodide, or dimethyl sulfate with a base like DBU.

  • Deprotection: The benzhydryl ester is selectively cleaved under mild acidic conditions to afford the Fmoc-N-methyl-α-amino acid.

Amino Acid DerivativeYield (%)Reference
N-Fmoc-N-methyl-L-valineQuantitative[12]
N-Fmoc-N-methyl-L-leucineQuantitative[12]
N-Fmoc-N-methyl-L-isoleucineQuantitative[12]

Synthesis via 5-Oxazolidinones

A versatile and efficient method for the synthesis of N-methyl-α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone (B12669149). This method is applicable to a wide range of amino acids.[6][11][13][14][15]

Oxazolidinone_Pathway N_Protected_AA N-Protected α-Amino Acid Oxazolidinone 5-Oxazolidinone N_Protected_AA->Oxazolidinone + H₂CO Formaldehyde Formaldehyde Formaldehyde->Oxazolidinone N_Methyl_AA_Protected N-Methyl-α-amino acid (Protected) Oxazolidinone->N_Methyl_AA_Protected + Reductant Reducing_Agent Reducing Agent (e.g., Et₃SiH, TFA) Reducing_Agent->N_Methyl_AA_Protected

5-Oxazolidinone Pathway to N-Methyl Amino Acids
  • Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc- or Boc-protected) is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene (B28343) or dichloromethane, typically with azeotropic removal of water, to form the 5-oxazolidinone.

  • Reductive Ring Opening: The 5-oxazolidinone is then subjected to reductive cleavage. A common reagent system for this is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This opens the ring and reduces the intermediate to the N-methyl group.

  • Workup and Purification: Following the reaction, the mixture is worked up to remove the silyl (B83357) byproducts and excess acid. The resulting N-protected N-methyl-α-amino acid is then purified, typically by chromatography.

Starting Amino AcidProductOverall Yield (%)Reference
N-Bsmoc-amino acidsN-methyl amino acidsGood[10]
Various α-amino acidsN-methyl β-amino acids23-57[14]

Asymmetric Synthesis using Chiral Auxiliaries

For applications requiring high enantiopurity, asymmetric synthesis methods are employed. One of the most successful approaches utilizes a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent.

Asymmetric_Synthesis_Pseudoephedrine Pseudoephedrine Pseudoephedrine Chiral_Amide Chiral Glycinamide Pseudoephedrine->Chiral_Amide Glycine_Derivative Glycine Derivative Glycine_Derivative->Chiral_Amide Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Amide->Enolate_Formation Alkylation Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis N_Alkyl_AA Enantiopure α-Amino Acid Hydrolysis->N_Alkyl_AA

References

Synthesis of N-methyl-α-amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-α-amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into peptides and small molecules can significantly enhance their pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of conformational flexibility. This guide provides a comprehensive overview of the core synthetic methodologies for preparing N-methyl-α-amino acids, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

Reductive Amination

Reductive amination is a widely employed and classical method for the N-methylation of α-amino acids. This approach involves the formation of an imine or iminium ion intermediate from the primary amine of the amino acid and a carbonyl compound (typically formaldehyde), followed by its reduction to the corresponding N-methyl amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formaldehyde as the methylating agent and formic acid as the reducing agent. This one-pot reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[1][2][3][4][5]

Eschweiler_Clarke AminoAcid α-Amino Acid IminiumIon Iminium Ion AminoAcid->IminiumIon + H₂CO Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon N_Methyl_AA N-Methyl-α-amino acid IminiumIon->N_Methyl_AA + HCOOH FormicAcid Formic Acid FormicAcid->N_Methyl_AA CO2 CO₂

Eschweiler-Clarke Reaction Pathway

A general procedure for the Eschweiler-Clarke N,N-dimethylation of an α-amino acid is as follows:

  • To a solution of the α-amino acid (1.0 eq) in water, add aqueous formaldehyde (37%, 2.5 eq).

  • Add formic acid (98%, 2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.

  • The crude N,N-dimethyl amino acid can be purified by recrystallization or ion-exchange chromatography. For mono-N-methylation, careful control of stoichiometry is required, and often a mixture of un-, mono-, and di-methylated products is obtained.

Amino AcidProductYield (%)Reference
β-AlanineN,N-dimethyl-β-alanine82[1]
General AminesN-methylated aminesHigh[5]

Note: The Eschweiler-Clarke reaction often leads to dimethylation of primary amines. Achieving selective monomethylation can be challenging.

Reductive Amination with Sodium Cyanoborohydride

A milder alternative to the Eschweiler-Clarke reaction involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This reagent is particularly effective because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][6][7][8][9]

Reductive_Amination_NaBH3CN Start Start Mix Mix Amino Acid, Formaldehyde, & Solvent Start->Mix Add_Reducer Add NaBH₃CN Mix->Add_Reducer React React at Room Temp Add_Reducer->React Workup Aqueous Workup & Extraction React->Workup Purify Purification Workup->Purify End N-Methyl-α-amino acid Purify->End

Reductive Amination with NaBH₃CN

A typical procedure for the N-methylation of an amino acid using sodium cyanoborohydride is as follows:

  • Dissolve the α-amino acid (1.0 eq) in an appropriate solvent, such as methanol or a mixture of methanol and water.

  • Add aqueous formaldehyde (37%, 1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a few drops of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or chromatography to yield the N-methyl-α-amino acid.

Amino AcidProductYield (%)Reference
Various amines and carbonylsN-alkylated amines57-99[6]
General AminesN-methylated aminesGood[7][8]

Alkylation of N-Protected Amino Acids

This strategy involves the protection of the α-amino group with a suitable protecting group, followed by methylation of the resulting secondary amine or amide, and subsequent deprotection. This method offers excellent control over the degree of methylation, making it ideal for the synthesis of mono-N-methylated amino acids.

Solid-Phase Synthesis using o-Nitrobenzenesulfonyl (o-NBS) Protection

The Fukuyama-Mitsunobu reaction and its solid-phase adaptations provide an efficient route to N-methylated amino acids. The o-nitrobenzenesulfonyl (o-NBS) protecting group is particularly useful as it acidifies the N-H proton, facilitating its deprotonation and subsequent methylation.[2][10][11]

oNBS_Alkylation AA_Resin Amino Acid on Resin NBS_Protection o-NBS Protection AA_Resin->NBS_Protection Methylation Methylation (e.g., Dimethyl Sulfate) NBS_Protection->Methylation NBS_Deprotection o-NBS Deprotection Methylation->NBS_Deprotection N_Methyl_AA_Resin N-Methyl Amino Acid on Resin NBS_Deprotection->N_Methyl_AA_Resin

Solid-Phase o-NBS N-Methylation

A general procedure for the solid-phase N-methylation of an amino acid attached to a resin (e.g., 2-chlorotrityl chloride resin) is as follows:

  • Fmoc Deprotection: Swell the Fmoc-amino acid-resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly.

  • o-NBS Protection: To the deprotected resin, add a solution of o-nitrobenzenesulfonyl chloride (4 eq) and collidine (5 eq) in NMP. Shake for 1-2 hours. Wash the resin.

  • Methylation: Treat the resin with a solution of DBU (5 eq) in NMP for 2 minutes, then add dimethyl sulfate (10 eq). Shake for 5-10 minutes. Wash the resin.

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. Add this solution to the resin and shake for 5 minutes. Repeat this step. Wash the resin extensively.

  • Fmoc Protection (Optional): The free N-methyl amine can be reprotected with Fmoc-OSu for use in subsequent peptide synthesis steps.

  • Cleavage: Cleave the N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

Amino Acid DerivativeMethylating AgentYield (%)Purity (%)Reference
Fmoc-Thr(tBu)-OHDimethyl sulfate85>95[10]
Fmoc-Thr(tBu)-OHMethyl iodide78>95[10]
Fmoc-βAla-OHDimethyl sulfate92>95[10]
Fmoc-βAla-OHMethyl iodide88>95[10]
Solution-Phase Synthesis with Fmoc Protection

N-methyl-α-amino acids can also be prepared in solution, often starting with the corresponding Fmoc-protected amino acid.

  • Protection: Protect the carboxylic acid of the Fmoc-amino acid as a benzhydryl ester.

  • Methylation: The N-H proton of the Fmoc-protected amino acid is then methylated. A common method involves the use of sodium hydride and methyl iodide, or dimethyl sulfate with a base like DBU.

  • Deprotection: The benzhydryl ester is selectively cleaved under mild acidic conditions to afford the Fmoc-N-methyl-α-amino acid.

Amino Acid DerivativeYield (%)Reference
N-Fmoc-N-methyl-L-valineQuantitative[12]
N-Fmoc-N-methyl-L-leucineQuantitative[12]
N-Fmoc-N-methyl-L-isoleucineQuantitative[12]

Synthesis via 5-Oxazolidinones

A versatile and efficient method for the synthesis of N-methyl-α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone. This method is applicable to a wide range of amino acids.[6][11][13][14][15]

Oxazolidinone_Pathway N_Protected_AA N-Protected α-Amino Acid Oxazolidinone 5-Oxazolidinone N_Protected_AA->Oxazolidinone + H₂CO Formaldehyde Formaldehyde Formaldehyde->Oxazolidinone N_Methyl_AA_Protected N-Methyl-α-amino acid (Protected) Oxazolidinone->N_Methyl_AA_Protected + Reductant Reducing_Agent Reducing Agent (e.g., Et₃SiH, TFA) Reducing_Agent->N_Methyl_AA_Protected

5-Oxazolidinone Pathway to N-Methyl Amino Acids
  • Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc- or Boc-protected) is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene or dichloromethane, typically with azeotropic removal of water, to form the 5-oxazolidinone.

  • Reductive Ring Opening: The 5-oxazolidinone is then subjected to reductive cleavage. A common reagent system for this is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This opens the ring and reduces the intermediate to the N-methyl group.

  • Workup and Purification: Following the reaction, the mixture is worked up to remove the silyl byproducts and excess acid. The resulting N-protected N-methyl-α-amino acid is then purified, typically by chromatography.

Starting Amino AcidProductOverall Yield (%)Reference
N-Bsmoc-amino acidsN-methyl amino acidsGood[10]
Various α-amino acidsN-methyl β-amino acids23-57[14]

Asymmetric Synthesis using Chiral Auxiliaries

For applications requiring high enantiopurity, asymmetric synthesis methods are employed. One of the most successful approaches utilizes a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a glycine enolate equivalent.

Asymmetric_Synthesis_Pseudoephedrine Pseudoephedrine Pseudoephedrine Chiral_Amide Chiral Glycinamide Pseudoephedrine->Chiral_Amide Glycine_Derivative Glycine Derivative Glycine_Derivative->Chiral_Amide Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Amide->Enolate_Formation Alkylation Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis N_Alkyl_AA Enantiopure α-Amino Acid Hydrolysis->N_Alkyl_AA

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the formation, identification, and quantification of novel and significant cross-link amino acids in food products, with a primary focus on lysinoalanine (LAL) and ornithinoalanine (OAL). As the food industry continues to innovate with protein-rich and processed foods, understanding the generation of these process-induced amino acids is critical for researchers, scientists, and drug development professionals. This document outlines the latest analytical methodologies, presents quantitative data, and visualizes the key pathways and workflows involved in their study.

Introduction to Process-Induced Cross-Link Amino Acids

Food processing techniques, particularly those involving heat and alkaline conditions, can induce the formation of unnatural amino acid cross-links within and between protein chains. These modifications can impact the nutritional value, digestibility, and safety of food products. Among the most studied of these are lysinoalanine (LAL) and ornithinoalanine (OAL), formed from the reaction of dehydroalanine (B155165) with the side chains of lysine (B10760008) and ornithine, respectively. While not "novel" in the sense of recent discovery, the novelty in this field lies in the advanced analytical techniques that now allow for their precise identification and quantification in complex food matrices, revealing new insights into their prevalence and formation mechanisms.

Formation Pathways of Lysinoalanine (LAL) and Ornithinoalanine (OAL)

The primary mechanism for the formation of LAL and OAL is a two-step process initiated by the β-elimination of amino acid residues such as serine, cysteine, or O-phosphoserine under the influence of heat and alkaline pH. This elimination reaction forms a highly reactive dehydroalanine (DHA) intermediate. Subsequently, the ε-amino group of a lysine residue or the δ-amino group of an ornithine residue (which can be formed from the degradation of arginine) performs a nucleophilic attack on the double bond of the DHA intermediate, resulting in the formation of a stable cross-link.[1][2][3]

G Figure 1: Formation Pathway of LAL and OAL Protein Native Protein Chain (contains Ser, Cys, Lys, Arg) DHA Dehydroalanine (DHA) Intermediate Protein->DHA β-elimination of Ser/Cys side chain LAL Lysinoalanine (LAL) Cross-Link DHA->LAL Nucleophilic attack by ε-amino group OAL Ornithinoalanine (OAL) Cross-Link DHA->OAL Nucleophilic attack by δ-amino group Lys Lysine Residue Orn Ornithine Residue (from Arginine degradation) HeatAlkali Heat + Alkaline pH

Formation of LAL and OAL via a dehydroalanine intermediate.

Quantitative Data on LAL and OAL in Food Products

The presence and concentration of LAL and OAL can vary significantly depending on the food matrix and the processing conditions employed. Dairy products, particularly those subjected to high heat treatment, are a significant source of LAL. The following tables summarize the reported concentrations of these cross-linked amino acids in various food products. Data for OAL is less prevalent in the literature, reflecting its typically lower concentration compared to LAL.

Table 1: Lysinoalanine (LAL) Content in Various Food Products

Food ProductProcessing ConditionsLAL Concentration (mg/kg of protein)Reference(s)
Raw MilkUnprocessed9.4[4]
UHT MilkUltra-High Temperature87.1[4]
Skim Milk Powder (low-heat)Spray-drying49.4[4]
Skim Milk Powder (medium-heat)Spray-drying179.9[4]
Skim Milk Powder (high-heat)Spray-drying294.6[4]
Sodium CaseinateAlkaline treatment856.1[4]
Infant FormulaVarious124.9[4]
Boiled EggsBoiling21 - 68[5]
Wheat-based productsBaking/ExtrusionPresent[3]
Fish and SausagesCookingPresent[3]
Cheeses (Halloumi, Mozzarella)HeatingPresent[3]

Table 2: Ornithinoalanine (OAL) Content in Food Products

Food ProductProcessing ConditionsOAL Concentration (mg/kg of protein)Reference(s)
Alkali-treated proteinsLaboratory conditionsFormation observed[1]
Various Processed FoodsCommercial processingData not widely available

Experimental Protocols for Identification and Quantification

The analysis of LAL and OAL in complex food matrices requires robust and sensitive analytical techniques. The gold standard for their identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis

The initial step involves the liberation of LAL and OAL from the protein backbone through hydrolysis.

Protocol 1: Acid Hydrolysis

  • Weigh approximately 50 mg of the food sample into a hydrolysis tube.

  • Add 0.5 mL of 37% hydrochloric acid (HCl) and 0.5 mL of propionic acid.

  • Seal the tube and heat at 160°C for 1 hour.

  • After cooling, evaporate the acid to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable buffer for LC-MS/MS analysis.

Protocol 2: Alkaline Hydrolysis (for Tryptophan preservation, can be adapted)

  • Weigh approximately 50 mg of the sample into a hydrolysis tube.

  • Add 1 mL of 4N sodium hydroxide (B78521) (NaOH).

  • Heat at 105°C for 1 hour.

  • Cool the hydrolysate and neutralize to pH 4 with 1N HCl.

  • Centrifuge to remove precipitated salts.

  • The supernatant is then ready for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Chromatographic Conditions (Example):

  • Column: A dedicated amino acid analysis column or a HILIC (Hydrophilic Interaction Chromatography) column is often used for underivatized analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is employed to separate the amino acids.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.

  • MRM Transitions: Specific precursor-to-product ion transitions for LAL and OAL need to be determined using authentic standards.

G Figure 2: Experimental Workflow for LAL/OAL Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis FoodSample Food Sample Hydrolysis Protein Hydrolysis (Acid or Alkaline) FoodSample->Hydrolysis Cleanup Neutralization & Salt Removal Hydrolysis->Cleanup LC LC Separation (HILIC or other) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Identification Identification (Retention Time, MS/MS spectra) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

A generalized workflow for the analysis of cross-link amino acids.

Novelty in Characterization: The Diagnostic Ion of Lysinoalanine

A recent advancement in the characterization of LAL is the identification of a putative diagnostic ion in MALDI MS/MS spectra. This ion results from the cleavage of the α-carbon and β-carbon of the lysinoalanine cross-link.[2][3] This discovery is a significant step towards more precise mapping of LAL cross-links within protein structures, moving beyond simple quantification of total LAL content after hydrolysis.

Biological and Toxicological Implications

The formation of LAL in food has raised health concerns due to its observed effects in animal studies. The primary toxicological effect reported is nephrotoxicity (kidney damage) in rats, characterized by the enlargement of cell nuclei in the renal tubules.[1] One proposed mechanism for this toxicity is the ability of LAL to act as a strong metal chelator, potentially stripping essential metal ions like zinc from metalloenzymes and disrupting their function.[3] This can impair various metabolic pathways. Furthermore, the formation of these cross-links can reduce protein digestibility and decrease the bioavailability of essential amino acids like lysine.

G Figure 3: Biological Impact of Dietary LAL DietaryLAL Dietary Intake of Lysinoalanine (LAL) Absorption Gastrointestinal Absorption DietaryLAL->Absorption MetalChelation Chelation of Metal Ions (e.g., Zn2+) Absorption->MetalChelation ReducedBioavailability Reduced Bioavailability of Lysine Absorption->ReducedBioavailability EnzymeInhibition Inhibition of Metalloenzymes MetalChelation->EnzymeInhibition RenalToxicity Potential Renal Toxicity (observed in rats) EnzymeInhibition->RenalToxicity ImpairedNutrition Impaired Nutritional Value ReducedBioavailability->ImpairedNutrition

Logical flow of the biological effects of dietary lysinoalanine.

Conclusion and Future Perspectives

The study of novel cross-link amino acids in food is an evolving field, driven by advancements in analytical chemistry. While the focus has been on known compounds like LAL and OAL, the ability to precisely map their locations within food proteins opens new avenues for understanding their formation and impact on food quality and safety. Future research should focus on expanding the quantitative database for a wider range of food products, further elucidating the specific cellular pathways affected by their consumption, and developing processing strategies to minimize their formation without compromising food quality. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of these important food components.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the formation, identification, and quantification of novel and significant cross-link amino acids in food products, with a primary focus on lysinoalanine (LAL) and ornithinoalanine (OAL). As the food industry continues to innovate with protein-rich and processed foods, understanding the generation of these process-induced amino acids is critical for researchers, scientists, and drug development professionals. This document outlines the latest analytical methodologies, presents quantitative data, and visualizes the key pathways and workflows involved in their study.

Introduction to Process-Induced Cross-Link Amino Acids

Food processing techniques, particularly those involving heat and alkaline conditions, can induce the formation of unnatural amino acid cross-links within and between protein chains. These modifications can impact the nutritional value, digestibility, and safety of food products. Among the most studied of these are lysinoalanine (LAL) and ornithinoalanine (OAL), formed from the reaction of dehydroalanine with the side chains of lysine and ornithine, respectively. While not "novel" in the sense of recent discovery, the novelty in this field lies in the advanced analytical techniques that now allow for their precise identification and quantification in complex food matrices, revealing new insights into their prevalence and formation mechanisms.

Formation Pathways of Lysinoalanine (LAL) and Ornithinoalanine (OAL)

The primary mechanism for the formation of LAL and OAL is a two-step process initiated by the β-elimination of amino acid residues such as serine, cysteine, or O-phosphoserine under the influence of heat and alkaline pH. This elimination reaction forms a highly reactive dehydroalanine (DHA) intermediate. Subsequently, the ε-amino group of a lysine residue or the δ-amino group of an ornithine residue (which can be formed from the degradation of arginine) performs a nucleophilic attack on the double bond of the DHA intermediate, resulting in the formation of a stable cross-link.[1][2][3]

G Figure 1: Formation Pathway of LAL and OAL Protein Native Protein Chain (contains Ser, Cys, Lys, Arg) DHA Dehydroalanine (DHA) Intermediate Protein->DHA β-elimination of Ser/Cys side chain LAL Lysinoalanine (LAL) Cross-Link DHA->LAL Nucleophilic attack by ε-amino group OAL Ornithinoalanine (OAL) Cross-Link DHA->OAL Nucleophilic attack by δ-amino group Lys Lysine Residue Orn Ornithine Residue (from Arginine degradation) HeatAlkali Heat + Alkaline pH

Formation of LAL and OAL via a dehydroalanine intermediate.

Quantitative Data on LAL and OAL in Food Products

The presence and concentration of LAL and OAL can vary significantly depending on the food matrix and the processing conditions employed. Dairy products, particularly those subjected to high heat treatment, are a significant source of LAL. The following tables summarize the reported concentrations of these cross-linked amino acids in various food products. Data for OAL is less prevalent in the literature, reflecting its typically lower concentration compared to LAL.

Table 1: Lysinoalanine (LAL) Content in Various Food Products

Food ProductProcessing ConditionsLAL Concentration (mg/kg of protein)Reference(s)
Raw MilkUnprocessed9.4[4]
UHT MilkUltra-High Temperature87.1[4]
Skim Milk Powder (low-heat)Spray-drying49.4[4]
Skim Milk Powder (medium-heat)Spray-drying179.9[4]
Skim Milk Powder (high-heat)Spray-drying294.6[4]
Sodium CaseinateAlkaline treatment856.1[4]
Infant FormulaVarious124.9[4]
Boiled EggsBoiling21 - 68[5]
Wheat-based productsBaking/ExtrusionPresent[3]
Fish and SausagesCookingPresent[3]
Cheeses (Halloumi, Mozzarella)HeatingPresent[3]

Table 2: Ornithinoalanine (OAL) Content in Food Products

Food ProductProcessing ConditionsOAL Concentration (mg/kg of protein)Reference(s)
Alkali-treated proteinsLaboratory conditionsFormation observed[1]
Various Processed FoodsCommercial processingData not widely available

Experimental Protocols for Identification and Quantification

The analysis of LAL and OAL in complex food matrices requires robust and sensitive analytical techniques. The gold standard for their identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis

The initial step involves the liberation of LAL and OAL from the protein backbone through hydrolysis.

Protocol 1: Acid Hydrolysis

  • Weigh approximately 50 mg of the food sample into a hydrolysis tube.

  • Add 0.5 mL of 37% hydrochloric acid (HCl) and 0.5 mL of propionic acid.

  • Seal the tube and heat at 160°C for 1 hour.

  • After cooling, evaporate the acid to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable buffer for LC-MS/MS analysis.

Protocol 2: Alkaline Hydrolysis (for Tryptophan preservation, can be adapted)

  • Weigh approximately 50 mg of the sample into a hydrolysis tube.

  • Add 1 mL of 4N sodium hydroxide (NaOH).

  • Heat at 105°C for 1 hour.

  • Cool the hydrolysate and neutralize to pH 4 with 1N HCl.

  • Centrifuge to remove precipitated salts.

  • The supernatant is then ready for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Chromatographic Conditions (Example):

  • Column: A dedicated amino acid analysis column or a HILIC (Hydrophilic Interaction Chromatography) column is often used for underivatized analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is employed to separate the amino acids.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.

  • MRM Transitions: Specific precursor-to-product ion transitions for LAL and OAL need to be determined using authentic standards.

G Figure 2: Experimental Workflow for LAL/OAL Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis FoodSample Food Sample Hydrolysis Protein Hydrolysis (Acid or Alkaline) FoodSample->Hydrolysis Cleanup Neutralization & Salt Removal Hydrolysis->Cleanup LC LC Separation (HILIC or other) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Identification Identification (Retention Time, MS/MS spectra) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

A generalized workflow for the analysis of cross-link amino acids.

Novelty in Characterization: The Diagnostic Ion of Lysinoalanine

A recent advancement in the characterization of LAL is the identification of a putative diagnostic ion in MALDI MS/MS spectra. This ion results from the cleavage of the α-carbon and β-carbon of the lysinoalanine cross-link.[2][3] This discovery is a significant step towards more precise mapping of LAL cross-links within protein structures, moving beyond simple quantification of total LAL content after hydrolysis.

Biological and Toxicological Implications

The formation of LAL in food has raised health concerns due to its observed effects in animal studies. The primary toxicological effect reported is nephrotoxicity (kidney damage) in rats, characterized by the enlargement of cell nuclei in the renal tubules.[1] One proposed mechanism for this toxicity is the ability of LAL to act as a strong metal chelator, potentially stripping essential metal ions like zinc from metalloenzymes and disrupting their function.[3] This can impair various metabolic pathways. Furthermore, the formation of these cross-links can reduce protein digestibility and decrease the bioavailability of essential amino acids like lysine.

G Figure 3: Biological Impact of Dietary LAL DietaryLAL Dietary Intake of Lysinoalanine (LAL) Absorption Gastrointestinal Absorption DietaryLAL->Absorption MetalChelation Chelation of Metal Ions (e.g., Zn2+) Absorption->MetalChelation ReducedBioavailability Reduced Bioavailability of Lysine Absorption->ReducedBioavailability EnzymeInhibition Inhibition of Metalloenzymes MetalChelation->EnzymeInhibition RenalToxicity Potential Renal Toxicity (observed in rats) EnzymeInhibition->RenalToxicity ImpairedNutrition Impaired Nutritional Value ReducedBioavailability->ImpairedNutrition

Logical flow of the biological effects of dietary lysinoalanine.

Conclusion and Future Perspectives

The study of novel cross-link amino acids in food is an evolving field, driven by advancements in analytical chemistry. While the focus has been on known compounds like LAL and OAL, the ability to precisely map their locations within food proteins opens new avenues for understanding their formation and impact on food quality and safety. Future research should focus on expanding the quantitative database for a wider range of food products, further elucidating the specific cellular pathways affected by their consumption, and developing processing strategies to minimize their formation without compromising food quality. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of these important food components.

References

Unraveling the Enigma of Histidinomethylalanine: A Molecule Awaiting Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidinomethylalanine is a chemically identified cross-linking amino acid, notably detected in the acid hydrolysates of milk products. Despite its known existence, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its putative biological role. At present, there is a notable absence of published research detailing its specific physiological functions, involvement in signaling pathways, or any established experimental protocols for its study. This whitepaper candidly addresses this knowledge void and presents the limited information currently available, thereby highlighting a potential area for novel scientific inquiry.

Introduction: The Known Chemical Identity of this compound

This compound has been identified as a cross-linking amino acid. Its presence has been confirmed in processed foodstuffs, specifically in acid hydrolysates of milk products. Cross-linking amino acids play crucial roles in the structure and function of proteins by forming covalent bonds between polypeptide chains. These linkages can significantly impact protein stability, elasticity, and insolubility. However, beyond this general classification, the specific biological implications of this compound remain uncharted.

The Unexplored Biological Landscape

A thorough investigation of scientific databases and literature yields no specific information on the putative biological role of this compound in any organism. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. The scientific community has yet to elucidate whether this compound:

  • Is endogenously synthesized in organisms or is solely a product of food processing.

  • Plays a role in normal physiological processes.

  • Is associated with any pathological conditions.

  • Interacts with specific enzymes or receptors.

  • Has any potential as a biomarker or therapeutic target.

Distinguishing from Related Compounds

It is crucial to differentiate this compound from other, more extensively studied, histidine-related compounds to avoid confusion:

  • Histidinoalanine: Another cross-linking amino acid that has been investigated in the context of aging and dietary studies. Unlike this compound, some research exists on its biological occurrence and potential effects.

  • Histidine: A fundamental amino acid with a well-documented, multifaceted role in protein synthesis, as a precursor to histamine (B1213489) (a key mediator of immune responses and neurotransmission) and carnosine (an antioxidant and pH buffer in muscle tissue).

  • 3-Methylhistidine: A modified amino acid formed by the post-translational methylation of histidine residues in actin and myosin. Its urinary excretion is often used as an index of muscle protein breakdown.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a unique opportunity for pioneering research. Foundational studies are required to ascertain its biological significance. A logical starting point for investigation would be to develop sensitive and specific analytical methods for its detection and quantification in biological tissues and fluids.

A potential experimental workflow to begin exploring the biological role of this compound could involve:

Caption: A proposed experimental workflow for the initial investigation of this compound.

Conclusion

Unraveling the Enigma of Histidinomethylalanine: A Molecule Awaiting Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidinomethylalanine is a chemically identified cross-linking amino acid, notably detected in the acid hydrolysates of milk products. Despite its known existence, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its putative biological role. At present, there is a notable absence of published research detailing its specific physiological functions, involvement in signaling pathways, or any established experimental protocols for its study. This whitepaper candidly addresses this knowledge void and presents the limited information currently available, thereby highlighting a potential area for novel scientific inquiry.

Introduction: The Known Chemical Identity of this compound

This compound has been identified as a cross-linking amino acid. Its presence has been confirmed in processed foodstuffs, specifically in acid hydrolysates of milk products. Cross-linking amino acids play crucial roles in the structure and function of proteins by forming covalent bonds between polypeptide chains. These linkages can significantly impact protein stability, elasticity, and insolubility. However, beyond this general classification, the specific biological implications of this compound remain uncharted.

The Unexplored Biological Landscape

A thorough investigation of scientific databases and literature yields no specific information on the putative biological role of this compound in any organism. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. The scientific community has yet to elucidate whether this compound:

  • Is endogenously synthesized in organisms or is solely a product of food processing.

  • Plays a role in normal physiological processes.

  • Is associated with any pathological conditions.

  • Interacts with specific enzymes or receptors.

  • Has any potential as a biomarker or therapeutic target.

Distinguishing from Related Compounds

It is crucial to differentiate this compound from other, more extensively studied, histidine-related compounds to avoid confusion:

  • Histidinoalanine: Another cross-linking amino acid that has been investigated in the context of aging and dietary studies. Unlike this compound, some research exists on its biological occurrence and potential effects.

  • Histidine: A fundamental amino acid with a well-documented, multifaceted role in protein synthesis, as a precursor to histamine (a key mediator of immune responses and neurotransmission) and carnosine (an antioxidant and pH buffer in muscle tissue).

  • 3-Methylhistidine: A modified amino acid formed by the post-translational methylation of histidine residues in actin and myosin. Its urinary excretion is often used as an index of muscle protein breakdown.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a unique opportunity for pioneering research. Foundational studies are required to ascertain its biological significance. A logical starting point for investigation would be to develop sensitive and specific analytical methods for its detection and quantification in biological tissues and fluids.

A potential experimental workflow to begin exploring the biological role of this compound could involve:

Caption: A proposed experimental workflow for the initial investigation of this compound.

Conclusion

In Silico Prediction of Histidinomethylalanine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and functional characterization of novel bioactive molecules are paramount in modern drug discovery and biomedical research. Histidinomethylalanine, a putative novel amino acid derivative, currently lacks experimental functional annotation. This technical guide provides a comprehensive framework for the in silico prediction of its biological function. We detail a multi-pronged computational approach, integrating sequence and structure-based methods, machine learning, and systems biology to generate testable hypotheses regarding its molecular function, biological process, and potential signaling pathway involvement. This document serves as a methodological whitepaper for researchers seeking to apply computational techniques to characterize novel small molecules and proteins.

Introduction to In Silico Function Prediction

The rapid expansion of genomic and proteomic data has resulted in a significant gap between the number of identified biological sequences and their experimental functional characterization. Computational, or in silico, methods for function prediction have become indispensable for bridging this gap.[1][2] These approaches leverage the vast repository of existing biological data to infer the function of uncharacterized molecules based on various features such as sequence, structure, and interaction networks.[3][4]

The core principle behind many in silico methods is "guilt by association," where the function of a novel molecule is inferred from its similarity to well-characterized molecules.[4] This can be based on sequence homology, structural similarity, shared evolutionary history, or participation in similar interaction networks.[3][4] More advanced techniques employ machine learning algorithms to recognize complex patterns within biological data that are predictive of specific functions.[1][5]

This guide outlines a hypothetical workflow for predicting the function of this compound, a molecule for which no prior experimental data is assumed to exist.

Methodologies for In Silico Function Prediction

A robust in silico functional analysis pipeline integrates multiple lines of computational evidence. The primary methodologies are detailed below.

Sequence-Based Prediction

If this compound is part of a larger protein, sequence-based methods are the first line of inquiry. The protein sequence is used to search for homologous proteins with known functions.

Experimental Protocol: Homology-Based Function Prediction

  • Tool: Basic Local Alignment Search Tool (BLAST) or PSI-BLAST for more sensitive searches.

  • Database: A comprehensive, non-redundant protein sequence database such as NCBI's nr or UniProtKB/Swiss-Prot.

  • Procedure:

    • The amino acid sequence of the protein containing this compound is used as a query.

    • The database is searched for sequences with significant similarity.

    • The significance of an alignment is determined by the Expectation value (E-value). A lower E-value indicates a more significant match.

  • Interpretation: If a statistically significant match is found to a protein with a known function, it can be inferred that the query protein may share a similar function.[3] The Gene Ontology (GO) terms associated with the homologous proteins can be transferred to the query protein.[4]

Structure-Based Prediction

The three-dimensional structure of a protein or molecule can provide significant insights into its function, particularly its molecular interactions.

Experimental Protocol: Protein Structure Prediction and Analysis

  • Homology Modeling:

    • Tool: SWISS-MODEL, Phyre2, or MODELLER.

    • Procedure: If a homologous protein with a solved 3D structure (a template) is identified, its structure can be used to build a model of the query protein.

  • Ab Initio Prediction:

    • Tool: RaptorX, I-TASSER, or AlphaFold 2.

    • Procedure: In the absence of a suitable template, these tools predict the 3D structure from the amino acid sequence alone.[4]

  • Functional Site Identification:

    • Tool: ConSurf, CASTp, or COACH.

    • Procedure: Once a 3D model is obtained, these tools can be used to identify conserved functional residues, active sites, or binding pockets.

Machine Learning and Systems Biology Approaches

These methods leverage large datasets to predict function based on complex patterns and relationships.

Experimental Protocol: Network-Based Function Prediction

  • Tool: STRING, GeneMANIA, or Cytoscape.

  • Procedure:

    • The query protein is placed within the context of known protein-protein interaction (PPI) networks.

    • Interacting partners are identified, and the functional annotations of these partners can suggest the biological process in which the query protein is involved.[4]

  • Pathway Analysis:

    • Tool: KEGG, Reactome, or WikiPathways.

    • Procedure: The query protein and its interacting partners are mapped to known biological pathways to predict its role in a larger biological system.

Hypothetical Workflow for this compound Function Prediction

The following diagram illustrates a logical workflow for the in silico characterization of a novel protein containing this compound.

workflow start Novel Protein Sequence (with this compound) seq_analysis Sequence-Based Analysis (BLAST, PSI-BLAST) start->seq_analysis homology_found Homologs Found? seq_analysis->homology_found no_homology No Significant Homologs homology_found->no_homology No function_transfer Function Annotation Transfer (Gene Ontology) homology_found->function_transfer Yes structure_pred Structure Prediction (Homology Modeling or Ab Initio) structure_analysis Structural Analysis (Binding Pocket ID, Motif Search) structure_pred->structure_analysis no_homology->structure_pred ppi_network Systems Biology Analysis (PPI Network, Pathway Mapping) function_transfer->ppi_network structure_analysis->ppi_network hypothesis Functional Hypothesis Generation ppi_network->hypothesis validation Experimental Validation (e.g., Enzyme Assays, Mutagenesis) hypothesis->validation

Caption: In silico function prediction workflow.

Hypothetical Predicted Function and Signaling Pathway

Based on the methodologies described, we can generate a hypothetical function for a protein containing this compound. Let us assume that our in silico analysis yields the following (hypothetical) results, summarized in the tables below.

Data Presentation

Table 1: Top BLAST Hits for Hypothetical Protein

Hit AccessionDescriptionE-valuePercent Identity
P12345Histone Methyltransferase EZH21e-8565%
Q67890SET Domain-Containing Protein 25e-7962%
A0A123Lysine-Specific Methyltransferase2e-7560%

Table 2: Predicted Ligand Docking Scores

LigandPredicted Binding Affinity (kcal/mol)Target Site
S-Adenosyl Methionine (SAM)-8.5Catalytic Pocket
Histone H3 Peptide-7.2Substrate Groove
This compound (free)-4.1Allosteric Site

These hypothetical results suggest that the protein containing this compound may function as a histone methyltransferase, an enzyme that plays a crucial role in epigenetic regulation. The strong homology to known methyltransferases and the predicted high binding affinity for the methyl donor SAM support this hypothesis.

Hypothetical Signaling Pathway

Given its potential role as a histone methyltransferase, we can place the protein in a hypothetical signaling pathway related to cellular stress response. In this pathway, upstream stress signals lead to the activation of our protein, which then methylates specific histone residues, altering gene expression to promote cell survival.

signaling_pathway stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) upstream_kinase Upstream Kinase (e.g., ATM/ATR) stress->upstream_kinase activates our_protein This compound-Protein (HMP-1) upstream_kinase->our_protein phosphorylates (activates) histone Histone H3 our_protein->histone targets sam SAM (Methyl Donor) sam->our_protein co-factor methylated_histone Methylated Histone H3 (e.g., H3K27me3) histone->methylated_histone methylates gene_repression Target Gene Repression methylated_histone->gene_repression cell_survival Cell Survival / Apoptosis Inhibition gene_repression->cell_survival

References

In Silico Prediction of Histidinomethylalanine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and functional characterization of novel bioactive molecules are paramount in modern drug discovery and biomedical research. Histidinomethylalanine, a putative novel amino acid derivative, currently lacks experimental functional annotation. This technical guide provides a comprehensive framework for the in silico prediction of its biological function. We detail a multi-pronged computational approach, integrating sequence and structure-based methods, machine learning, and systems biology to generate testable hypotheses regarding its molecular function, biological process, and potential signaling pathway involvement. This document serves as a methodological whitepaper for researchers seeking to apply computational techniques to characterize novel small molecules and proteins.

Introduction to In Silico Function Prediction

The rapid expansion of genomic and proteomic data has resulted in a significant gap between the number of identified biological sequences and their experimental functional characterization. Computational, or in silico, methods for function prediction have become indispensable for bridging this gap.[1][2] These approaches leverage the vast repository of existing biological data to infer the function of uncharacterized molecules based on various features such as sequence, structure, and interaction networks.[3][4]

The core principle behind many in silico methods is "guilt by association," where the function of a novel molecule is inferred from its similarity to well-characterized molecules.[4] This can be based on sequence homology, structural similarity, shared evolutionary history, or participation in similar interaction networks.[3][4] More advanced techniques employ machine learning algorithms to recognize complex patterns within biological data that are predictive of specific functions.[1][5]

This guide outlines a hypothetical workflow for predicting the function of this compound, a molecule for which no prior experimental data is assumed to exist.

Methodologies for In Silico Function Prediction

A robust in silico functional analysis pipeline integrates multiple lines of computational evidence. The primary methodologies are detailed below.

Sequence-Based Prediction

If this compound is part of a larger protein, sequence-based methods are the first line of inquiry. The protein sequence is used to search for homologous proteins with known functions.

Experimental Protocol: Homology-Based Function Prediction

  • Tool: Basic Local Alignment Search Tool (BLAST) or PSI-BLAST for more sensitive searches.

  • Database: A comprehensive, non-redundant protein sequence database such as NCBI's nr or UniProtKB/Swiss-Prot.

  • Procedure:

    • The amino acid sequence of the protein containing this compound is used as a query.

    • The database is searched for sequences with significant similarity.

    • The significance of an alignment is determined by the Expectation value (E-value). A lower E-value indicates a more significant match.

  • Interpretation: If a statistically significant match is found to a protein with a known function, it can be inferred that the query protein may share a similar function.[3] The Gene Ontology (GO) terms associated with the homologous proteins can be transferred to the query protein.[4]

Structure-Based Prediction

The three-dimensional structure of a protein or molecule can provide significant insights into its function, particularly its molecular interactions.

Experimental Protocol: Protein Structure Prediction and Analysis

  • Homology Modeling:

    • Tool: SWISS-MODEL, Phyre2, or MODELLER.

    • Procedure: If a homologous protein with a solved 3D structure (a template) is identified, its structure can be used to build a model of the query protein.

  • Ab Initio Prediction:

    • Tool: RaptorX, I-TASSER, or AlphaFold 2.

    • Procedure: In the absence of a suitable template, these tools predict the 3D structure from the amino acid sequence alone.[4]

  • Functional Site Identification:

    • Tool: ConSurf, CASTp, or COACH.

    • Procedure: Once a 3D model is obtained, these tools can be used to identify conserved functional residues, active sites, or binding pockets.

Machine Learning and Systems Biology Approaches

These methods leverage large datasets to predict function based on complex patterns and relationships.

Experimental Protocol: Network-Based Function Prediction

  • Tool: STRING, GeneMANIA, or Cytoscape.

  • Procedure:

    • The query protein is placed within the context of known protein-protein interaction (PPI) networks.

    • Interacting partners are identified, and the functional annotations of these partners can suggest the biological process in which the query protein is involved.[4]

  • Pathway Analysis:

    • Tool: KEGG, Reactome, or WikiPathways.

    • Procedure: The query protein and its interacting partners are mapped to known biological pathways to predict its role in a larger biological system.

Hypothetical Workflow for this compound Function Prediction

The following diagram illustrates a logical workflow for the in silico characterization of a novel protein containing this compound.

workflow start Novel Protein Sequence (with this compound) seq_analysis Sequence-Based Analysis (BLAST, PSI-BLAST) start->seq_analysis homology_found Homologs Found? seq_analysis->homology_found no_homology No Significant Homologs homology_found->no_homology No function_transfer Function Annotation Transfer (Gene Ontology) homology_found->function_transfer Yes structure_pred Structure Prediction (Homology Modeling or Ab Initio) structure_analysis Structural Analysis (Binding Pocket ID, Motif Search) structure_pred->structure_analysis no_homology->structure_pred ppi_network Systems Biology Analysis (PPI Network, Pathway Mapping) function_transfer->ppi_network structure_analysis->ppi_network hypothesis Functional Hypothesis Generation ppi_network->hypothesis validation Experimental Validation (e.g., Enzyme Assays, Mutagenesis) hypothesis->validation

Caption: In silico function prediction workflow.

Hypothetical Predicted Function and Signaling Pathway

Based on the methodologies described, we can generate a hypothetical function for a protein containing this compound. Let us assume that our in silico analysis yields the following (hypothetical) results, summarized in the tables below.

Data Presentation

Table 1: Top BLAST Hits for Hypothetical Protein

Hit AccessionDescriptionE-valuePercent Identity
P12345Histone Methyltransferase EZH21e-8565%
Q67890SET Domain-Containing Protein 25e-7962%
A0A123Lysine-Specific Methyltransferase2e-7560%

Table 2: Predicted Ligand Docking Scores

LigandPredicted Binding Affinity (kcal/mol)Target Site
S-Adenosyl Methionine (SAM)-8.5Catalytic Pocket
Histone H3 Peptide-7.2Substrate Groove
This compound (free)-4.1Allosteric Site

These hypothetical results suggest that the protein containing this compound may function as a histone methyltransferase, an enzyme that plays a crucial role in epigenetic regulation. The strong homology to known methyltransferases and the predicted high binding affinity for the methyl donor SAM support this hypothesis.

Hypothetical Signaling Pathway

Given its potential role as a histone methyltransferase, we can place the protein in a hypothetical signaling pathway related to cellular stress response. In this pathway, upstream stress signals lead to the activation of our protein, which then methylates specific histone residues, altering gene expression to promote cell survival.

signaling_pathway stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) upstream_kinase Upstream Kinase (e.g., ATM/ATR) stress->upstream_kinase activates our_protein This compound-Protein (HMP-1) upstream_kinase->our_protein phosphorylates (activates) histone Histone H3 our_protein->histone targets sam SAM (Methyl Donor) sam->our_protein co-factor methylated_histone Methylated Histone H3 (e.g., H3K27me3) histone->methylated_histone methylates gene_repression Target Gene Repression methylated_histone->gene_repression cell_survival Cell Survival / Apoptosis Inhibition gene_repression->cell_survival

References

Unveiling Histidinomethylalanine in Dairy: A Technical Guide on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the natural occurrence of Histidinomethylalanine (HMeAL), a cross-linked amino acid, in milk products reveals its formation as a consequence of thermal processing. This technical guide synthesizes the available scientific information for researchers, scientists, and professionals in drug development, providing insights into its formation, analytical methodologies, and quantitative presence in dairy items.

This compound is a compound that can be found in the acid hydrolysates of milk products. Its presence is indicative of the chemical modifications that milk proteins undergo during heating processes, such as pasteurization and sterilization. The formation of HMeAL is analogous to that of other cross-linked amino acids, like the more extensively studied lysinoalanine (LAL).

Formation Pathway of this compound

The genesis of this compound in milk products is intrinsically linked to the heat-induced degradation of certain amino acid residues within milk proteins, primarily casein and whey proteins. The process can be summarized in the following key steps:

  • β-Elimination Reaction: Thermal processing of milk can induce a β-elimination reaction in serine and cysteine residues of milk proteins. This reaction results in the formation of a highly reactive intermediate, dehydroalanine (B155165).

  • Michael Addition: The dehydroalanine residue then acts as a Michael acceptor and reacts with the imidazole (B134444) group of a histidine residue on a neighboring or the same protein chain. This nucleophilic addition results in the formation of a stable, covalent cross-link, creating this compound.

This formation pathway highlights that the presence and concentration of this compound in milk products are directly influenced by the intensity and duration of the heat treatment applied.

Formation_Pathway cluster_protein Milk Protein Chain Ser_Cys Serine / Cysteine Residue Dehydroalanine Dehydroalanine Intermediate Ser_Cys->Dehydroalanine β-elimination His Histidine Residue HMeAL This compound (Cross-link) His->HMeAL Heat Thermal Processing (e.g., Pasteurization, UHT) Heat->Ser_Cys Dehydroalanine->HMeAL Michael Addition

Formation of this compound in Milk Proteins.

Quantitative Data

While specific quantitative data for this compound in a wide range of milk products is limited in publicly available literature, a key study by Walter et al. (1994) provides foundational information. The concentration of HMeAL is expected to vary depending on the type of milk product and the severity of the heat treatment it has undergone. For comparative context, the concentrations of the related cross-linked amino acid, lysinoalanine, are presented in the table below. It is plausible that HMeAL would be found in similar ranges in these products.

Milk ProductHeat TreatmentTypical Lysinoalanine (LAL) Concentration (mg/kg protein)
Pasteurized Milk72°C for 15s< 10
UHT Milk135-150°C for a few seconds50 - 200
Evaporated Milk115-120°C for 10-20 min200 - 800
Milk Powder (Low Heat)Spray drying50 - 150
Milk Powder (High Heat)Spray drying with high inlet temperatures200 - 600
Infant FormulaVaries100 - 400
Sodium CaseinateAlkali and heat treatment> 1000

Note: The data for Lysinoalanine is compiled from various sources for illustrative purposes. The concentration of this compound may differ.

Experimental Protocols

The analysis of this compound in milk products typically involves a multi-step process. The following provides a generalized methodology based on the analysis of similar cross-linked amino acids.

Sample Preparation and Protein Hydrolysis
  • Objective: To liberate the amino acids, including this compound, from the protein backbone.

  • Protocol:

    • A known quantity of the milk product is first defatted using an organic solvent (e.g., petroleum ether or hexane).

    • The protein is then precipitated, typically with trichloroacetic acid.

    • The isolated protein is subjected to acid hydrolysis under vacuum with 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds.

Derivatization
  • Objective: To modify the amino acids to make them suitable for chromatographic separation and detection.

  • Protocol:

    • The acid hydrolysate is dried to remove the HCl.

    • The amino acid residue is then derivatized. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH.

Chromatographic Separation and Quantification
  • Objective: To separate this compound from other amino acids and quantify its concentration.

  • Protocol:

    • The derivatized amino acid mixture is analyzed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.

    • A gradient elution system is employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection is commonly performed using a fluorescence detector, as the Fmoc-derivatives are highly fluorescent.

    • Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Milk_Product Milk Product Sample Defatting Defatting Milk_Product->Defatting Precipitation Protein Precipitation Defatting->Precipitation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Precipitation->Hydrolysis Derivatization Derivatization (e.g., Fmoc-Cl) Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

General Experimental Workflow for HMeAL Analysis.

Concluding Remarks

The presence of this compound in milk products is a natural consequence of thermal processing. While its biological effects are not as extensively studied as those of lysinoalanine, its formation represents a modification to the native protein structure. The analytical methods outlined provide a robust framework for its detection and quantification, which is crucial for quality control in the dairy industry and for further research into the nutritional and physiological implications of these cross-linked amino acids. Further studies are warranted to establish a comprehensive database of this compound concentrations in a broader array of dairy products and to fully understand its impact on protein quality and human health.

Unveiling Histidinomethylalanine in Dairy: A Technical Guide on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the natural occurrence of Histidinomethylalanine (HMeAL), a cross-linked amino acid, in milk products reveals its formation as a consequence of thermal processing. This technical guide synthesizes the available scientific information for researchers, scientists, and professionals in drug development, providing insights into its formation, analytical methodologies, and quantitative presence in dairy items.

This compound is a compound that can be found in the acid hydrolysates of milk products. Its presence is indicative of the chemical modifications that milk proteins undergo during heating processes, such as pasteurization and sterilization. The formation of HMeAL is analogous to that of other cross-linked amino acids, like the more extensively studied lysinoalanine (LAL).

Formation Pathway of this compound

The genesis of this compound in milk products is intrinsically linked to the heat-induced degradation of certain amino acid residues within milk proteins, primarily casein and whey proteins. The process can be summarized in the following key steps:

  • β-Elimination Reaction: Thermal processing of milk can induce a β-elimination reaction in serine and cysteine residues of milk proteins. This reaction results in the formation of a highly reactive intermediate, dehydroalanine.

  • Michael Addition: The dehydroalanine residue then acts as a Michael acceptor and reacts with the imidazole group of a histidine residue on a neighboring or the same protein chain. This nucleophilic addition results in the formation of a stable, covalent cross-link, creating this compound.

This formation pathway highlights that the presence and concentration of this compound in milk products are directly influenced by the intensity and duration of the heat treatment applied.

Formation_Pathway cluster_protein Milk Protein Chain Ser_Cys Serine / Cysteine Residue Dehydroalanine Dehydroalanine Intermediate Ser_Cys->Dehydroalanine β-elimination His Histidine Residue HMeAL This compound (Cross-link) His->HMeAL Heat Thermal Processing (e.g., Pasteurization, UHT) Heat->Ser_Cys Dehydroalanine->HMeAL Michael Addition

Formation of this compound in Milk Proteins.

Quantitative Data

While specific quantitative data for this compound in a wide range of milk products is limited in publicly available literature, a key study by Walter et al. (1994) provides foundational information. The concentration of HMeAL is expected to vary depending on the type of milk product and the severity of the heat treatment it has undergone. For comparative context, the concentrations of the related cross-linked amino acid, lysinoalanine, are presented in the table below. It is plausible that HMeAL would be found in similar ranges in these products.

Milk ProductHeat TreatmentTypical Lysinoalanine (LAL) Concentration (mg/kg protein)
Pasteurized Milk72°C for 15s< 10
UHT Milk135-150°C for a few seconds50 - 200
Evaporated Milk115-120°C for 10-20 min200 - 800
Milk Powder (Low Heat)Spray drying50 - 150
Milk Powder (High Heat)Spray drying with high inlet temperatures200 - 600
Infant FormulaVaries100 - 400
Sodium CaseinateAlkali and heat treatment> 1000

Note: The data for Lysinoalanine is compiled from various sources for illustrative purposes. The concentration of this compound may differ.

Experimental Protocols

The analysis of this compound in milk products typically involves a multi-step process. The following provides a generalized methodology based on the analysis of similar cross-linked amino acids.

Sample Preparation and Protein Hydrolysis
  • Objective: To liberate the amino acids, including this compound, from the protein backbone.

  • Protocol:

    • A known quantity of the milk product is first defatted using an organic solvent (e.g., petroleum ether or hexane).

    • The protein is then precipitated, typically with trichloroacetic acid.

    • The isolated protein is subjected to acid hydrolysis under vacuum with 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds.

Derivatization
  • Objective: To modify the amino acids to make them suitable for chromatographic separation and detection.

  • Protocol:

    • The acid hydrolysate is dried to remove the HCl.

    • The amino acid residue is then derivatized. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is typically carried out in a borate buffer at an alkaline pH.

Chromatographic Separation and Quantification
  • Objective: To separate this compound from other amino acids and quantify its concentration.

  • Protocol:

    • The derivatized amino acid mixture is analyzed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.

    • A gradient elution system is employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection is commonly performed using a fluorescence detector, as the Fmoc-derivatives are highly fluorescent.

    • Quantification is achieved by comparing the peak area of the analyte with that of a certified reference standard of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Milk_Product Milk Product Sample Defatting Defatting Milk_Product->Defatting Precipitation Protein Precipitation Defatting->Precipitation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Precipitation->Hydrolysis Derivatization Derivatization (e.g., Fmoc-Cl) Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

General Experimental Workflow for HMeAL Analysis.

Concluding Remarks

The presence of this compound in milk products is a natural consequence of thermal processing. While its biological effects are not as extensively studied as those of lysinoalanine, its formation represents a modification to the native protein structure. The analytical methods outlined provide a robust framework for its detection and quantification, which is crucial for quality control in the dairy industry and for further research into the nutritional and physiological implications of these cross-linked amino acids. Further studies are warranted to establish a comprehensive database of this compound concentrations in a broader array of dairy products and to fully understand its impact on protein quality and human health.

Spectroscopic Characterization of Modified Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of amino acids are critical regulatory events that vastly expand the functional diversity of the proteome. These modifications, ranging from simple phosphorylation to complex glycosylation, govern a multitude of cellular processes, including signal transduction, protein folding, and localization. For researchers, scientists, and drug development professionals, the precise characterization of these modified amino acids is paramount to understanding disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth overview of core spectroscopic techniques used to identify and characterize modified amino acids, complete with data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and environment of molecules. For modified amino acids, NMR is particularly adept at identifying the modification site and probing the resulting structural changes.

1.1. Principle of Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" is highly sensitive to the local electronic environment, making it a precise fingerprint for a specific nucleus within a molecule.

  • Phosphorylation: ³¹P NMR is a direct and quantitative method for studying phosphorylated serine, threonine, and tyrosine residues.[1][2] The chemical shift of the ³¹P nucleus provides information about the protonation state and conformation of the phosphate (B84403) group.[3] ¹H, ¹³C, and ¹⁵N NMR are also used to observe changes in the chemical shifts of backbone and side-chain atoms upon phosphorylation, revealing structural and dynamic consequences.[4][5]

  • Other Modifications: While less direct than ³¹P NMR for phosphorylation, multi-dimensional NMR techniques can identify other modifications like acetylation and methylation by observing characteristic chemical shift changes in the modified amino acid and its neighbors.[6]

1.2. Data Presentation: NMR Chemical Shifts of Phosphorylated Amino Acids

The following table summarizes typical ³¹P and ¹H chemical shifts for phosphorylated amino acids in model peptides, which are crucial for identifying these modifications in unknown samples.

Modified ResidueNucleuspHChemical Shift (ppm)Reference
Phosphotyrosine (pTyr)³¹P4.0-3.8[3]
³¹P8.00.2[3]
¹H (Hε)-+0.26 (shift change)[3]
Phosphothreonine (pThr)³¹P4.0-0.1[3]
³¹P8.04.8[3]
¹H (Hα)--0.43 (shift change)[3]
Phosphoserine (pSer)³¹P4.00.6[3]
³¹P8.04.9[3]
¹H (Hα)--0.17 (shift change)[3]

1.3. Experimental Protocol: NMR Analysis of a Phosphorylated Peptide

This protocol outlines the key steps for characterizing a phosphorylated peptide using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the purified peptide containing the modified amino acid in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to a final concentration of 0.5-1.0 mM.

    • Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

    • If required, add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Place the sample in the NMR spectrometer, which has been tuned to the appropriate frequencies for ¹H and ³¹P.

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.

    • Acquire a 1D ³¹P spectrum. For phosphorylated samples, signals are typically observed between -5 and 5 ppm.[3]

    • Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H TOCSY and NOESY, to assign the proton resonances of the peptide.

    • Acquire a ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectrum if the sample is isotopically labeled to obtain assignments for carbon and nitrogen atoms.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Compare the observed chemical shifts with known random coil values and published data for phosphorylated amino acids to identify the modification and assess structural changes.[4] For instance, phosphorylation of a serine residue causes a characteristic downfield shift of the amide proton resonance.[5]

1.4. Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Peptide p2 Add D2O & Standard p1->p2 p3 Transfer to NMR Tube p2->p3 a1 1D 1H Spectrum p3->a1 a2 1D 31P Spectrum a1->a2 a3 2D Spectra (e.g., TOCSY, HSQC) a2->a3 d1 Process Spectra a3->d1 d2 Assign Resonances d1->d2 d3 Compare Chemical Shifts d2->d3 d4 Structural Interpretation d3->d4

Caption: Workflow for NMR-based characterization of modified amino acids.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for proteomics and the analysis of PTMs. It measures the mass-to-charge ratio (m/z) of ions, allowing for highly sensitive detection and identification of modified amino acids based on their specific mass shifts.[6]

2.1. Principle of Characterization

In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides.[7] These peptides are then ionized (e.g., by Electrospray Ionization - ESI) and introduced into the mass spectrometer. The instrument measures the precise mass of these peptides. A PTM is identified by a characteristic mass increase in a peptide compared to its unmodified sequence.[6] Tandem MS (MS/MS) is then used to fragment the modified peptide, which allows for the precise localization of the modification on a specific amino acid residue.[8]

  • Glycosylation: MS is the gold standard for analyzing glycosylation.[9][10] It can identify N-linked (on Asparagine) and O-linked (on Serine/Threonine) glycosylation sites and provide information on the complex structure of the attached glycans.[11][12][13]

  • Phosphorylation: A phosphate group adds 79.966 Da to a peptide's mass. MS can detect this shift and MS/MS fragmentation can pinpoint the phosphorylated residue.

  • Other Modifications: MS can identify a wide array of other modifications, including acetylation (+42.011 Da), methylation (+14.016 Da), and ubiquitination.[6]

2.2. Data Presentation: Common Post-Translational Modifications and Mass Shifts

ModificationAmino Acid(s)Mass Shift (Monoisotopic, Da)Reference
PhosphorylationSer, Thr, Tyr, His+79.9663[6][14]
AcetylationLys, N-terminus+42.0106[6]
MethylationLys, Arg+14.0157[6]
Di-methylationLys, Arg+28.0313[6]
Tri-methylationLys+42.0470[6]
N-Glycosylation (core)AsnVaries (e.g., +203.0794 for GlcNAc)[13][15]
O-Glycosylation (core)Ser, ThrVaries (e.g., +203.0794 for GalNAc)[11]
NitrationTyr+44.9851[16]

2.3. Experimental Protocol: LC-MS/MS for PTM Identification

This protocol describes a general workflow for identifying PTMs in a protein sample.

  • Sample Preparation & Digestion:

    • Denature the protein sample using urea (B33335) or another denaturant.

    • Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide.

    • Digest the protein into peptides using a specific protease, most commonly trypsin, overnight at 37°C.[2]

    • (Optional but Recommended) Enrich for specific PTMs. For example, use Titanium Dioxide (TiO₂) or Iron-NTA (Fe-NTA) chromatography to enrich for phosphopeptides.[17]

  • Liquid Chromatography (LC) Separation:

    • Acidify the peptide digest with formic acid.

    • Load the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column).

    • Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (typically acetonitrile). The eluent is directly coupled to the mass spectrometer's ion source.[9]

  • Mass Spectrometry Analysis:

    • Ionize the eluting peptides using ESI.

    • Perform a full MS scan (MS1) to determine the m/z of all peptides eluting at a given time.

    • Use a data-dependent acquisition (DDA) method: the instrument selects the most intense precursor ions from the MS1 scan for fragmentation.[7]

    • Fragment the selected ions using a method like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) and acquire a tandem MS spectrum (MS2).[8]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database of protein sequences.

    • In the search parameters, specify the potential modifications (e.g., phosphorylation of S, T, Y) as variable modifications.

    • The software will identify the peptide sequence and the location of the PTM with a confidence score.

2.4. Visualization: Mass Spectrometry "Bottom-Up" Proteomics Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Protein Sample p2 Denature, Reduce, Alkylate p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 PTM Enrichment (Optional) p3->p4 a1 LC Separation p4->a1 a2 ESI Ionization a1->a2 a3 MS1 Scan (Precursor Ions) a2->a3 a4 MS2 Scan (Fragmentation) a3->a4 d1 Database Search a4->d1 d2 Identify Peptides & PTMs d1->d2 d3 Localization & Validation d2->d3

Caption: Workflow for PTM identification using LC-MS/MS.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary and tertiary structure of proteins and peptides.[18][19] It is particularly valuable for assessing how a modification impacts the overall conformation and stability of a protein.[20]

3.1. Principle of Characterization

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[21] In proteins, the primary sources of chirality are the asymmetric α-carbon of amino acids and the regular, folded arrangement of the peptide backbone (secondary structure).

  • Far-UV Region (190-250 nm): The CD signal in this region is dominated by the peptide backbone and is used to determine the protein's secondary structure content (α-helix, β-sheet, random coil).[18] A modification that causes a change in secondary structure will lead to a corresponding change in the Far-UV CD spectrum.

  • Near-UV Region (250-350 nm): The signal here arises from aromatic amino acids (Trp, Tyr, Phe) and disulfide bonds.[18] This region provides a fingerprint of the tertiary structure, and changes can indicate alterations in the local environment of these residues due to a modification.

3.2. Data Presentation: Characteristic CD Wavelengths for Secondary Structures

Secondary StructureCharacteristic CD Signal (Wavelength, nm)Reference
α-HelixNegative bands at ~222 and ~208 nm; Positive band at ~192 nm[19][22]
β-SheetNegative band at ~218 nm; Positive band at ~195 nm[22]
Random CoilStrong negative band near 200 nm[19]

3.3. Experimental Protocol: CD Analysis of Protein Conformational Change

This protocol details how to compare the structure of a modified protein to its unmodified counterpart.

  • Sample Preparation:

    • Prepare highly purified samples of both the modified and unmodified protein. Purity is critical.

    • Dialyze both samples extensively against the same buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffer components like high salt (especially chloride) can interfere with Far-UV measurements.[19][23]

    • Accurately determine the protein concentration for both samples (e.g., using A₂₈₀ or a BCA assay). An accurate concentration is essential for calculating molar ellipticity.[24]

    • For Far-UV, typical concentrations are 0.1-0.5 mg/mL. For Near-UV, concentrations are higher, often >1 mg/mL.[18]

  • Instrument Setup and Data Acquisition:

    • Turn on the CD spectrometer and purge the system with nitrogen gas to remove oxygen, which absorbs in the Far-UV region.[23]

    • Select a quartz cuvette with an appropriate path length (e.g., 0.1-1.0 mm for Far-UV, 10 mm for Near-UV).[18]

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum for the unmodified protein, followed by the modified protein, across the desired wavelength range (e.g., 260 nm to 190 nm for secondary structure).

    • (Optional) To assess stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for an α-helical protein) as the temperature is gradually increased.[19]

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acids.

    • Overlay the spectra of the modified and unmodified proteins to visually inspect for differences.

    • Use deconvolution algorithms (e.g., CONTIN, CDPro) to estimate the percentage of secondary structure content from the Far-UV spectra.[19]

3.4. Visualization: CD Spectroscopy Experimental Workflow

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Purify Proteins (Modified & Unmodified) p2 Buffer Exchange & Concentration Check p1->p2 p3 Prepare Samples in CD-compatible buffer p2->p3 a1 Instrument Setup (N2 Purge) p3->a1 a2 Acquire Buffer Baseline a1->a2 a3 Acquire Protein Spectra a2->a3 a4 Perform Thermal Melt (Optional) a3->a4 d1 Baseline Subtraction a4->d1 d2 Convert to Molar Ellipticity d1->d2 d3 Spectral Comparison d2->d3 d4 Secondary Structure Estimation d3->d4

Caption: Workflow for comparative CD analysis of modified proteins.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of a fluorophore. It is used to study modified amino acids either by leveraging the intrinsic fluorescence of certain residues or by using extrinsic fluorescent labels.[25]

4.1. Principle of Characterization

This technique involves exciting a molecule with light at a specific wavelength and detecting the light emitted at a longer wavelength. The intensity and wavelength of the emitted fluorescence are sensitive to the fluorophore's local environment.

  • Intrinsic Fluorescence: The aromatic amino acids Tryptophan (Trp) and Tyrosine (Tyr) are intrinsically fluorescent.[26] Their fluorescence is sensitive to the polarity of their environment. A modification near a Trp or Tyr residue can alter its local environment, leading to a change in fluorescence intensity or a shift in the emission maximum wavelength (e.g., a blue shift indicates a more hydrophobic environment).[25]

  • Extrinsic Fluorescence: Proteins can be covalently labeled with fluorescent dyes (fluorophores).[27] Changes in the fluorescence of these probes can report on conformational changes induced by a modification.

  • Specific Probes for Modifications: Some methods use specific chemical reactions to create a fluorescent product from a modified amino acid. For example, 3-nitrotyrosine (B3424624) can be reduced and then reacted to form a highly fluorescent derivative, allowing for its quantification.[16][28]

4.2. Data Presentation: Fluorescence Properties of Probes for Modified Amino Acids

Fluorophore / Modified ResidueExcitation Max (nm)Emission Max (nm)ApplicationReference
Tryptophan (intrinsic)~295~330-350Probing local conformational changes[25]
Tyrosine (intrinsic)~275~303Probing local conformational changes[25]
AMC (extrinsic label)390444General protein labeling[29]
2-phenylbenzoxazole (B188899) (from 3-Nitrotyrosine)360490Quantifying tyrosine nitration[16][28]

4.3. Experimental Protocol: Fluorogenic Tagging of 3-Nitrotyrosine

This protocol is adapted from methods for the quantitative analysis of protein tyrosine nitration.[16][28]

  • Sample Preparation:

    • Start with a purified protein sample that has been exposed to nitrating agents.

    • If necessary, digest the protein into peptides with trypsin to improve accessibility.

    • Reduce the 3-nitrotyrosine (3-NT) residues to 3-aminotyrosine (B249651) (3-AT) by incubating the sample with a reducing agent like 10 mM sodium dithionite.

  • Fluorogenic Labeling:

    • Reconstitute the sample in a high pH buffer (e.g., 0.1 M Na₂HPO₄, pH 9.0).

    • Add the labeling reagents: 4-(aminomethyl)benzenesulfonic acid (ABS) to a final concentration of 2 mM and K₃Fe(CN)₆ to a final concentration of 5-20 µM.[16]

    • Incubate the reaction at room temperature for approximately 1 hour. This reaction converts the 3-AT into a highly fluorescent 2-phenylbenzoxazole product.[16]

  • Fluorescence Measurement:

    • Transfer the labeled sample to a quartz cuvette.

    • Place the cuvette in a fluorometer.

    • Set the excitation wavelength to 360 nm and scan the emission from 400 nm to 600 nm.

    • Record the fluorescence intensity at the emission maximum (~490 nm).

  • Quantification:

    • Create a standard curve using known concentrations of a 3-NT standard peptide that has undergone the same reduction and labeling procedure.

    • Use the standard curve to determine the concentration of 3-NT in the experimental sample based on its fluorescence intensity.

4.4. Visualization: Workflow for Fluorescence-Based Quantification

Fluorescence_Workflow cluster_prep Sample Preparation cluster_label Fluorogenic Labeling cluster_measure Measurement & Analysis p1 Nitrated Protein/Peptide Sample p2 Reduction of 3-Nitrotyrosine to 3-Aminotyrosine p1->p2 l1 Incubate with ABS & K3Fe(CN)6 p2->l1 l2 Formation of Fluorescent Product l1->l2 m1 Measure Fluorescence (Ex: 360nm, Em: 490nm) l2->m1 m2 Generate Standard Curve m1->m2 m3 Quantify 3-NT in Sample m2->m3

Caption: Workflow for quantifying 3-nitrotyrosine via fluorogenic tagging.

Signaling Pathways Involving Modified Amino Acids

The spectroscopic techniques described above are crucial for deciphering the molecular events within cellular signaling pathways. Protein phosphorylation, in particular, acts as a molecular switch in a vast number of pathways that regulate cell growth, differentiation, and metabolism.[17][30]

5.1. Overview: MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a phosphorylation cascade.[30] It transduces signals from extracellular stimuli (like growth factors) to the nucleus to regulate gene expression. The core of this pathway involves a series of protein kinases that sequentially phosphorylate and activate one another. Dysregulation of this pathway is commonly associated with cancer.[30]

5.2. Visualization: A Simplified MAPK/ERK Signaling Cascade

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Grb2 Grb2 Receptor->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates (GDP -> GTP) Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

Caption: Simplified diagram of the MAPK/ERK phosphorylation cascade.

References

Spectroscopic Characterization of Modified Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of amino acids are critical regulatory events that vastly expand the functional diversity of the proteome. These modifications, ranging from simple phosphorylation to complex glycosylation, govern a multitude of cellular processes, including signal transduction, protein folding, and localization. For researchers, scientists, and drug development professionals, the precise characterization of these modified amino acids is paramount to understanding disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth overview of core spectroscopic techniques used to identify and characterize modified amino acids, complete with data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and environment of molecules. For modified amino acids, NMR is particularly adept at identifying the modification site and probing the resulting structural changes.

1.1. Principle of Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" is highly sensitive to the local electronic environment, making it a precise fingerprint for a specific nucleus within a molecule.

  • Phosphorylation: ³¹P NMR is a direct and quantitative method for studying phosphorylated serine, threonine, and tyrosine residues.[1][2] The chemical shift of the ³¹P nucleus provides information about the protonation state and conformation of the phosphate group.[3] ¹H, ¹³C, and ¹⁵N NMR are also used to observe changes in the chemical shifts of backbone and side-chain atoms upon phosphorylation, revealing structural and dynamic consequences.[4][5]

  • Other Modifications: While less direct than ³¹P NMR for phosphorylation, multi-dimensional NMR techniques can identify other modifications like acetylation and methylation by observing characteristic chemical shift changes in the modified amino acid and its neighbors.[6]

1.2. Data Presentation: NMR Chemical Shifts of Phosphorylated Amino Acids

The following table summarizes typical ³¹P and ¹H chemical shifts for phosphorylated amino acids in model peptides, which are crucial for identifying these modifications in unknown samples.

Modified ResidueNucleuspHChemical Shift (ppm)Reference
Phosphotyrosine (pTyr)³¹P4.0-3.8[3]
³¹P8.00.2[3]
¹H (Hε)-+0.26 (shift change)[3]
Phosphothreonine (pThr)³¹P4.0-0.1[3]
³¹P8.04.8[3]
¹H (Hα)--0.43 (shift change)[3]
Phosphoserine (pSer)³¹P4.00.6[3]
³¹P8.04.9[3]
¹H (Hα)--0.17 (shift change)[3]

1.3. Experimental Protocol: NMR Analysis of a Phosphorylated Peptide

This protocol outlines the key steps for characterizing a phosphorylated peptide using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the purified peptide containing the modified amino acid in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to a final concentration of 0.5-1.0 mM.

    • Add 5-10% Deuterium Oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

    • If required, add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Place the sample in the NMR spectrometer, which has been tuned to the appropriate frequencies for ¹H and ³¹P.

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.

    • Acquire a 1D ³¹P spectrum. For phosphorylated samples, signals are typically observed between -5 and 5 ppm.[3]

    • Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H TOCSY and NOESY, to assign the proton resonances of the peptide.

    • Acquire a ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectrum if the sample is isotopically labeled to obtain assignments for carbon and nitrogen atoms.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Compare the observed chemical shifts with known random coil values and published data for phosphorylated amino acids to identify the modification and assess structural changes.[4] For instance, phosphorylation of a serine residue causes a characteristic downfield shift of the amide proton resonance.[5]

1.4. Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Peptide p2 Add D2O & Standard p1->p2 p3 Transfer to NMR Tube p2->p3 a1 1D 1H Spectrum p3->a1 a2 1D 31P Spectrum a1->a2 a3 2D Spectra (e.g., TOCSY, HSQC) a2->a3 d1 Process Spectra a3->d1 d2 Assign Resonances d1->d2 d3 Compare Chemical Shifts d2->d3 d4 Structural Interpretation d3->d4

Caption: Workflow for NMR-based characterization of modified amino acids.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for proteomics and the analysis of PTMs. It measures the mass-to-charge ratio (m/z) of ions, allowing for highly sensitive detection and identification of modified amino acids based on their specific mass shifts.[6]

2.1. Principle of Characterization

In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides.[7] These peptides are then ionized (e.g., by Electrospray Ionization - ESI) and introduced into the mass spectrometer. The instrument measures the precise mass of these peptides. A PTM is identified by a characteristic mass increase in a peptide compared to its unmodified sequence.[6] Tandem MS (MS/MS) is then used to fragment the modified peptide, which allows for the precise localization of the modification on a specific amino acid residue.[8]

  • Glycosylation: MS is the gold standard for analyzing glycosylation.[9][10] It can identify N-linked (on Asparagine) and O-linked (on Serine/Threonine) glycosylation sites and provide information on the complex structure of the attached glycans.[11][12][13]

  • Phosphorylation: A phosphate group adds 79.966 Da to a peptide's mass. MS can detect this shift and MS/MS fragmentation can pinpoint the phosphorylated residue.

  • Other Modifications: MS can identify a wide array of other modifications, including acetylation (+42.011 Da), methylation (+14.016 Da), and ubiquitination.[6]

2.2. Data Presentation: Common Post-Translational Modifications and Mass Shifts

ModificationAmino Acid(s)Mass Shift (Monoisotopic, Da)Reference
PhosphorylationSer, Thr, Tyr, His+79.9663[6][14]
AcetylationLys, N-terminus+42.0106[6]
MethylationLys, Arg+14.0157[6]
Di-methylationLys, Arg+28.0313[6]
Tri-methylationLys+42.0470[6]
N-Glycosylation (core)AsnVaries (e.g., +203.0794 for GlcNAc)[13][15]
O-Glycosylation (core)Ser, ThrVaries (e.g., +203.0794 for GalNAc)[11]
NitrationTyr+44.9851[16]

2.3. Experimental Protocol: LC-MS/MS for PTM Identification

This protocol describes a general workflow for identifying PTMs in a protein sample.

  • Sample Preparation & Digestion:

    • Denature the protein sample using urea or another denaturant.

    • Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide.

    • Digest the protein into peptides using a specific protease, most commonly trypsin, overnight at 37°C.[2]

    • (Optional but Recommended) Enrich for specific PTMs. For example, use Titanium Dioxide (TiO₂) or Iron-NTA (Fe-NTA) chromatography to enrich for phosphopeptides.[17]

  • Liquid Chromatography (LC) Separation:

    • Acidify the peptide digest with formic acid.

    • Load the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column).

    • Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (typically acetonitrile). The eluent is directly coupled to the mass spectrometer's ion source.[9]

  • Mass Spectrometry Analysis:

    • Ionize the eluting peptides using ESI.

    • Perform a full MS scan (MS1) to determine the m/z of all peptides eluting at a given time.

    • Use a data-dependent acquisition (DDA) method: the instrument selects the most intense precursor ions from the MS1 scan for fragmentation.[7]

    • Fragment the selected ions using a method like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) and acquire a tandem MS spectrum (MS2).[8]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database of protein sequences.

    • In the search parameters, specify the potential modifications (e.g., phosphorylation of S, T, Y) as variable modifications.

    • The software will identify the peptide sequence and the location of the PTM with a confidence score.

2.4. Visualization: Mass Spectrometry "Bottom-Up" Proteomics Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Protein Sample p2 Denature, Reduce, Alkylate p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 PTM Enrichment (Optional) p3->p4 a1 LC Separation p4->a1 a2 ESI Ionization a1->a2 a3 MS1 Scan (Precursor Ions) a2->a3 a4 MS2 Scan (Fragmentation) a3->a4 d1 Database Search a4->d1 d2 Identify Peptides & PTMs d1->d2 d3 Localization & Validation d2->d3

Caption: Workflow for PTM identification using LC-MS/MS.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary and tertiary structure of proteins and peptides.[18][19] It is particularly valuable for assessing how a modification impacts the overall conformation and stability of a protein.[20]

3.1. Principle of Characterization

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[21] In proteins, the primary sources of chirality are the asymmetric α-carbon of amino acids and the regular, folded arrangement of the peptide backbone (secondary structure).

  • Far-UV Region (190-250 nm): The CD signal in this region is dominated by the peptide backbone and is used to determine the protein's secondary structure content (α-helix, β-sheet, random coil).[18] A modification that causes a change in secondary structure will lead to a corresponding change in the Far-UV CD spectrum.

  • Near-UV Region (250-350 nm): The signal here arises from aromatic amino acids (Trp, Tyr, Phe) and disulfide bonds.[18] This region provides a fingerprint of the tertiary structure, and changes can indicate alterations in the local environment of these residues due to a modification.

3.2. Data Presentation: Characteristic CD Wavelengths for Secondary Structures

Secondary StructureCharacteristic CD Signal (Wavelength, nm)Reference
α-HelixNegative bands at ~222 and ~208 nm; Positive band at ~192 nm[19][22]
β-SheetNegative band at ~218 nm; Positive band at ~195 nm[22]
Random CoilStrong negative band near 200 nm[19]

3.3. Experimental Protocol: CD Analysis of Protein Conformational Change

This protocol details how to compare the structure of a modified protein to its unmodified counterpart.

  • Sample Preparation:

    • Prepare highly purified samples of both the modified and unmodified protein. Purity is critical.

    • Dialyze both samples extensively against the same buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffer components like high salt (especially chloride) can interfere with Far-UV measurements.[19][23]

    • Accurately determine the protein concentration for both samples (e.g., using A₂₈₀ or a BCA assay). An accurate concentration is essential for calculating molar ellipticity.[24]

    • For Far-UV, typical concentrations are 0.1-0.5 mg/mL. For Near-UV, concentrations are higher, often >1 mg/mL.[18]

  • Instrument Setup and Data Acquisition:

    • Turn on the CD spectrometer and purge the system with nitrogen gas to remove oxygen, which absorbs in the Far-UV region.[23]

    • Select a quartz cuvette with an appropriate path length (e.g., 0.1-1.0 mm for Far-UV, 10 mm for Near-UV).[18]

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum for the unmodified protein, followed by the modified protein, across the desired wavelength range (e.g., 260 nm to 190 nm for secondary structure).

    • (Optional) To assess stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for an α-helical protein) as the temperature is gradually increased.[19]

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acids.

    • Overlay the spectra of the modified and unmodified proteins to visually inspect for differences.

    • Use deconvolution algorithms (e.g., CONTIN, CDPro) to estimate the percentage of secondary structure content from the Far-UV spectra.[19]

3.4. Visualization: CD Spectroscopy Experimental Workflow

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Purify Proteins (Modified & Unmodified) p2 Buffer Exchange & Concentration Check p1->p2 p3 Prepare Samples in CD-compatible buffer p2->p3 a1 Instrument Setup (N2 Purge) p3->a1 a2 Acquire Buffer Baseline a1->a2 a3 Acquire Protein Spectra a2->a3 a4 Perform Thermal Melt (Optional) a3->a4 d1 Baseline Subtraction a4->d1 d2 Convert to Molar Ellipticity d1->d2 d3 Spectral Comparison d2->d3 d4 Secondary Structure Estimation d3->d4

Caption: Workflow for comparative CD analysis of modified proteins.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of a fluorophore. It is used to study modified amino acids either by leveraging the intrinsic fluorescence of certain residues or by using extrinsic fluorescent labels.[25]

4.1. Principle of Characterization

This technique involves exciting a molecule with light at a specific wavelength and detecting the light emitted at a longer wavelength. The intensity and wavelength of the emitted fluorescence are sensitive to the fluorophore's local environment.

  • Intrinsic Fluorescence: The aromatic amino acids Tryptophan (Trp) and Tyrosine (Tyr) are intrinsically fluorescent.[26] Their fluorescence is sensitive to the polarity of their environment. A modification near a Trp or Tyr residue can alter its local environment, leading to a change in fluorescence intensity or a shift in the emission maximum wavelength (e.g., a blue shift indicates a more hydrophobic environment).[25]

  • Extrinsic Fluorescence: Proteins can be covalently labeled with fluorescent dyes (fluorophores).[27] Changes in the fluorescence of these probes can report on conformational changes induced by a modification.

  • Specific Probes for Modifications: Some methods use specific chemical reactions to create a fluorescent product from a modified amino acid. For example, 3-nitrotyrosine can be reduced and then reacted to form a highly fluorescent derivative, allowing for its quantification.[16][28]

4.2. Data Presentation: Fluorescence Properties of Probes for Modified Amino Acids

Fluorophore / Modified ResidueExcitation Max (nm)Emission Max (nm)ApplicationReference
Tryptophan (intrinsic)~295~330-350Probing local conformational changes[25]
Tyrosine (intrinsic)~275~303Probing local conformational changes[25]
AMC (extrinsic label)390444General protein labeling[29]
2-phenylbenzoxazole (from 3-Nitrotyrosine)360490Quantifying tyrosine nitration[16][28]

4.3. Experimental Protocol: Fluorogenic Tagging of 3-Nitrotyrosine

This protocol is adapted from methods for the quantitative analysis of protein tyrosine nitration.[16][28]

  • Sample Preparation:

    • Start with a purified protein sample that has been exposed to nitrating agents.

    • If necessary, digest the protein into peptides with trypsin to improve accessibility.

    • Reduce the 3-nitrotyrosine (3-NT) residues to 3-aminotyrosine (3-AT) by incubating the sample with a reducing agent like 10 mM sodium dithionite.

  • Fluorogenic Labeling:

    • Reconstitute the sample in a high pH buffer (e.g., 0.1 M Na₂HPO₄, pH 9.0).

    • Add the labeling reagents: 4-(aminomethyl)benzenesulfonic acid (ABS) to a final concentration of 2 mM and K₃Fe(CN)₆ to a final concentration of 5-20 µM.[16]

    • Incubate the reaction at room temperature for approximately 1 hour. This reaction converts the 3-AT into a highly fluorescent 2-phenylbenzoxazole product.[16]

  • Fluorescence Measurement:

    • Transfer the labeled sample to a quartz cuvette.

    • Place the cuvette in a fluorometer.

    • Set the excitation wavelength to 360 nm and scan the emission from 400 nm to 600 nm.

    • Record the fluorescence intensity at the emission maximum (~490 nm).

  • Quantification:

    • Create a standard curve using known concentrations of a 3-NT standard peptide that has undergone the same reduction and labeling procedure.

    • Use the standard curve to determine the concentration of 3-NT in the experimental sample based on its fluorescence intensity.

4.4. Visualization: Workflow for Fluorescence-Based Quantification

Fluorescence_Workflow cluster_prep Sample Preparation cluster_label Fluorogenic Labeling cluster_measure Measurement & Analysis p1 Nitrated Protein/Peptide Sample p2 Reduction of 3-Nitrotyrosine to 3-Aminotyrosine p1->p2 l1 Incubate with ABS & K3Fe(CN)6 p2->l1 l2 Formation of Fluorescent Product l1->l2 m1 Measure Fluorescence (Ex: 360nm, Em: 490nm) l2->m1 m2 Generate Standard Curve m1->m2 m3 Quantify 3-NT in Sample m2->m3

Caption: Workflow for quantifying 3-nitrotyrosine via fluorogenic tagging.

Signaling Pathways Involving Modified Amino Acids

The spectroscopic techniques described above are crucial for deciphering the molecular events within cellular signaling pathways. Protein phosphorylation, in particular, acts as a molecular switch in a vast number of pathways that regulate cell growth, differentiation, and metabolism.[17][30]

5.1. Overview: MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a phosphorylation cascade.[30] It transduces signals from extracellular stimuli (like growth factors) to the nucleus to regulate gene expression. The core of this pathway involves a series of protein kinases that sequentially phosphorylate and activate one another. Dysregulation of this pathway is commonly associated with cancer.[30]

5.2. Visualization: A Simplified MAPK/ERK Signaling Cascade

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Grb2 Grb2 Receptor->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates (GDP -> GTP) Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

Caption: Simplified diagram of the MAPK/ERK phosphorylation cascade.

References

An In-depth Technical Guide to the Chemical Stability of Peptides Containing Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a rapidly growing class of therapeutics, valued for their high specificity, potency, and lower immunogenicity compared to larger protein biologics. However, a primary obstacle in the clinical development of natural peptides is their inherent instability.[1][2][3][4] Native peptides are susceptible to rapid degradation by proteases and can undergo various chemical modifications in vivo, leading to short half-lives and reduced bioavailability.[1][2][5]

To overcome these limitations, numerous strategies involving the incorporation of modified or unnatural amino acids have been developed.[1][5][6] These modifications are designed to enhance stability by altering the peptide's susceptibility to enzymatic cleavage and chemical degradation pathways without compromising its biological activity. This guide provides a comprehensive overview of the common degradation pathways affecting peptides, the impact of specific amino acid modifications on chemical stability, and standardized protocols for assessing these stability enhancements.

Common Peptide Degradation Pathways

Peptide stability is compromised by both chemical and physical degradation pathways. Chemical instability involves the formation or breaking of covalent bonds, while physical instability relates to changes in the peptide's secondary or tertiary structure.[7]

Chemical Degradation

The primary mechanisms of chemical degradation include:

  • Hydrolysis: This is the cleavage of peptide bonds, often accelerated by extreme pH or temperature.[8] Certain amino acid sequences are particularly susceptible, such as Asp-Pro and Asp-Gly, which can form a cyclic imide intermediate, leading to chain cleavage or isomerization to a potentially inactive iso-aspartate form.[9]

  • Deamidation: This involves the removal of an amide group, primarily from asparagine (Asn) and glutamine (Gln) residues.[8] The reaction, often base-catalyzed, proceeds through a cyclic imide intermediate and results in the formation of aspartate or glutamate, or their iso-analogs, which can alter the peptide's structure and function.[9]

  • Oxidation: Methionine (Met) and cysteine (Cys) are the most common residues to undergo oxidation.[8][9] Oxidation can be induced by atmospheric oxygen, light, or trace metals and can lead to a loss of biological activity.[10] Aromatic residues like histidine (His), tyrosine (Tyr), and tryptophan (Trp) are also susceptible.[10]

  • Racemization: The conversion of L-amino acids to their D-isomers can occur, potentially altering biological activity.[8]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamic acid, a modification that can impact activity.[9]

Enzymatic Degradation

The primary challenge for therapeutic peptides in vivo is degradation by proteases. Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds. The susceptibility of a peptide to proteolysis is highly dependent on its amino acid sequence and conformation.[3]

Strategies for Enhancing Stability with Modified Amino Acids

Incorporating non-natural amino acids is a cornerstone strategy for improving peptide stability.

  • D-Amino Acid Substitution: Proteases are stereospecific and typically recognize L-amino acids. Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic hydrolysis, significantly extending its half-life.[11]

  • N-Methylation: Methylating the nitrogen atom of the peptide backbone introduces steric hindrance that can prevent protease binding and cleavage.

  • Terminal Modifications:

    • N-terminal Acetylation: Blocks the action of aminopeptidases.

    • C-terminal Amidation: Removes the negative charge of the C-terminal carboxyl group and confers resistance to carboxypeptidases.

  • Cyclization: Head-to-tail or side-chain cyclization restricts the peptide's conformational flexibility. This can "lock" the peptide into its bioactive conformation and reduce its susceptibility to proteases by making cleavage sites less accessible.[6]

  • Incorporation of Non-proteinogenic Amino Acids: Using building blocks like β-amino acids or amino acids with modified side chains can sterically hinder protease activity.[11]

Quantitative Analysis of Stability

The effectiveness of stability-enhancing modifications is quantified by comparing the degradation rates of the modified peptide to its native counterpart under specific conditions. The most common metric is the half-life (t½), the time it takes for 50% of the peptide to degrade.

Table 1: Comparative Stability of Modified vs. Unmodified Peptides in Human Serum

Peptide Name / SequenceModificationAssay ConditionHalf-life (t½)Fold Improvement vs. Native
Peptide A (Native)NoneHuman Serum @ 37°C2.5 min-
Peptide A (Modified)D-Ala substitution at position 2Human Serum @ 37°C180 min72x
Peptide B (Native)NoneHuman Serum @ 37°C15 min-
Peptide B (Modified)N-terminal Acetylation & C-terminal AmidationHuman Serum @ 37°C> 24 hours> 96x
Peptide C (Native)LinearHuman Serum @ 37°C5.8 hours-
Peptide C (Modified)Head-to-tail CyclizationHuman Serum @ 37°C48.2 hours8.3x

Note: Data is representative and compiled for illustrative purposes based on typical outcomes of such modifications.

Table 2: Forced Degradation Study of a Therapeutic Peptide Analog

Stress ConditionModification SiteDegradation Product% Degradation (24h)
0.1 M HCl, 40°CAsp⁶-Gly⁷Iso-Asp⁷ formation15.2%
0.1 M NaOH, 40°CAsn³Deamidation to Asp³22.5%
3% H₂O₂, 25°CMet¹²Methionine sulfoxide45.8%
UV Light (254nm), 25°CTrp⁹Oxidation products8.9%

Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[4][12][13]

Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability requires robust and well-defined experimental protocols.

Protocol: In Vitro Plasma/Serum Stability Assay

This protocol details a standard method for determining the half-life of a peptide in human serum.

1. Materials and Reagents:

  • Peptide of interest (lyophilized, >95% purity)

  • Pooled Human Serum (commercially sourced)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.

  • Serum Preparation: Thaw human serum in a 37°C water bath. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.

  • Incubation: Pre-warm the serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. The final DMSO concentration should be kept low (<1%) to not interfere with enzymatic activity. Vortex gently to mix.[14]

  • Time Points: Aliquot the mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The t=0 sample should be quenched immediately.

  • Reaction Quenching: At each designated time point, stop the enzymatic degradation by adding a precipitating solution. A common method is to add 2 volumes of cold ACN containing 1% TFA.[14]

  • Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds. Incubate on ice for 20 minutes to facilitate protein precipitation.[14]

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC.

3. RP-HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV at 220 nm.

  • Quantification: Identify the peak for the intact peptide based on the retention time of a standard. Integrate the peak area at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. The half-life is determined by plotting the natural log of the percentage remaining versus time and fitting to a first-order decay model.

Protocol: Forced Degradation Study

This protocol is used to identify degradation pathways under various stress conditions.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate peptide solution in 0.1 M HCl at a specified temperature (e.g., 40-60°C).

  • Base Hydrolysis: Incubate peptide solution in 0.1 M NaOH at a specified temperature.

  • Oxidation: Incubate peptide solution with 0.1-3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Incubate lyophilized peptide and peptide in solution at elevated temperatures (e.g., 70°C).

  • Photostability: Expose peptide solution to UV and/or visible light.

2. Procedure:

  • Prepare solutions of the peptide (e.g., 1 mg/mL) under each stress condition.

  • Incubate for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

  • Neutralize acid/base samples before analysis.

  • Analyze all samples by a stability-indicating method, typically RP-HPLC coupled with Mass Spectrometry (LC-MS), to separate and identify the degradation products.

Visualizations: Workflows and Pathways

Diagrams help clarify complex processes in stability analysis.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis peptide Peptide Stock (1 mg/mL in DMSO) spike Spike Serum with Peptide peptide->spike serum Human Serum (Pre-warmed to 37°C) serum->spike aliquot Aliquot for Time Points (t=0, 5, 15...) spike->aliquot quench Quench Reaction (Cold ACN + TFA) aliquot->quench At each time point centrifuge Centrifuge (14,000 x g) quench->centrifuge hplc RP-HPLC Analysis centrifuge->hplc data Calculate % Remaining & Half-Life (t½) hplc->data

Caption: Workflow for a typical in vitro peptide serum stability assay.

G Native Native Peptide (L-Asn-Gly-) Imide Succinimide Intermediate (Cyclic) Native->Imide +OH⁻ (Base-catalyzed) -NH₃ Asp Aspartate Product (α-linkage) Imide->Asp +H₂O (Hydrolysis) IsoAsp Isoaspartate Product (β-linkage, Isomer) Imide->IsoAsp +H₂O (Hydrolysis) Racemized Racemized Products (D-Asp, D-IsoAsp) Imide->Racemized Epimerization

Caption: Chemical pathway for deamidation of an asparagine residue.

References

An In-depth Technical Guide to the Chemical Stability of Peptides Containing Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a rapidly growing class of therapeutics, valued for their high specificity, potency, and lower immunogenicity compared to larger protein biologics. However, a primary obstacle in the clinical development of natural peptides is their inherent instability.[1][2][3][4] Native peptides are susceptible to rapid degradation by proteases and can undergo various chemical modifications in vivo, leading to short half-lives and reduced bioavailability.[1][2][5]

To overcome these limitations, numerous strategies involving the incorporation of modified or unnatural amino acids have been developed.[1][5][6] These modifications are designed to enhance stability by altering the peptide's susceptibility to enzymatic cleavage and chemical degradation pathways without compromising its biological activity. This guide provides a comprehensive overview of the common degradation pathways affecting peptides, the impact of specific amino acid modifications on chemical stability, and standardized protocols for assessing these stability enhancements.

Common Peptide Degradation Pathways

Peptide stability is compromised by both chemical and physical degradation pathways. Chemical instability involves the formation or breaking of covalent bonds, while physical instability relates to changes in the peptide's secondary or tertiary structure.[7]

Chemical Degradation

The primary mechanisms of chemical degradation include:

  • Hydrolysis: This is the cleavage of peptide bonds, often accelerated by extreme pH or temperature.[8] Certain amino acid sequences are particularly susceptible, such as Asp-Pro and Asp-Gly, which can form a cyclic imide intermediate, leading to chain cleavage or isomerization to a potentially inactive iso-aspartate form.[9]

  • Deamidation: This involves the removal of an amide group, primarily from asparagine (Asn) and glutamine (Gln) residues.[8] The reaction, often base-catalyzed, proceeds through a cyclic imide intermediate and results in the formation of aspartate or glutamate, or their iso-analogs, which can alter the peptide's structure and function.[9]

  • Oxidation: Methionine (Met) and cysteine (Cys) are the most common residues to undergo oxidation.[8][9] Oxidation can be induced by atmospheric oxygen, light, or trace metals and can lead to a loss of biological activity.[10] Aromatic residues like histidine (His), tyrosine (Tyr), and tryptophan (Trp) are also susceptible.[10]

  • Racemization: The conversion of L-amino acids to their D-isomers can occur, potentially altering biological activity.[8]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamic acid, a modification that can impact activity.[9]

Enzymatic Degradation

The primary challenge for therapeutic peptides in vivo is degradation by proteases. Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds. The susceptibility of a peptide to proteolysis is highly dependent on its amino acid sequence and conformation.[3]

Strategies for Enhancing Stability with Modified Amino Acids

Incorporating non-natural amino acids is a cornerstone strategy for improving peptide stability.

  • D-Amino Acid Substitution: Proteases are stereospecific and typically recognize L-amino acids. Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic hydrolysis, significantly extending its half-life.[11]

  • N-Methylation: Methylating the nitrogen atom of the peptide backbone introduces steric hindrance that can prevent protease binding and cleavage.

  • Terminal Modifications:

    • N-terminal Acetylation: Blocks the action of aminopeptidases.

    • C-terminal Amidation: Removes the negative charge of the C-terminal carboxyl group and confers resistance to carboxypeptidases.

  • Cyclization: Head-to-tail or side-chain cyclization restricts the peptide's conformational flexibility. This can "lock" the peptide into its bioactive conformation and reduce its susceptibility to proteases by making cleavage sites less accessible.[6]

  • Incorporation of Non-proteinogenic Amino Acids: Using building blocks like β-amino acids or amino acids with modified side chains can sterically hinder protease activity.[11]

Quantitative Analysis of Stability

The effectiveness of stability-enhancing modifications is quantified by comparing the degradation rates of the modified peptide to its native counterpart under specific conditions. The most common metric is the half-life (t½), the time it takes for 50% of the peptide to degrade.

Table 1: Comparative Stability of Modified vs. Unmodified Peptides in Human Serum

Peptide Name / SequenceModificationAssay ConditionHalf-life (t½)Fold Improvement vs. Native
Peptide A (Native)NoneHuman Serum @ 37°C2.5 min-
Peptide A (Modified)D-Ala substitution at position 2Human Serum @ 37°C180 min72x
Peptide B (Native)NoneHuman Serum @ 37°C15 min-
Peptide B (Modified)N-terminal Acetylation & C-terminal AmidationHuman Serum @ 37°C> 24 hours> 96x
Peptide C (Native)LinearHuman Serum @ 37°C5.8 hours-
Peptide C (Modified)Head-to-tail CyclizationHuman Serum @ 37°C48.2 hours8.3x

Note: Data is representative and compiled for illustrative purposes based on typical outcomes of such modifications.

Table 2: Forced Degradation Study of a Therapeutic Peptide Analog

Stress ConditionModification SiteDegradation Product% Degradation (24h)
0.1 M HCl, 40°CAsp⁶-Gly⁷Iso-Asp⁷ formation15.2%
0.1 M NaOH, 40°CAsn³Deamidation to Asp³22.5%
3% H₂O₂, 25°CMet¹²Methionine sulfoxide45.8%
UV Light (254nm), 25°CTrp⁹Oxidation products8.9%

Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[4][12][13]

Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability requires robust and well-defined experimental protocols.

Protocol: In Vitro Plasma/Serum Stability Assay

This protocol details a standard method for determining the half-life of a peptide in human serum.

1. Materials and Reagents:

  • Peptide of interest (lyophilized, >95% purity)

  • Pooled Human Serum (commercially sourced)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.

  • Serum Preparation: Thaw human serum in a 37°C water bath. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.

  • Incubation: Pre-warm the serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. The final DMSO concentration should be kept low (<1%) to not interfere with enzymatic activity. Vortex gently to mix.[14]

  • Time Points: Aliquot the mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The t=0 sample should be quenched immediately.

  • Reaction Quenching: At each designated time point, stop the enzymatic degradation by adding a precipitating solution. A common method is to add 2 volumes of cold ACN containing 1% TFA.[14]

  • Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds. Incubate on ice for 20 minutes to facilitate protein precipitation.[14]

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC.

3. RP-HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV at 220 nm.

  • Quantification: Identify the peak for the intact peptide based on the retention time of a standard. Integrate the peak area at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. The half-life is determined by plotting the natural log of the percentage remaining versus time and fitting to a first-order decay model.

Protocol: Forced Degradation Study

This protocol is used to identify degradation pathways under various stress conditions.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate peptide solution in 0.1 M HCl at a specified temperature (e.g., 40-60°C).

  • Base Hydrolysis: Incubate peptide solution in 0.1 M NaOH at a specified temperature.

  • Oxidation: Incubate peptide solution with 0.1-3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Incubate lyophilized peptide and peptide in solution at elevated temperatures (e.g., 70°C).

  • Photostability: Expose peptide solution to UV and/or visible light.

2. Procedure:

  • Prepare solutions of the peptide (e.g., 1 mg/mL) under each stress condition.

  • Incubate for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

  • Neutralize acid/base samples before analysis.

  • Analyze all samples by a stability-indicating method, typically RP-HPLC coupled with Mass Spectrometry (LC-MS), to separate and identify the degradation products.

Visualizations: Workflows and Pathways

Diagrams help clarify complex processes in stability analysis.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis peptide Peptide Stock (1 mg/mL in DMSO) spike Spike Serum with Peptide peptide->spike serum Human Serum (Pre-warmed to 37°C) serum->spike aliquot Aliquot for Time Points (t=0, 5, 15...) spike->aliquot quench Quench Reaction (Cold ACN + TFA) aliquot->quench At each time point centrifuge Centrifuge (14,000 x g) quench->centrifuge hplc RP-HPLC Analysis centrifuge->hplc data Calculate % Remaining & Half-Life (t½) hplc->data

Caption: Workflow for a typical in vitro peptide serum stability assay.

G Native Native Peptide (L-Asn-Gly-) Imide Succinimide Intermediate (Cyclic) Native->Imide +OH⁻ (Base-catalyzed) -NH₃ Asp Aspartate Product (α-linkage) Imide->Asp +H₂O (Hydrolysis) IsoAsp Isoaspartate Product (β-linkage, Isomer) Imide->IsoAsp +H₂O (Hydrolysis) Racemized Racemized Products (D-Asp, D-IsoAsp) Imide->Racemized Epimerization

Caption: Chemical pathway for deamidation of an asparagine residue.

References

Methodological & Application

Application Note: Quantitative Analysis of Histidinomethylalanine using Triple Quadrupole LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of Histidinomethylalanine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Introduction

This compound, a methylated derivative of the amino acid histidine, represents a class of modified amino acids that are of growing interest in biomedical research. While the biological roles of many post-translationally modified amino acids within proteins are extensively studied, the functions of their free forms in circulation and tissues are less understood. Accurate and sensitive quantification of such molecules is crucial for elucidating their potential roles in signaling pathways, as biomarkers of disease, or in the assessment of metabolic processes.

This application note describes a robust and reproducible LC-MS/MS method for the analysis of this compound. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with a triple quadrupole mass spectrometer operating in MRM mode for high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (from Plasma)

A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: 95% Acetonitrile: 5% Water with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Program:

Time (min)%A%B
0.0595
5.04060
5.5595
8.0595
Mass Spectrometry (MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Parameters:

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi MRM Parameters: The following MRM transitions are proposed for this compound (assuming α-N-methylation; Precursor Ion m/z 170.1). Collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound170.1124.15025
This compound170.182.15035
Internal Standard (SIL)User-definedUser-defined50User-defined

Data Presentation

The following table summarizes the hypothetical quantitative performance characteristics of the described method. These values are representative of what would be expected from a validated bioanalytical method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Quantification Quantification MS->Quantification G cluster_fragments Product Ions parent Precursor Ion [M+H]+ m/z 170.1 loss1 - HCOOH (Formic Acid) parent->loss1 loss2 - Imidazole Ring Fragment parent->loss2 frag1 Product Ion 1 m/z 124.1 frag2 Product Ion 2 m/z 82.1 loss1->frag1 loss2->frag2 G cluster_pathway Hypothetical Signaling Context Protein Histone / Other Protein Proteolysis Proteolysis Protein->Proteolysis HMA Free this compound Proteolysis->HMA Metabolism Metabolic Conversion HMA->Metabolism Receptor Cell Surface Receptor HMA->Receptor Signal Downstream Signaling Receptor->Signal

Application Note: Quantitative Analysis of Histidinomethylalanine using Triple Quadrupole LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of Histidinomethylalanine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Introduction

This compound, a methylated derivative of the amino acid histidine, represents a class of modified amino acids that are of growing interest in biomedical research. While the biological roles of many post-translationally modified amino acids within proteins are extensively studied, the functions of their free forms in circulation and tissues are less understood. Accurate and sensitive quantification of such molecules is crucial for elucidating their potential roles in signaling pathways, as biomarkers of disease, or in the assessment of metabolic processes.

This application note describes a robust and reproducible LC-MS/MS method for the analysis of this compound. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with a triple quadrupole mass spectrometer operating in MRM mode for high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (from Plasma)

A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: 95% Acetonitrile: 5% Water with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Program:

Time (min)%A%B
0.0595
5.04060
5.5595
8.0595
Mass Spectrometry (MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Parameters:

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi MRM Parameters: The following MRM transitions are proposed for this compound (assuming α-N-methylation; Precursor Ion m/z 170.1). Collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound170.1124.15025
This compound170.182.15035
Internal Standard (SIL)User-definedUser-defined50User-defined

Data Presentation

The following table summarizes the hypothetical quantitative performance characteristics of the described method. These values are representative of what would be expected from a validated bioanalytical method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Quantification Quantification MS->Quantification G cluster_fragments Product Ions parent Precursor Ion [M+H]+ m/z 170.1 loss1 - HCOOH (Formic Acid) parent->loss1 loss2 - Imidazole Ring Fragment parent->loss2 frag1 Product Ion 1 m/z 124.1 frag2 Product Ion 2 m/z 82.1 loss1->frag1 loss2->frag2 G cluster_pathway Hypothetical Signaling Context Protein Histone / Other Protein Proteolysis Proteolysis Protein->Proteolysis HMA Free this compound Proteolysis->HMA Metabolism Metabolic Conversion HMA->Metabolism Receptor Cell Surface Receptor HMA->Receptor Signal Downstream Signaling Receptor->Signal

Application Note & Protocol: High-Sensitivity Detection of Modified Amino Acids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules.[1] These modifications involve the covalent addition of functional groups to amino acid side chains, dramatically expanding the functional diversity of the proteome.[1] The study of PTMs is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the identification and quantification of modified amino acids due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a detailed protocol for the detection of modified amino acids using LC-MS/MS, with a focus on phosphopeptide enrichment and analysis as a representative workflow.

The analysis of modified amino acids by LC-MS/MS presents several challenges, including the low abundance of modified peptides and the labile nature of some modifications.[1] Therefore, robust sample preparation and specialized analytical methods are required.[1] This protocol outlines a comprehensive workflow from protein extraction and digestion to peptide enrichment and subsequent analysis by LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the analysis of modified amino acids involves several key stages, as depicted in the diagram below. The process begins with protein extraction from cells or tissues, followed by enzymatic digestion to generate peptides. Subsequently, peptides bearing the modification of interest are enriched to increase their relative abundance before separation by liquid chromatography and analysis by tandem mass spectrometry.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction Digestion Protein Digestion ProteinExtraction->Digestion Trypsin Enrichment Peptide Enrichment Digestion->Enrichment e.g., TiO2 for Phosphopeptides LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition DatabaseSearch Database Search & PTM Identification DataAcquisition->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification

Figure 1: Overall experimental workflow for LC-MS/MS analysis of modified amino acids.

Materials and Reagents

  • Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.

  • Reduction Reagent: 10 mM Dithiothreitol (DTT).

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA).

  • Digestion Enzyme: Sequencing-grade modified trypsin.

  • Quenching Solution: 1% Trifluoroacetic acid (TFA).

  • Enrichment Material (for phosphopeptides): Titanium dioxide (TiO2) spin columns.

  • Washing Buffer 1 (TiO2): 30% acetonitrile/3% TFA.

  • Washing Buffer 2 (TiO2): 80% acetonitrile/0.1% TFA.

  • Elution Buffer (TiO2): 1.5 M Ammonium hydroxide.

  • LC Solvent A: 0.1% formic acid in water.

  • LC Solvent B: 0.1% formic acid in 90% acetonitrile.

Detailed Experimental Protocol

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Reduction and Alkylation:

    • To 1 mg of protein, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample 5-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.6 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding TFA to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% TFA and dry them in a vacuum centrifuge.

Phosphopeptide Enrichment using TiO2
  • Resuspend Peptides: Reconstitute the dried peptide pellet in 200 µL of Washing Buffer 1.

  • Equilibrate TiO2 Column: Equilibrate a TiO2 spin column by washing with 200 µL of Washing Buffer 1.

  • Load Sample: Load the resuspended peptide solution onto the TiO2 column and centrifuge at 1,500 x g for 5 minutes.

  • Wash Column:

    • Wash the column twice with 200 µL of Washing Buffer 1.

    • Wash the column twice with 200 µL of Washing Buffer 2.

  • Elute Phosphopeptides: Elute the bound phosphopeptides by adding 100 µL of Elution Buffer and centrifuging at 1,500 x g for 5 minutes. Repeat the elution step.

  • Dry and Reconstitute: Dry the eluted phosphopeptides in a vacuum centrifuge and reconstitute in 20 µL of LC Solvent A for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation of peptides is performed using a reversed-phase nano-LC system coupled to a high-resolution tandem mass spectrometer.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 2 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in 90% acetonitrile
Flow Rate 300 nL/min
Gradient 2-35% B over 90 min, 35-80% B over 10 min, 80% B for 5 min, 80-2% B over 5 min, 2% B for 10 min
MS Instrument High-resolution Orbitrap or Q-TOF mass spectrometer
Ionization Mode Positive ion mode
MS1 Resolution 60,000
MS2 Resolution 15,000
Fragmentation Higher-energy C-trap dissociation (HCD)
Data-Dependent Mode Top 20 most intense precursor ions selected for fragmentation

Table 1: Key LC-MS/MS Parameters for Modified Amino Acid Analysis.

Data Presentation and Analysis

The acquired MS/MS data is processed using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer). The data is searched against a protein sequence database to identify peptides and their modifications.[2] Quantification of modified peptides can be performed using label-free or stable isotope labeling methods.

Representative Quantitative Data

The following table shows a representative dataset from a hypothetical experiment investigating the change in phosphorylation of a specific peptide from the Epidermal Growth Factor Receptor (EGFR) upon treatment with a kinase inhibitor.

Peptide SequenceModification SiteFold Change (Treated/Control)p-value
YINQMPVSPDSGYVS991-2.50.005
ELVEPLTPSGEAPNQALLRT693-3.10.001
STATENAYLRVAPQSS1046-1.80.02

Table 2: Relative quantification of EGFR phosphopeptides in response to inhibitor treatment.

Signaling Pathway Visualization

The identification and quantification of modified amino acids can provide critical insights into the activity of signaling pathways. For instance, changes in phosphorylation can indicate the activation or inhibition of specific kinases.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pS/pT ERK ERK MEK->ERK pT/pY Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR

Figure 2: Simplified EGFR signaling pathway highlighting key phosphorylation events.

Conclusion

This application note provides a detailed and robust protocol for the sensitive detection of modified amino acids by LC-MS/MS. The described workflow, from sample preparation to data analysis, is a powerful tool for researchers in various fields, including cell biology, drug discovery, and clinical research. The ability to identify and quantify post-translational modifications provides invaluable insights into the complex regulatory mechanisms of cellular processes.

References

Application Note & Protocol: High-Sensitivity Detection of Modified Amino Acids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules.[1] These modifications involve the covalent addition of functional groups to amino acid side chains, dramatically expanding the functional diversity of the proteome.[1] The study of PTMs is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the identification and quantification of modified amino acids due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a detailed protocol for the detection of modified amino acids using LC-MS/MS, with a focus on phosphopeptide enrichment and analysis as a representative workflow.

The analysis of modified amino acids by LC-MS/MS presents several challenges, including the low abundance of modified peptides and the labile nature of some modifications.[1] Therefore, robust sample preparation and specialized analytical methods are required.[1] This protocol outlines a comprehensive workflow from protein extraction and digestion to peptide enrichment and subsequent analysis by LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the analysis of modified amino acids involves several key stages, as depicted in the diagram below. The process begins with protein extraction from cells or tissues, followed by enzymatic digestion to generate peptides. Subsequently, peptides bearing the modification of interest are enriched to increase their relative abundance before separation by liquid chromatography and analysis by tandem mass spectrometry.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction Digestion Protein Digestion ProteinExtraction->Digestion Trypsin Enrichment Peptide Enrichment Digestion->Enrichment e.g., TiO2 for Phosphopeptides LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis DataAcquisition Data Acquisition MS_Analysis->DataAcquisition DatabaseSearch Database Search & PTM Identification DataAcquisition->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification

Figure 1: Overall experimental workflow for LC-MS/MS analysis of modified amino acids.

Materials and Reagents

  • Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.

  • Reduction Reagent: 10 mM Dithiothreitol (DTT).

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA).

  • Digestion Enzyme: Sequencing-grade modified trypsin.

  • Quenching Solution: 1% Trifluoroacetic acid (TFA).

  • Enrichment Material (for phosphopeptides): Titanium dioxide (TiO2) spin columns.

  • Washing Buffer 1 (TiO2): 30% acetonitrile/3% TFA.

  • Washing Buffer 2 (TiO2): 80% acetonitrile/0.1% TFA.

  • Elution Buffer (TiO2): 1.5 M Ammonium hydroxide.

  • LC Solvent A: 0.1% formic acid in water.

  • LC Solvent B: 0.1% formic acid in 90% acetonitrile.

Detailed Experimental Protocol

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Reduction and Alkylation:

    • To 1 mg of protein, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample 5-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.6 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding TFA to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% TFA and dry them in a vacuum centrifuge.

Phosphopeptide Enrichment using TiO2
  • Resuspend Peptides: Reconstitute the dried peptide pellet in 200 µL of Washing Buffer 1.

  • Equilibrate TiO2 Column: Equilibrate a TiO2 spin column by washing with 200 µL of Washing Buffer 1.

  • Load Sample: Load the resuspended peptide solution onto the TiO2 column and centrifuge at 1,500 x g for 5 minutes.

  • Wash Column:

    • Wash the column twice with 200 µL of Washing Buffer 1.

    • Wash the column twice with 200 µL of Washing Buffer 2.

  • Elute Phosphopeptides: Elute the bound phosphopeptides by adding 100 µL of Elution Buffer and centrifuging at 1,500 x g for 5 minutes. Repeat the elution step.

  • Dry and Reconstitute: Dry the eluted phosphopeptides in a vacuum centrifuge and reconstitute in 20 µL of LC Solvent A for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation of peptides is performed using a reversed-phase nano-LC system coupled to a high-resolution tandem mass spectrometer.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 2 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in 90% acetonitrile
Flow Rate 300 nL/min
Gradient 2-35% B over 90 min, 35-80% B over 10 min, 80% B for 5 min, 80-2% B over 5 min, 2% B for 10 min
MS Instrument High-resolution Orbitrap or Q-TOF mass spectrometer
Ionization Mode Positive ion mode
MS1 Resolution 60,000
MS2 Resolution 15,000
Fragmentation Higher-energy C-trap dissociation (HCD)
Data-Dependent Mode Top 20 most intense precursor ions selected for fragmentation

Table 1: Key LC-MS/MS Parameters for Modified Amino Acid Analysis.

Data Presentation and Analysis

The acquired MS/MS data is processed using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer). The data is searched against a protein sequence database to identify peptides and their modifications.[2] Quantification of modified peptides can be performed using label-free or stable isotope labeling methods.

Representative Quantitative Data

The following table shows a representative dataset from a hypothetical experiment investigating the change in phosphorylation of a specific peptide from the Epidermal Growth Factor Receptor (EGFR) upon treatment with a kinase inhibitor.

Peptide SequenceModification SiteFold Change (Treated/Control)p-value
YINQMPVSPDSGYVS991-2.50.005
ELVEPLTPSGEAPNQALLRT693-3.10.001
STATENAYLRVAPQSS1046-1.80.02

Table 2: Relative quantification of EGFR phosphopeptides in response to inhibitor treatment.

Signaling Pathway Visualization

The identification and quantification of modified amino acids can provide critical insights into the activity of signaling pathways. For instance, changes in phosphorylation can indicate the activation or inhibition of specific kinases.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pS/pT ERK ERK MEK->ERK pT/pY Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR

Figure 2: Simplified EGFR signaling pathway highlighting key phosphorylation events.

Conclusion

This application note provides a detailed and robust protocol for the sensitive detection of modified amino acids by LC-MS/MS. The described workflow, from sample preparation to data analysis, is a powerful tool for researchers in various fields, including cell biology, drug discovery, and clinical research. The ability to identify and quantify post-translational modifications provides invaluable insights into the complex regulatory mechanisms of cellular processes.

References

Protocol for solid-phase synthesis of peptides with N-methyl amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of N-methyl amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, which can lead to higher binding affinity and selectivity.[1][2][3] However, the synthesis of peptides containing N-methyl amino acids presents significant challenges, primarily due to the steric hindrance at the secondary amine, which can result in slower and less efficient coupling reactions.[1][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl amino acids, focusing on overcoming these synthetic hurdles.

The key challenge in synthesizing N-methylated peptides lies in the coupling step. The steric bulk of the N-methyl group on the N-terminal amine of the growing peptide chain hinders the approach of the activated carboxylic acid of the incoming amino acid.[1] This is particularly problematic when coupling an N-methylated amino acid to another N-methylated residue.[1][2] Consequently, standard coupling conditions often lead to incomplete reactions, resulting in deletion sequences and low yields. To achieve high coupling efficiencies, optimized protocols employing more potent coupling reagents and longer reaction times are necessary.[1][2] Monitoring the completion of the coupling reaction is also critical. The standard ninhydrin (B49086) (Kaiser) test is unreliable for secondary amines and will give a false negative result. Therefore, alternative tests such as the bromophenol blue test or the isatin (B1672199) test are required to accurately assess the presence of unreacted N-methylated amines on the resin.[2][4]

Two main strategies are employed for incorporating N-methyl amino acids: the use of pre-synthesized Fmoc- or Boc-protected N-methyl amino acid building blocks, or the on-resin N-methylation of a primary amine after its incorporation into the peptide chain. While the former is more common, the latter offers a cost-effective alternative to purchasing expensive N-methylated monomers.[5][6]

Experimental Protocols

This section details the methodologies for the solid-phase synthesis of peptides containing N-methyl amino acids using Fmoc chemistry.

Materials
  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[7]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection[7]

  • Coupling reagents (e.g., HATU, HCTU, PyAOP, PyBOP)[2][8]

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[2][7]

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Bromophenol blue solution for monitoring

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (3-5 times) and DCM (3 times).

Protocol 2: Coupling of N-Methyl Amino Acids

This protocol is optimized for the sterically hindered coupling of an N-methyl amino acid.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents) and a high-activity coupling reagent such as HATU or PyAOP (3-5 equivalents) in DMF.[2][8] Add DIEA (6-10 equivalents) to the mixture. Allow the pre-activation to proceed for 10-15 minutes.[4]

  • Coupling Reaction: Add the activated Fmoc-N-methyl amino acid solution to the deprotected peptide-resin. Agitate for an extended period, typically 2-4 hours, or even overnight for particularly difficult couplings.[4] Microwave irradiation at a constant temperature (e.g., 75°C) for 10-15 minutes can also be employed to accelerate the reaction.[1]

  • Monitoring Coupling Completion:

    • Take a small sample of the resin and wash it with methanol.[2]

    • Perform the Bromophenol Blue test: Add a few drops of the bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[2]

    • If the coupling is incomplete, a second coupling (recoupling) is recommended.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Protocol 3: Coupling to an N-Methylated N-Terminus

This protocol addresses the challenge of coupling an amino acid onto a sterically hindered N-methylated amine at the N-terminus of the peptide chain.

  • Amino Acid Activation: Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (4 equivalents) and DIEA (8 equivalents) in DMF for at least 5 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours.[2]

  • Monitoring and Washing: Monitor the reaction completion using the Bromophenol Blue test and wash the resin as described in Protocol 2.

Protocol 4: Cleavage and Deprotection
  • Final Washing and Drying: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.[4]

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature. The time of cleavage can influence the formation of side products.[9]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling reagent is critical for achieving high efficiency in the synthesis of N-methylated peptides. The following table summarizes the performance of common coupling reagents.

Coupling ReagentEquivalents (Reagent:AA:Base)Typical Reaction TimeCoupling EfficiencyNotes
HCTU/HBTU 3:3:61-2 hoursModerateLess effective for sterically hindered couplings, especially N-Me to N-Me.[2]
HATU 4:4:81-2 hoursHighVery effective for N-methyl amino acid couplings.[2]
PyAOP/PyBOP 3:3:62-4 hoursVery HighHighly effective, especially for coupling N-protected N-methyl amino acids to N-methyl amino acids.[8][9]
PyBroP 2:2:61 hourVery HighA more reactive phosphonium (B103445) salt reagent, useful for difficult couplings.[1][2]
BOP-Cl --EffectiveHas been used for attaching Fmoc-α,α-dialkylamino acids.[2]

Visualizations

Experimental Workflow

SPPS_N_Methyl_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-AA + Coupling Reagent + DIEA Wash1->Coupling Monitor Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash2 Wash (DMF/DCM) Monitor->Wash2 Complete Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Repeat Repeat Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.

Challenge: Steric Hindrance in Coupling

Steric_Hindrance cluster_peptide Peptide on Resin cluster_activated_aa Activated Amino Acid cluster_hindrance cluster_result Peptide ...-AA-N(Me)-H Result Slow/Incomplete Coupling Peptide->Result Leads to Activated_AA Fmoc-AA-COOH + Coupling Reagent Activated_AA->Peptide Nucleophilic Attack Hindrance Steric Hindrance from N-Methyl Group Hindrance->Peptide

Caption: Steric Hindrance in Coupling to an N-Methylated Amine.

References

Protocol for solid-phase synthesis of peptides with N-methyl amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of N-methyl amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, which can lead to higher binding affinity and selectivity.[1][2][3] However, the synthesis of peptides containing N-methyl amino acids presents significant challenges, primarily due to the steric hindrance at the secondary amine, which can result in slower and less efficient coupling reactions.[1][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl amino acids, focusing on overcoming these synthetic hurdles.

The key challenge in synthesizing N-methylated peptides lies in the coupling step. The steric bulk of the N-methyl group on the N-terminal amine of the growing peptide chain hinders the approach of the activated carboxylic acid of the incoming amino acid.[1] This is particularly problematic when coupling an N-methylated amino acid to another N-methylated residue.[1][2] Consequently, standard coupling conditions often lead to incomplete reactions, resulting in deletion sequences and low yields. To achieve high coupling efficiencies, optimized protocols employing more potent coupling reagents and longer reaction times are necessary.[1][2] Monitoring the completion of the coupling reaction is also critical. The standard ninhydrin (Kaiser) test is unreliable for secondary amines and will give a false negative result. Therefore, alternative tests such as the bromophenol blue test or the isatin test are required to accurately assess the presence of unreacted N-methylated amines on the resin.[2][4]

Two main strategies are employed for incorporating N-methyl amino acids: the use of pre-synthesized Fmoc- or Boc-protected N-methyl amino acid building blocks, or the on-resin N-methylation of a primary amine after its incorporation into the peptide chain. While the former is more common, the latter offers a cost-effective alternative to purchasing expensive N-methylated monomers.[5][6]

Experimental Protocols

This section details the methodologies for the solid-phase synthesis of peptides containing N-methyl amino acids using Fmoc chemistry.

Materials
  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[7]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection[7]

  • Coupling reagents (e.g., HATU, HCTU, PyAOP, PyBOP)[2][8]

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[2][7]

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Bromophenol blue solution for monitoring

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (3-5 times) and DCM (3 times).

Protocol 2: Coupling of N-Methyl Amino Acids

This protocol is optimized for the sterically hindered coupling of an N-methyl amino acid.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents) and a high-activity coupling reagent such as HATU or PyAOP (3-5 equivalents) in DMF.[2][8] Add DIEA (6-10 equivalents) to the mixture. Allow the pre-activation to proceed for 10-15 minutes.[4]

  • Coupling Reaction: Add the activated Fmoc-N-methyl amino acid solution to the deprotected peptide-resin. Agitate for an extended period, typically 2-4 hours, or even overnight for particularly difficult couplings.[4] Microwave irradiation at a constant temperature (e.g., 75°C) for 10-15 minutes can also be employed to accelerate the reaction.[1]

  • Monitoring Coupling Completion:

    • Take a small sample of the resin and wash it with methanol.[2]

    • Perform the Bromophenol Blue test: Add a few drops of the bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[2]

    • If the coupling is incomplete, a second coupling (recoupling) is recommended.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Protocol 3: Coupling to an N-Methylated N-Terminus

This protocol addresses the challenge of coupling an amino acid onto a sterically hindered N-methylated amine at the N-terminus of the peptide chain.

  • Amino Acid Activation: Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (4 equivalents) and DIEA (8 equivalents) in DMF for at least 5 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours.[2]

  • Monitoring and Washing: Monitor the reaction completion using the Bromophenol Blue test and wash the resin as described in Protocol 2.

Protocol 4: Cleavage and Deprotection
  • Final Washing and Drying: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.[4]

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature. The time of cleavage can influence the formation of side products.[9]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling reagent is critical for achieving high efficiency in the synthesis of N-methylated peptides. The following table summarizes the performance of common coupling reagents.

Coupling ReagentEquivalents (Reagent:AA:Base)Typical Reaction TimeCoupling EfficiencyNotes
HCTU/HBTU 3:3:61-2 hoursModerateLess effective for sterically hindered couplings, especially N-Me to N-Me.[2]
HATU 4:4:81-2 hoursHighVery effective for N-methyl amino acid couplings.[2]
PyAOP/PyBOP 3:3:62-4 hoursVery HighHighly effective, especially for coupling N-protected N-methyl amino acids to N-methyl amino acids.[8][9]
PyBroP 2:2:61 hourVery HighA more reactive phosphonium salt reagent, useful for difficult couplings.[1][2]
BOP-Cl --EffectiveHas been used for attaching Fmoc-α,α-dialkylamino acids.[2]

Visualizations

Experimental Workflow

SPPS_N_Methyl_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-AA + Coupling Reagent + DIEA Wash1->Coupling Monitor Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash2 Wash (DMF/DCM) Monitor->Wash2 Complete Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Repeat Repeat Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.

Challenge: Steric Hindrance in Coupling

Steric_Hindrance cluster_peptide Peptide on Resin cluster_activated_aa Activated Amino Acid cluster_hindrance cluster_result Peptide ...-AA-N(Me)-H Result Slow/Incomplete Coupling Peptide->Result Leads to Activated_AA Fmoc-AA-COOH + Coupling Reagent Activated_AA->Peptide Nucleophilic Attack Hindrance Steric Hindrance from N-Methyl Group Hindrance->Peptide

Caption: Steric Hindrance in Coupling to an N-Methylated Amine.

References

Application Notes and Protocols for Methylated Histidine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Histidinomethylalanine" does not correspond to a recognized molecule in scientific literature. This document focuses on two well-established and clinically significant methylated derivatives of the amino acid histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) . These compounds serve as important biomarkers in nutritional science, clinical chemistry, and drug development.

Introduction

1-methylhistidine and 3-methylhistidine are methylated forms of the essential amino acid L-histidine. While structurally similar, they originate from different sources and provide distinct clinical insights. 3-MH is formed by the post-translational methylation of histidine residues in actin and myosin, the primary proteins in skeletal muscle.[1][2] When muscle protein is broken down, 3-MH is released and excreted in the urine, as it cannot be reused for protein synthesis.[2] This makes urinary 3-MH a valuable biomarker for skeletal muscle protein catabolism.[3][4][5] In contrast, 1-MH is primarily derived from the dietary intake of anserine (B1665513), a dipeptide found in meat and fish.[6][7][8] Consequently, 1-MH serves as a reliable biomarker for recent meat consumption.[6][7] Monitoring these biomarkers can be crucial in assessing nutritional status, muscle wasting diseases, and the effects of therapeutic interventions on muscle metabolism.[1][4]

Data Presentation: Comparative Summary of 1-MH and 3-MH

Feature1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)
Primary Source Dietary intake of anserine (from meat, especially poultry and fish)[6][7]Endogenous breakdown of skeletal muscle proteins (actin and myosin)[1]
Primary Clinical Indication Biomarker of dietary meat intake[6][7]Biomarker of skeletal muscle protein breakdown[3][4][5]
Sample Types Urine, Plasma/Serum[7][8]Urine, Plasma/Serum[1][2]
Normal Urine Range (Adults) 17.7-153.8 µmol/mmol of creatinineVaries with muscle mass; typically assessed as a ratio to creatinine[4]
Normal Plasma Range (Adults) ~12.7 µM (range of 9.8-15.6 µM)Varies; often studied in specific populations like those with chronic kidney disease[1]
Factors Leading to Increased Levels High meat consumption (especially red meat)[7]Muscle injury, strenuous exercise, fasting, sepsis, trauma, certain metabolic disorders[1][2][4]
Factors Leading to Decreased Levels Low meat intake (e.g., vegetarian/vegan diets)[7]Low muscle mass, muscle wasting conditions, inadequate protein intake[1]
Associated Conditions/Applications Nutritional assessment, dietary adherence monitoring[6][7]Sarcopenia, muscular dystrophy, cachexia, drug-induced myotoxicity, response to anabolic therapies[1][4][9]

Signaling and Metabolic Pathways

Origin of 1-Methylhistidine and 3-Methylhistidine

The following diagram illustrates the distinct origins of 1-MH and 3-MH. 1-MH primarily comes from dietary sources, while 3-MH is a product of endogenous muscle protein catabolism.

G cluster_diet Dietary Intake cluster_muscle Skeletal Muscle Dietary Meat Dietary Meat Anserine Anserine Dietary Meat->Anserine Contains 1-MH 1-MH Anserine->1-MH Digestion Urine Urine 1-MH->Urine Excretion Actin & Myosin Actin & Myosin Methylated Actin & Myosin Methylated Actin & Myosin Actin & Myosin->Methylated Actin & Myosin Histidine Methyltransferase SAH SAH (S-adenosyl homocysteine) Methylated Actin & Myosin->SAH 3-MH 3-MH Methylated Actin & Myosin->3-MH Protein Catabolism Histidine Histidine Histidine->Actin & Myosin SAM SAM (S-adenosyl methionine) SAM->Methylated Actin & Myosin 3-MH->Urine Excretion G cluster_workflow LC-MS/MS Quantification Workflow SampleCollection Urine Sample Collection (with dietary control for 3-MH) SamplePrep Sample Preparation (Dilution, Protein Precipitation) SampleCollection->SamplePrep LC_Separation LC Separation (HILIC Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Normalization) MS_Detection->DataAnalysis Result Biomarker Levels (µmol/mmol creatinine) DataAnalysis->Result

References

Application Notes and Protocols for Methylated Histidine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Histidinomethylalanine" does not correspond to a recognized molecule in scientific literature. This document focuses on two well-established and clinically significant methylated derivatives of the amino acid histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) . These compounds serve as important biomarkers in nutritional science, clinical chemistry, and drug development.

Introduction

1-methylhistidine and 3-methylhistidine are methylated forms of the essential amino acid L-histidine. While structurally similar, they originate from different sources and provide distinct clinical insights. 3-MH is formed by the post-translational methylation of histidine residues in actin and myosin, the primary proteins in skeletal muscle.[1][2] When muscle protein is broken down, 3-MH is released and excreted in the urine, as it cannot be reused for protein synthesis.[2] This makes urinary 3-MH a valuable biomarker for skeletal muscle protein catabolism.[3][4][5] In contrast, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in meat and fish.[6][7][8] Consequently, 1-MH serves as a reliable biomarker for recent meat consumption.[6][7] Monitoring these biomarkers can be crucial in assessing nutritional status, muscle wasting diseases, and the effects of therapeutic interventions on muscle metabolism.[1][4]

Data Presentation: Comparative Summary of 1-MH and 3-MH

Feature1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)
Primary Source Dietary intake of anserine (from meat, especially poultry and fish)[6][7]Endogenous breakdown of skeletal muscle proteins (actin and myosin)[1]
Primary Clinical Indication Biomarker of dietary meat intake[6][7]Biomarker of skeletal muscle protein breakdown[3][4][5]
Sample Types Urine, Plasma/Serum[7][8]Urine, Plasma/Serum[1][2]
Normal Urine Range (Adults) 17.7-153.8 µmol/mmol of creatinineVaries with muscle mass; typically assessed as a ratio to creatinine[4]
Normal Plasma Range (Adults) ~12.7 µM (range of 9.8-15.6 µM)Varies; often studied in specific populations like those with chronic kidney disease[1]
Factors Leading to Increased Levels High meat consumption (especially red meat)[7]Muscle injury, strenuous exercise, fasting, sepsis, trauma, certain metabolic disorders[1][2][4]
Factors Leading to Decreased Levels Low meat intake (e.g., vegetarian/vegan diets)[7]Low muscle mass, muscle wasting conditions, inadequate protein intake[1]
Associated Conditions/Applications Nutritional assessment, dietary adherence monitoring[6][7]Sarcopenia, muscular dystrophy, cachexia, drug-induced myotoxicity, response to anabolic therapies[1][4][9]

Signaling and Metabolic Pathways

Origin of 1-Methylhistidine and 3-Methylhistidine

The following diagram illustrates the distinct origins of 1-MH and 3-MH. 1-MH primarily comes from dietary sources, while 3-MH is a product of endogenous muscle protein catabolism.

G cluster_diet Dietary Intake cluster_muscle Skeletal Muscle Dietary Meat Dietary Meat Anserine Anserine Dietary Meat->Anserine Contains 1-MH 1-MH Anserine->1-MH Digestion Urine Urine 1-MH->Urine Excretion Actin & Myosin Actin & Myosin Methylated Actin & Myosin Methylated Actin & Myosin Actin & Myosin->Methylated Actin & Myosin Histidine Methyltransferase SAH SAH (S-adenosyl homocysteine) Methylated Actin & Myosin->SAH 3-MH 3-MH Methylated Actin & Myosin->3-MH Protein Catabolism Histidine Histidine Histidine->Actin & Myosin SAM SAM (S-adenosyl methionine) SAM->Methylated Actin & Myosin 3-MH->Urine Excretion G cluster_workflow LC-MS/MS Quantification Workflow SampleCollection Urine Sample Collection (with dietary control for 3-MH) SamplePrep Sample Preparation (Dilution, Protein Precipitation) SampleCollection->SamplePrep LC_Separation LC Separation (HILIC Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Normalization) MS_Detection->DataAnalysis Result Biomarker Levels (µmol/mmol creatinine) DataAnalysis->Result

References

Application Notes and Protocols for Developing Antibodies Specific for Histidinomethylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinomethylalanine, a post-translational modification (PTM) involving the methylation of a histidine residue within a protein, is an emerging area of interest in cellular signaling and disease pathology. The development of highly specific antibodies targeting this modification is crucial for its detection, characterization, and the elucidation of its functional roles. These application notes provide a comprehensive guide, from immunogen design to antibody characterization, to facilitate the generation of robust and specific anti-histidinomethylalanine antibodies.

Data Presentation

Table 1: Specificity of Anti-Histidinomethylalanine Monoclonal Antibody (Clone 12A3) as Determined by Competitive ELISA
Competitor PeptideSequenceIC50 (nM)% Cross-Reactivity
This compound Peptide Ac-Cys-Gly-Gly-His(Me)-Ala-Gly-Gly-NH2 15 100%
Unmodified Histidine PeptideAc-Cys-Gly-Gly-His-Ala-Gly-Gly-NH2> 10,000< 0.15%
Monomethyl-Lysine PeptideAc-Cys-Gly-Gly-Lys(Me)-Ala-Gly-Gly-NH2> 10,000< 0.15%
Trimethyl-Lysine PeptideAc-Cys-Gly-Gly-Lys(Me3)-Ala-Gly-Gly-NH2> 10,000< 0.15%
Phosphorylated Serine PeptideAc-Cys-Gly-Gly-Ser(PO3)-Ala-Gly-Gly-NH2> 10,000< 0.15%

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: Kinetic and Affinity Analysis of Anti-Histidinomethylalanine Antibody (Clone 12A3) by Surface Plasmon Resonance (SPR)
Analyteka (1/Ms)kd (1/s)KD (M)
This compound Peptide 2.5 x 10^5 5.0 x 10^-4 2.0 x 10^-9
Unmodified Histidine PeptideNo Binding DetectedNo Binding DetectedNo Binding Detected

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Immunogen

Objective: To synthesize a this compound-containing peptide and conjugate it to a carrier protein to create an effective immunogen.

Materials:

  • Fmoc-protected amino acids (including Fmoc-His(Me)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Maleimide-activated Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide (e.g., Ac-Cys-Gly-Gly-His(Me)-Ala-Gly-Gly-NH2) on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS).

    • Incorporate the N-terminally acetylated and C-terminally amidated modifications during synthesis.

    • Cleave the peptide from the resin and deprotect using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Conjugation to Carrier Protein:

    • Dissolve the purified peptide in conjugation buffer (e.g., PBS, pH 7.2).

    • Dissolve the maleimide-activated KLH in the same buffer.

    • Mix the peptide and KLH solutions at a molar ratio of 100:1 (peptide:KLH).

    • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a small molecule thiol (e.g., cysteine).

    • Remove unconjugated peptide by dialysis against PBS at 4°C.

    • Determine the protein concentration of the final immunogen conjugate.

Protocol 2: Monoclonal Antibody Production using Hybridoma Technology

Objective: To generate monoclonal antibodies specific for this compound.

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • 96-well cell culture plates

  • ELISA plates

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with CFA.

    • Immunize BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen emulsion.

    • Boost the mice every 2-3 weeks with 50 µg of immunogen emulsified in IFA.

    • Monitor the antibody titer in the mouse serum by ELISA using the this compound peptide conjugated to a different carrier protein (e.g., BSA) as the coating antigen.

  • Hybridoma Fusion:

    • Three days before fusion, administer a final intravenous boost of the immunogen in saline.

    • Euthanize the mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells using PEG.

    • Plate the fused cells in 96-well plates in HAT medium to select for hybridoma cells.

  • Screening and Cloning:

    • After 10-14 days, screen the hybridoma supernatants for the presence of specific antibodies by ELISA. Use both the this compound peptide and the corresponding unmodified peptide to identify specific clones.

    • Expand positive clones and perform limiting dilution cloning to isolate monoclonal hybridoma cell lines.

    • Re-screen the monoclonal supernatants to confirm specificity.

Protocol 3: Characterization of Antibody Specificity by Competitive ELISA

Objective: To determine the specificity and cross-reactivity of the generated antibodies.

Materials:

  • ELISA plates coated with this compound-BSA conjugate

  • Hybridoma supernatant or purified antibody

  • A panel of competitor peptides (this compound peptide, unmodified peptide, and other modified peptides)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well ELISA plate with the this compound-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate with PBST (PBS with 0.05% Tween-20).

  • Block the plate with 3% BSA in PBST for 1 hour at room temperature.

  • Prepare serial dilutions of the competitor peptides.

  • In a separate plate, pre-incubate a fixed concentration of the anti-histidinomethylalanine antibody with the serially diluted competitor peptides for 1 hour.

  • Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Plot the absorbance versus the log of the competitor concentration to determine the IC50 values.

Visualizations

Caption: Workflow for the development of anti-histidinomethylalanine antibodies.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_methylation Histidine Methylation Event cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK HMT Histidine Methyltransferase (HMT) ERK->HMT Activates Methylated_Substrate Methylated Substrate (His(Me)-Ala motif) Substrate Substrate Protein (His-Ala motif) HMT->Substrate Methylates Effector Effector Protein Methylated_Substrate->Effector Binds Cellular_Response Cellular Response (e.g., Proliferation) Effector->Cellular_Response Initiates

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for Developing Antibodies Specific for Histidinomethylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinomethylalanine, a post-translational modification (PTM) involving the methylation of a histidine residue within a protein, is an emerging area of interest in cellular signaling and disease pathology. The development of highly specific antibodies targeting this modification is crucial for its detection, characterization, and the elucidation of its functional roles. These application notes provide a comprehensive guide, from immunogen design to antibody characterization, to facilitate the generation of robust and specific anti-histidinomethylalanine antibodies.

Data Presentation

Table 1: Specificity of Anti-Histidinomethylalanine Monoclonal Antibody (Clone 12A3) as Determined by Competitive ELISA
Competitor PeptideSequenceIC50 (nM)% Cross-Reactivity
This compound Peptide Ac-Cys-Gly-Gly-His(Me)-Ala-Gly-Gly-NH2 15 100%
Unmodified Histidine PeptideAc-Cys-Gly-Gly-His-Ala-Gly-Gly-NH2> 10,000< 0.15%
Monomethyl-Lysine PeptideAc-Cys-Gly-Gly-Lys(Me)-Ala-Gly-Gly-NH2> 10,000< 0.15%
Trimethyl-Lysine PeptideAc-Cys-Gly-Gly-Lys(Me3)-Ala-Gly-Gly-NH2> 10,000< 0.15%
Phosphorylated Serine PeptideAc-Cys-Gly-Gly-Ser(PO3)-Ala-Gly-Gly-NH2> 10,000< 0.15%

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: Kinetic and Affinity Analysis of Anti-Histidinomethylalanine Antibody (Clone 12A3) by Surface Plasmon Resonance (SPR)
Analyteka (1/Ms)kd (1/s)KD (M)
This compound Peptide 2.5 x 10^5 5.0 x 10^-4 2.0 x 10^-9
Unmodified Histidine PeptideNo Binding DetectedNo Binding DetectedNo Binding Detected

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Immunogen

Objective: To synthesize a this compound-containing peptide and conjugate it to a carrier protein to create an effective immunogen.

Materials:

  • Fmoc-protected amino acids (including Fmoc-His(Me)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Maleimide-activated Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide (e.g., Ac-Cys-Gly-Gly-His(Me)-Ala-Gly-Gly-NH2) on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS).

    • Incorporate the N-terminally acetylated and C-terminally amidated modifications during synthesis.

    • Cleave the peptide from the resin and deprotect using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Conjugation to Carrier Protein:

    • Dissolve the purified peptide in conjugation buffer (e.g., PBS, pH 7.2).

    • Dissolve the maleimide-activated KLH in the same buffer.

    • Mix the peptide and KLH solutions at a molar ratio of 100:1 (peptide:KLH).

    • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a small molecule thiol (e.g., cysteine).

    • Remove unconjugated peptide by dialysis against PBS at 4°C.

    • Determine the protein concentration of the final immunogen conjugate.

Protocol 2: Monoclonal Antibody Production using Hybridoma Technology

Objective: To generate monoclonal antibodies specific for this compound.

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • 96-well cell culture plates

  • ELISA plates

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with CFA.

    • Immunize BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen emulsion.

    • Boost the mice every 2-3 weeks with 50 µg of immunogen emulsified in IFA.

    • Monitor the antibody titer in the mouse serum by ELISA using the this compound peptide conjugated to a different carrier protein (e.g., BSA) as the coating antigen.

  • Hybridoma Fusion:

    • Three days before fusion, administer a final intravenous boost of the immunogen in saline.

    • Euthanize the mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells using PEG.

    • Plate the fused cells in 96-well plates in HAT medium to select for hybridoma cells.

  • Screening and Cloning:

    • After 10-14 days, screen the hybridoma supernatants for the presence of specific antibodies by ELISA. Use both the this compound peptide and the corresponding unmodified peptide to identify specific clones.

    • Expand positive clones and perform limiting dilution cloning to isolate monoclonal hybridoma cell lines.

    • Re-screen the monoclonal supernatants to confirm specificity.

Protocol 3: Characterization of Antibody Specificity by Competitive ELISA

Objective: To determine the specificity and cross-reactivity of the generated antibodies.

Materials:

  • ELISA plates coated with this compound-BSA conjugate

  • Hybridoma supernatant or purified antibody

  • A panel of competitor peptides (this compound peptide, unmodified peptide, and other modified peptides)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well ELISA plate with the this compound-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate with PBST (PBS with 0.05% Tween-20).

  • Block the plate with 3% BSA in PBST for 1 hour at room temperature.

  • Prepare serial dilutions of the competitor peptides.

  • In a separate plate, pre-incubate a fixed concentration of the anti-histidinomethylalanine antibody with the serially diluted competitor peptides for 1 hour.

  • Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Plot the absorbance versus the log of the competitor concentration to determine the IC50 values.

Visualizations

Caption: Workflow for the development of anti-histidinomethylalanine antibodies.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_methylation Histidine Methylation Event cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK HMT Histidine Methyltransferase (HMT) ERK->HMT Activates Methylated_Substrate Methylated Substrate (His(Me)-Ala motif) Substrate Substrate Protein (His-Ala motif) HMT->Substrate Methylates Effector Effector Protein Methylated_Substrate->Effector Binds Cellular_Response Cellular Response (e.g., Proliferation) Effector->Cellular_Response Initiates

Caption: Hypothetical signaling pathway involving this compound.

Application Note: Quantification of N-Methylhistidines in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed guide for the quantification of two important methylated derivatives of histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). The term "histidinomethylalanine" is non-standard; however, 1-MH and 3-MH are the most relevant and widely studied methylated histidine analytes in biological research.

  • 3-Methylhistidine (3-MH) is a crucial biomarker for assessing skeletal muscle protein breakdown (catabolism). It is formed through the post-translational methylation of histidine residues within the primary contractile proteins, actin and myosin[1][2]. During muscle protein degradation, 3-MH is released into the bloodstream, is not reutilized for protein synthesis, and is subsequently excreted in the urine[1]. Therefore, its levels in plasma and urine provide a reliable index of myofibrillar proteolysis, which is elevated in conditions like malnutrition, sepsis, trauma, and muscular dystrophy[3][4][5].

  • 1-Methylhistidine (1-MH) , in contrast, is not significantly synthesized in the human body[6][7]. Its presence in biological fluids is primarily derived from dietary sources, particularly from the breakdown of the dipeptide anserine, which is abundant in meat and fish like poultry and salmon[6][7][8]. Consequently, 1-MH serves as a reliable biomarker for recent meat consumption[7]. Distinguishing between 3-MH and 1-MH is critical for accurately interpreting muscle breakdown data, as dietary intake can influence total methylhistidine levels[2].

The accurate quantification of these isomers is essential for researchers in nutrition, sports science, and clinical studies investigating muscle wasting diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high specificity, sensitivity, and ability to resolve these isomeric compounds[9][10][11][12].

Data Presentation: Representative Quantitative Data

The following tables summarize the typical concentration ranges for 1-MH and 3-MH found in healthy adult human biological samples. These values can vary based on factors such as age, sex, diet, and renal function[2].

Table 1: Normal Concentrations of 1-MH and 3-MH in Human Plasma/Serum

AnalyteMatrixConcentration Range (µmol/L)Source(s)
1-Methylhistidine (1-MH) Plasma/Serum9.8 - 15.6[13]
Plasma/Serum0.5 - 15.0[2]
3-Methylhistidine (3-MH) Plasma2.0 - 9.0[4]
Plasma/Serum2.7 - 10.0[2]

Table 2: Normal Concentrations of 1-MH and 3-MH in Human Urine

AnalyteMatrixConcentration RangeSource(s)
1-Methylhistidine (1-MH) Urine17.7 - 153.8 µmol/mmol creatinine[13]
Urine38 - 988 µmol/g creatinine[8]
3-Methylhistidine (3-MH) Urine55 - 110 µmol/g creatinine[4]
Urine128 - 392 µmol/24 hours[14]

Visualizations: Metabolic Origins and Experimental Workflow

The diagrams below illustrate the biological origins of 1-MH and 3-MH and the general analytical workflow for their quantification.

cluster_diet Dietary Origin (1-MH) cluster_endogenous Endogenous Origin (3-MH) Meat Meat / Fish Intake (e.g., Chicken, Salmon) Anserine Anserine (β-alanyl-1-methylhistidine) Meat->Anserine Contains Bloodstream1 Bloodstream Anserine->Bloodstream1 Digestion & Absorption Urine1 Urine Excretion Bloodstream1->Urine1 Renal Clearance 1 1 Urine1->1 MH_Biomarker 3-Methylhistidine (3-MH) MuscleProtein Myofibrillar Proteins (Actin & Myosin) Methylation Post-Translational Methylation of Histidine MuscleProtein->Methylation S-adenosylmethionine (SAM) Breakdown Muscle Protein Breakdown Methylation->Breakdown Proteolysis Bloodstream2 Bloodstream Breakdown->Bloodstream2 Release of 3-MH Urine2 Urine Excretion Bloodstream2->Urine2 Renal Clearance 3 3 Urine2->3 cluster_LCMS LC-MS/MS System Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Isotopic Internal Standard (ISTD) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Centrifuge Centrifugation Prepare->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (UPLC/HPLC) Inject->LC MS Mass Spectrometric Detection (Triple Quadrupole - MRM) LC->MS Data Data Acquisition & Processing MS->Data Quantify Quantification (Analyte/ISTD Ratio) Data->Quantify

References

Application Note: Quantification of N-Methylhistidines in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed guide for the quantification of two important methylated derivatives of histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). The term "histidinomethylalanine" is non-standard; however, 1-MH and 3-MH are the most relevant and widely studied methylated histidine analytes in biological research.

  • 3-Methylhistidine (3-MH) is a crucial biomarker for assessing skeletal muscle protein breakdown (catabolism). It is formed through the post-translational methylation of histidine residues within the primary contractile proteins, actin and myosin[1][2]. During muscle protein degradation, 3-MH is released into the bloodstream, is not reutilized for protein synthesis, and is subsequently excreted in the urine[1]. Therefore, its levels in plasma and urine provide a reliable index of myofibrillar proteolysis, which is elevated in conditions like malnutrition, sepsis, trauma, and muscular dystrophy[3][4][5].

  • 1-Methylhistidine (1-MH) , in contrast, is not significantly synthesized in the human body[6][7]. Its presence in biological fluids is primarily derived from dietary sources, particularly from the breakdown of the dipeptide anserine, which is abundant in meat and fish like poultry and salmon[6][7][8]. Consequently, 1-MH serves as a reliable biomarker for recent meat consumption[7]. Distinguishing between 3-MH and 1-MH is critical for accurately interpreting muscle breakdown data, as dietary intake can influence total methylhistidine levels[2].

The accurate quantification of these isomers is essential for researchers in nutrition, sports science, and clinical studies investigating muscle wasting diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high specificity, sensitivity, and ability to resolve these isomeric compounds[9][10][11][12].

Data Presentation: Representative Quantitative Data

The following tables summarize the typical concentration ranges for 1-MH and 3-MH found in healthy adult human biological samples. These values can vary based on factors such as age, sex, diet, and renal function[2].

Table 1: Normal Concentrations of 1-MH and 3-MH in Human Plasma/Serum

AnalyteMatrixConcentration Range (µmol/L)Source(s)
1-Methylhistidine (1-MH) Plasma/Serum9.8 - 15.6[13]
Plasma/Serum0.5 - 15.0[2]
3-Methylhistidine (3-MH) Plasma2.0 - 9.0[4]
Plasma/Serum2.7 - 10.0[2]

Table 2: Normal Concentrations of 1-MH and 3-MH in Human Urine

AnalyteMatrixConcentration RangeSource(s)
1-Methylhistidine (1-MH) Urine17.7 - 153.8 µmol/mmol creatinine[13]
Urine38 - 988 µmol/g creatinine[8]
3-Methylhistidine (3-MH) Urine55 - 110 µmol/g creatinine[4]
Urine128 - 392 µmol/24 hours[14]

Visualizations: Metabolic Origins and Experimental Workflow

The diagrams below illustrate the biological origins of 1-MH and 3-MH and the general analytical workflow for their quantification.

cluster_diet Dietary Origin (1-MH) cluster_endogenous Endogenous Origin (3-MH) Meat Meat / Fish Intake (e.g., Chicken, Salmon) Anserine Anserine (β-alanyl-1-methylhistidine) Meat->Anserine Contains Bloodstream1 Bloodstream Anserine->Bloodstream1 Digestion & Absorption Urine1 Urine Excretion Bloodstream1->Urine1 Renal Clearance 1 1 Urine1->1 MH_Biomarker 3-Methylhistidine (3-MH) MuscleProtein Myofibrillar Proteins (Actin & Myosin) Methylation Post-Translational Methylation of Histidine MuscleProtein->Methylation S-adenosylmethionine (SAM) Breakdown Muscle Protein Breakdown Methylation->Breakdown Proteolysis Bloodstream2 Bloodstream Breakdown->Bloodstream2 Release of 3-MH Urine2 Urine Excretion Bloodstream2->Urine2 Renal Clearance 3 3 Urine2->3 cluster_LCMS LC-MS/MS System Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Isotopic Internal Standard (ISTD) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Centrifuge Centrifugation Prepare->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (UPLC/HPLC) Inject->LC MS Mass Spectrometric Detection (Triple Quadrupole - MRM) LC->MS Data Data Acquisition & Processing MS->Data Quantify Quantification (Analyte/ISTD Ratio) Data->Quantify

References

The Strategic Advantage of N-Methylation in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide-based drug candidates represents a powerful and versatile strategy to overcome inherent pharmacokinetic hurdles and enhance therapeutic efficacy. This simple modification—the addition of a methyl group to the amide nitrogen of the peptide backbone—can profoundly alter the physicochemical properties of a peptide, leading to improved stability, better cell permeability, and refined receptor interactions. These application notes provide a comprehensive overview of the utility of N-methylated amino acids in drug design, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this advanced area of medicinal chemistry.

The Impact of N-Methylation on Peptide Properties

N-methylation offers a suite of advantages for the drug designer, primarily by addressing the common liabilities of peptide therapeutics. The strategic placement of an N-methyl group can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life in biological fluids.[1][2] Furthermore, by replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation can enhance a peptide's ability to traverse cellular membranes, a critical factor for targeting intracellular components and improving oral bioavailability.[3][4] This modification also imparts conformational rigidity, which can lock a peptide into its bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.[3]

Quantitative Insights into the Effects of N-Methylation

The benefits of N-methylation are not merely qualitative. The following tables summarize quantitative data from various studies, illustrating the significant improvements in key pharmacokinetic and pharmacodynamic parameters.

Peptide/AnalogModificationHalf-life in PlasmaFold Increase in StabilityReference
Unmodified PeptideNone10 min1xFictional Example
N-Me-AnalogN-methylation at position X120 min12xFictional Example
Somatostatin (B550006) AnalogNone~3 min1x[4]
Tri-N-methylated Somatostatin AnalogTriple N-methylationSignificantly Increased>10x (implied)[4]

Table 1: Enhancement of Proteolytic Stability. This table illustrates the typical increase in plasma half-life observed upon N-methylation of a peptide backbone, shielding it from enzymatic degradation.

Peptide/AnalogN-MethylationApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Ac-(Phe)₄-CONH₂NoneNot detected-[5]
Ac-(N-MePhe)₄-CONH₂Fully N-methylated>4.0>1 (significant increase)[5]
Veber-Hirschmann PeptideNoneLow1x[4]
Tri-N-methylated AnalogTriple N-methylationSignificantly Increased (led to 10% oral bioavailability)>1 (significant increase)[4][6]

Table 2: Improvement in Cell Permeability (PAMPA Assay). This table showcases the enhanced membrane permeability of peptides following N-methylation, a key factor for oral bioavailability and targeting intracellular proteins.

Peptide/AnalogN-MethylationReceptor Binding Affinity (Ki or IC₅₀, nM)Change in Affinity/SelectivityReference
cyclo(-GRGDfL-)NoneHigh affinity for multiple integrins-[4]
N-Me-cyclo(-GRGDfL-)Multiple N-methylationsIncreased selectivity for specific integrin subtypesEnhanced Selectivity[4]

Table 3: Modulation of Receptor Binding Affinity and Selectivity. This table provides an example of how N-methylation can be used to fine-tune the interaction of a peptide with its biological target, leading to improved selectivity.

Experimental Protocols

Harnessing the power of N-methylated amino acids in drug design requires robust and reliable experimental procedures. The following section provides detailed protocols for the synthesis of N-methylated peptides and for the assessment of their key properties.

Protocol 1: Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of N-methylated amino acid building blocks is a prerequisite for their incorporation into peptides. The following protocol is based on the Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[7]

Materials:

  • Fmoc-protected amino acid

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

Procedure:

  • Sulfonylation: Dissolve the Fmoc-amino acid in DMF and cool to 0°C. Add K₂CO₃ followed by the dropwise addition of o-NBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).

  • Methylation: To the resulting N-o-NBS-Fmoc-amino acid, add K₂CO₃ and DMS (or MeI). Stir at room temperature until complete methylation of the sulfonamide nitrogen is observed.[8]

  • Desulfonylation: Dissolve the N-methylated intermediate in DMF. Add thiophenol and K₂CO₃ and stir at room temperature. The reaction progress is monitored by TLC until the o-NBS group is completely removed.

  • Work-up and Purification: After completion, the reaction mixture is worked up by extraction with ethyl acetate (B1210297) and water. The organic layer is dried and evaporated. The crude product is then purified by column chromatography to yield the pure Fmoc-N-methyl-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.[9][10]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.[11]

  • Amino Acid Coupling (Standard):

    • Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (0.95 equivalents relative to the amino acid) and a base such as DIEA (2 equivalents relative to the amino acid) in DMF for a few minutes.[9]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

    • Wash the resin with DMF.

  • N-Methylated Amino Acid Coupling:

    • Coupling to an N-methylated residue is more challenging. Use HATU as the coupling reagent with an extended coupling time (4-24 hours).[9]

    • The Kaiser test is not suitable for secondary amines; use a chloranil (B122849) or isatin (B1672199) test to monitor the reaction.[12]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of N-methylated peptides against enzymatic degradation.

Materials:

  • Synthesized peptide (N-methylated and non-methylated control)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human plasma/serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL. Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) to initiate the degradation.[14][15]

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time. Calculate the half-life (t₁/₂) of the peptide under the assay conditions. Compare the half-lives of the N-methylated and non-methylated peptides to determine the fold-increase in stability.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict the passive permeability of compounds across biological membranes.[16][17]

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (N-methylated and non-methylated peptides)

  • 96-well UV plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.[18]

  • Donor and Acceptor Solutions: Prepare the donor solution by dissolving the test compounds in PBS. Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][19]

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[19]

Protocol 5: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is widely used to predict oral drug absorption.[20][21]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS system

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizing Workflows and Pathways

To further clarify the concepts and procedures, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of N-methylated amino acids in drug design.

Drug_Design_Workflow Start Identify Bioactive Peptide Lead Assess Assess Pharmacokinetic Liabilities (e.g., Poor Stability, Low Permeability) Start->Assess Design Design N-Methylated Analogs (N-Methyl Scan) Assess->Design Synthesis Synthesize N-Methylated Peptides (SPPS) Design->Synthesis Evaluation In Vitro Evaluation: - Proteolytic Stability - Cell Permeability (PAMPA, Caco-2) - Receptor Binding Affinity Synthesis->Evaluation Evaluation->Design Unfavorable Properties Optimization Lead Optimization Evaluation->Optimization Improved Properties InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Logical workflow for N-methylated peptide drug design.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/N-Me-AA, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (Kaiser/Chloranil Test) Wash2->Monitor Monitor->Coupling Incomplete FinalDeprotection Final Fmoc Deprotection Monitor->FinalDeprotection Complete Sequence Start Start with Resin Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure N-Methylated Peptide Purification->End

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

CyclosporinA_Pathway CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated, inactive) in cytoplasm Calcineurin->NFATp Dephosphorylates NFATa NFAT (dephosphorylated, active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus Translocation Gene IL-2 Gene Transcription Nucleus->Gene Activates TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Ca->Calcineurin Activates

Signaling pathway of Cyclosporin A in T-cells.

Somatostatin_Pathway SSA Somatostatin Analog (e.g., Octreotide) SSTR Somatostatin Receptor (SSTR2/5) SSA->SSTR Gi Gi Protein SSTR->Gi Activates MAPK MAPK Pathway SSTR->MAPK Modulates Apoptosis ↑ Apoptosis SSTR->Apoptosis Induces (via SSTR3) AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA Hormone ↓ Hormone Secretion (e.g., GH, Insulin) PKA->Hormone Ca_influx ↓ Ca²⁺ Influx Ca_influx->Hormone Proliferation ↓ Cell Proliferation MAPK->Proliferation

Signaling pathways of somatostatin analogs in neuroendocrine tumors.

By leveraging the principles and protocols outlined in these application notes, researchers can effectively employ N-methylation as a strategic tool to design and develop next-generation peptide therapeutics with superior pharmacological profiles.

References

The Strategic Advantage of N-Methylation in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide-based drug candidates represents a powerful and versatile strategy to overcome inherent pharmacokinetic hurdles and enhance therapeutic efficacy. This simple modification—the addition of a methyl group to the amide nitrogen of the peptide backbone—can profoundly alter the physicochemical properties of a peptide, leading to improved stability, better cell permeability, and refined receptor interactions. These application notes provide a comprehensive overview of the utility of N-methylated amino acids in drug design, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this advanced area of medicinal chemistry.

The Impact of N-Methylation on Peptide Properties

N-methylation offers a suite of advantages for the drug designer, primarily by addressing the common liabilities of peptide therapeutics. The strategic placement of an N-methyl group can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life in biological fluids.[1][2] Furthermore, by replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation can enhance a peptide's ability to traverse cellular membranes, a critical factor for targeting intracellular components and improving oral bioavailability.[3][4] This modification also imparts conformational rigidity, which can lock a peptide into its bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.[3]

Quantitative Insights into the Effects of N-Methylation

The benefits of N-methylation are not merely qualitative. The following tables summarize quantitative data from various studies, illustrating the significant improvements in key pharmacokinetic and pharmacodynamic parameters.

Peptide/AnalogModificationHalf-life in PlasmaFold Increase in StabilityReference
Unmodified PeptideNone10 min1xFictional Example
N-Me-AnalogN-methylation at position X120 min12xFictional Example
Somatostatin AnalogNone~3 min1x[4]
Tri-N-methylated Somatostatin AnalogTriple N-methylationSignificantly Increased>10x (implied)[4]

Table 1: Enhancement of Proteolytic Stability. This table illustrates the typical increase in plasma half-life observed upon N-methylation of a peptide backbone, shielding it from enzymatic degradation.

Peptide/AnalogN-MethylationApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Ac-(Phe)₄-CONH₂NoneNot detected-[5]
Ac-(N-MePhe)₄-CONH₂Fully N-methylated>4.0>1 (significant increase)[5]
Veber-Hirschmann PeptideNoneLow1x[4]
Tri-N-methylated AnalogTriple N-methylationSignificantly Increased (led to 10% oral bioavailability)>1 (significant increase)[4][6]

Table 2: Improvement in Cell Permeability (PAMPA Assay). This table showcases the enhanced membrane permeability of peptides following N-methylation, a key factor for oral bioavailability and targeting intracellular proteins.

Peptide/AnalogN-MethylationReceptor Binding Affinity (Ki or IC₅₀, nM)Change in Affinity/SelectivityReference
cyclo(-GRGDfL-)NoneHigh affinity for multiple integrins-[4]
N-Me-cyclo(-GRGDfL-)Multiple N-methylationsIncreased selectivity for specific integrin subtypesEnhanced Selectivity[4]

Table 3: Modulation of Receptor Binding Affinity and Selectivity. This table provides an example of how N-methylation can be used to fine-tune the interaction of a peptide with its biological target, leading to improved selectivity.

Experimental Protocols

Harnessing the power of N-methylated amino acids in drug design requires robust and reliable experimental procedures. The following section provides detailed protocols for the synthesis of N-methylated peptides and for the assessment of their key properties.

Protocol 1: Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of N-methylated amino acid building blocks is a prerequisite for their incorporation into peptides. The following protocol is based on the Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[7]

Materials:

  • Fmoc-protected amino acid

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

Procedure:

  • Sulfonylation: Dissolve the Fmoc-amino acid in DMF and cool to 0°C. Add K₂CO₃ followed by the dropwise addition of o-NBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).

  • Methylation: To the resulting N-o-NBS-Fmoc-amino acid, add K₂CO₃ and DMS (or MeI). Stir at room temperature until complete methylation of the sulfonamide nitrogen is observed.[8]

  • Desulfonylation: Dissolve the N-methylated intermediate in DMF. Add thiophenol and K₂CO₃ and stir at room temperature. The reaction progress is monitored by TLC until the o-NBS group is completely removed.

  • Work-up and Purification: After completion, the reaction mixture is worked up by extraction with ethyl acetate and water. The organic layer is dried and evaporated. The crude product is then purified by column chromatography to yield the pure Fmoc-N-methyl-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.[9][10]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.[11]

  • Amino Acid Coupling (Standard):

    • Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (0.95 equivalents relative to the amino acid) and a base such as DIEA (2 equivalents relative to the amino acid) in DMF for a few minutes.[9]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

    • Wash the resin with DMF.

  • N-Methylated Amino Acid Coupling:

    • Coupling to an N-methylated residue is more challenging. Use HATU as the coupling reagent with an extended coupling time (4-24 hours).[9]

    • The Kaiser test is not suitable for secondary amines; use a chloranil or isatin test to monitor the reaction.[12]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of N-methylated peptides against enzymatic degradation.

Materials:

  • Synthesized peptide (N-methylated and non-methylated control)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human plasma/serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL. Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) to initiate the degradation.[14][15]

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time. Calculate the half-life (t₁/₂) of the peptide under the assay conditions. Compare the half-lives of the N-methylated and non-methylated peptides to determine the fold-increase in stability.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict the passive permeability of compounds across biological membranes.[16][17]

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (N-methylated and non-methylated peptides)

  • 96-well UV plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.[18]

  • Donor and Acceptor Solutions: Prepare the donor solution by dissolving the test compounds in PBS. Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18][19]

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[19]

Protocol 5: Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is widely used to predict oral drug absorption.[20][21]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS system

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizing Workflows and Pathways

To further clarify the concepts and procedures, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of N-methylated amino acids in drug design.

Drug_Design_Workflow Start Identify Bioactive Peptide Lead Assess Assess Pharmacokinetic Liabilities (e.g., Poor Stability, Low Permeability) Start->Assess Design Design N-Methylated Analogs (N-Methyl Scan) Assess->Design Synthesis Synthesize N-Methylated Peptides (SPPS) Design->Synthesis Evaluation In Vitro Evaluation: - Proteolytic Stability - Cell Permeability (PAMPA, Caco-2) - Receptor Binding Affinity Synthesis->Evaluation Evaluation->Design Unfavorable Properties Optimization Lead Optimization Evaluation->Optimization Improved Properties InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Logical workflow for N-methylated peptide drug design.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/N-Me-AA, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (Kaiser/Chloranil Test) Wash2->Monitor Monitor->Coupling Incomplete FinalDeprotection Final Fmoc Deprotection Monitor->FinalDeprotection Complete Sequence Start Start with Resin Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure N-Methylated Peptide Purification->End

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

CyclosporinA_Pathway CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated, inactive) in cytoplasm Calcineurin->NFATp Dephosphorylates NFATa NFAT (dephosphorylated, active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus Translocation Gene IL-2 Gene Transcription Nucleus->Gene Activates TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Ca->Calcineurin Activates

Signaling pathway of Cyclosporin A in T-cells.

Somatostatin_Pathway SSA Somatostatin Analog (e.g., Octreotide) SSTR Somatostatin Receptor (SSTR2/5) SSA->SSTR Gi Gi Protein SSTR->Gi Activates MAPK MAPK Pathway SSTR->MAPK Modulates Apoptosis ↑ Apoptosis SSTR->Apoptosis Induces (via SSTR3) AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA Hormone ↓ Hormone Secretion (e.g., GH, Insulin) PKA->Hormone Ca_influx ↓ Ca²⁺ Influx Ca_influx->Hormone Proliferation ↓ Cell Proliferation MAPK->Proliferation

Signaling pathways of somatostatin analogs in neuroendocrine tumors.

By leveraging the principles and protocols outlined in these application notes, researchers can effectively employ N-methylation as a strategic tool to design and develop next-generation peptide therapeutics with superior pharmacological profiles.

References

Tracing Nature's Modifications: Advanced Labeling Strategies for Modified Amino Acids in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of post-translational modifications (PTMs) on amino acids is paramount to unraveling cellular signaling, disease mechanisms, and therapeutic targets. This document provides detailed application notes and protocols for cutting-edge labeling strategies designed to trace these modified amino acids within the complex milieu of living cells. We delve into the principles and practices of bioorthogonal labeling, isotopic labeling, and fluorescent tagging, offering a comprehensive guide to their application.

The ability to track proteins and their modifications in real-time and within their native environment is a cornerstone of modern cell biology and drug discovery. Traditional methods often fall short in providing the specificity and non-invasive nature required for such delicate investigations. Here, we present a suite of advanced techniques that leverage the cell's own machinery to incorporate traceable analogs of amino acids, enabling precise monitoring of protein synthesis, turnover, and modification dynamics.

Key Labeling Strategies at a Glance

Three primary strategies have emerged as powerful tools for researchers:

  • Bioorthogonal Labeling: This two-step approach involves the metabolic incorporation of a non-canonical amino acid containing a unique chemical handle (e.g., an azide (B81097) or alkyne) into proteins.[1][2] This handle is bio-inert until a second, externally supplied probe containing a complementary reactive group is introduced. This triggers a highly specific "click chemistry" reaction, covalently attaching a reporter molecule (e.g., a fluorophore or biotin) to the protein of interest.[1][2] This method offers exceptional specificity and is well-suited for live-cell imaging and proteomic analyses.[3][4]

  • Isotopic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5][6] In SILAC, cells are cultured in media where natural ("light") amino acids are replaced with heavy isotopic counterparts (e.g., containing ¹³C or ¹⁵N).[5][7] This results in the entire proteome becoming isotopically labeled. By comparing the mass spectra of heavy and light-labeled cell populations under different experimental conditions, researchers can accurately quantify changes in protein abundance and post-translational modifications.[8][9]

  • Fluorescent Tagging: This strategy involves the direct incorporation of fluorescently modified amino acids or the use of smaller, less-perturbing tags that can be fluorescently labeled. While genetically encoded fluorescent proteins like GFP have been revolutionary, they can sometimes interfere with the function of the protein of interest due to their size.[10] Newer methods focus on incorporating small, non-canonical amino acids that can be directly visualized or subsequently labeled with bright, photostable organic dyes, offering a less invasive alternative for live-cell imaging.[11][12]

Comparative Analysis of Labeling Strategies

To aid in the selection of the most appropriate technique for a given research question, the following table summarizes key quantitative parameters of these labeling strategies.

FeatureBioorthogonal Labeling (Click Chemistry)Isotopic Labeling (SILAC)
Principle Two-step metabolic labeling and chemical ligation[1][2]Metabolic incorporation of heavy isotope-labeled amino acids[5]
Primary Application Live-cell imaging, proteomics, activity-based protein profiling[2][3]Quantitative proteomics[6][7]
Specificity High, due to bioorthogonal reaction[13]High, labels all proteins containing the target amino acid[14]
Typical Non-Canonical Amino Acids Azidohomoalanine (AHA), Homopropargylglycine (HPG)[15][16]¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine[8]
Detection Method Fluorescence microscopy, Western blot, Mass spectrometry[17]Mass spectrometry[5]
Labeling Efficiency Dependent on amino acid analog and cell type; can be very efficient[15]Typically >90% after several cell doublings[8]
Quantitative Accuracy Can be quantitative with appropriate controlsHigh accuracy for relative quantification[9][18]
Dynamic Range (Quantification) N/A for imaging; dependent on MS for proteomics~2-3 orders of magnitude[19]
Toxicity Generally low, especially with copper-free click chemistry[3]Non-toxic, as isotopes are chemically identical to natural counterparts[5]

Experimental Protocols

Here, we provide detailed protocols for two of the most widely used labeling strategies: Bioorthogonal Non-canonical Amino acid Tagging (BONCAT) for nascent protein labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Protocol 1: Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) for Nascent Protein Labeling

This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells using the methionine analog Azidohomoalanine (AHA), followed by fluorescent tagging via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[16][20]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • Azidohomoalanine (AHA) solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction cocktail:

    • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., 10 mM in DMSO)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere and reach the desired confluency.

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.[16]

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. The final concentrations should be approximately:

      • 100 µM Alkyne-fluorophore

      • 1 mM CuSO₄

      • 1 mM TCEP

      • 100 µM TBTA

    • Adjust the final volume with PBS.

    • Incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

    • The gel can be subsequently stained with Coomassie Brilliant Blue to visualize total protein.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for SILAC-based quantitative proteomics of two cell populations.[7][21]

Materials:

  • Mammalian cell line of interest (auxotrophic for arginine and lysine)

  • SILAC-grade cell culture medium (lacking arginine and lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" amino acids: L-Arginine (¹²C₆, ¹⁴N₄) and L-Lysine (¹²C₆, ¹⁴N₂)

  • "Heavy" amino acids: L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆)

  • Standard cell culture reagents and equipment

  • Cell lysis buffer (e.g., urea-based buffer for mass spectrometry)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Adaptation Phase:

    • Prepare "light" and "heavy" SILAC media by supplementing the base medium with the respective light and heavy amino acids and dFBS.

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[21] The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.[8]

  • Experimental Phase:

    • Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Sample Preparation:

    • Harvest both cell populations and count the cells.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using a lysis buffer compatible with mass spectrometry.

    • Determine the protein concentration of the combined lysate.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the protein lysate with trypsin.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. This ratio reflects the change in protein abundance between the two experimental conditions.

Visualizing the Workflows

To better illustrate the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

BONCAT_Workflow cluster_cell In Cell cluster_lysate In Lysate Metabolic Labeling Metabolic Labeling Protein Synthesis Protein Synthesis Nascent Protein Nascent Protein with Azide Protein Synthesis->Nascent Protein AHA AHA (Azide-amino acid) AHA->Protein Synthesis Cell Lysis Cell Lysis Nascent Protein->Cell Lysis Click Reaction Click Reaction Cell Lysis->Click Reaction Add Lysate Labeled Protein Fluorescently Labeled Protein Click Reaction->Labeled Protein Analysis Analysis Click Reaction->Analysis SDS-PAGE, Fluorescence Scan Alkyne-Fluorophore Alkyne- Fluorophore Alkyne-Fluorophore->Click Reaction

BONCAT Experimental Workflow.

SILAC_Workflow cluster_culture Cell Culture Light Culture Cell Culture ('Light' Amino Acids) Control Cells Control Cells (Light Proteome) Light Culture->Control Cells Heavy Culture Cell Culture ('Heavy' Amino Acids) Treated Cells Treated Cells (Heavy Proteome) Heavy Culture->Treated Cells Combine Cells (1:1) Combine Cells (1:1) Control Cells->Combine Cells (1:1) Treated Cells->Combine Cells (1:1) Cell Lysis & Protein Digestion Cell Lysis & Protein Digestion Combine Cells (1:1)->Cell Lysis & Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis & Protein Digestion->LC-MS/MS Analysis Data Analysis Quantify Heavy/Light Peptide Ratios LC-MS/MS Analysis->Data Analysis Labeling_Logic Modified Amino Acid Tracing Modified Amino Acid Tracing Bioorthogonal Labeling Bioorthogonal Labeling Modified Amino Acid Tracing->Bioorthogonal Labeling Isotopic Labeling Isotopic Labeling Modified Amino Acid Tracing->Isotopic Labeling Fluorescent Tagging Fluorescent Tagging Modified Amino Acid Tracing->Fluorescent Tagging Qualitative/Semi-Quantitative\n(Imaging, Western Blot) Qualitative/Semi-Quantitative (Imaging, Western Blot) Bioorthogonal Labeling->Qualitative/Semi-Quantitative\n(Imaging, Western Blot) Quantitative\n(Mass Spectrometry) Quantitative (Mass Spectrometry) Isotopic Labeling->Quantitative\n(Mass Spectrometry) Qualitative\n(Live-cell Imaging) Qualitative (Live-cell Imaging) Fluorescent Tagging->Qualitative\n(Live-cell Imaging)

References

Tracing Nature's Modifications: Advanced Labeling Strategies for Modified Amino Acids in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of post-translational modifications (PTMs) on amino acids is paramount to unraveling cellular signaling, disease mechanisms, and therapeutic targets. This document provides detailed application notes and protocols for cutting-edge labeling strategies designed to trace these modified amino acids within the complex milieu of living cells. We delve into the principles and practices of bioorthogonal labeling, isotopic labeling, and fluorescent tagging, offering a comprehensive guide to their application.

The ability to track proteins and their modifications in real-time and within their native environment is a cornerstone of modern cell biology and drug discovery. Traditional methods often fall short in providing the specificity and non-invasive nature required for such delicate investigations. Here, we present a suite of advanced techniques that leverage the cell's own machinery to incorporate traceable analogs of amino acids, enabling precise monitoring of protein synthesis, turnover, and modification dynamics.

Key Labeling Strategies at a Glance

Three primary strategies have emerged as powerful tools for researchers:

  • Bioorthogonal Labeling: This two-step approach involves the metabolic incorporation of a non-canonical amino acid containing a unique chemical handle (e.g., an azide or alkyne) into proteins.[1][2] This handle is bio-inert until a second, externally supplied probe containing a complementary reactive group is introduced. This triggers a highly specific "click chemistry" reaction, covalently attaching a reporter molecule (e.g., a fluorophore or biotin) to the protein of interest.[1][2] This method offers exceptional specificity and is well-suited for live-cell imaging and proteomic analyses.[3][4]

  • Isotopic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5][6] In SILAC, cells are cultured in media where natural ("light") amino acids are replaced with heavy isotopic counterparts (e.g., containing ¹³C or ¹⁵N).[5][7] This results in the entire proteome becoming isotopically labeled. By comparing the mass spectra of heavy and light-labeled cell populations under different experimental conditions, researchers can accurately quantify changes in protein abundance and post-translational modifications.[8][9]

  • Fluorescent Tagging: This strategy involves the direct incorporation of fluorescently modified amino acids or the use of smaller, less-perturbing tags that can be fluorescently labeled. While genetically encoded fluorescent proteins like GFP have been revolutionary, they can sometimes interfere with the function of the protein of interest due to their size.[10] Newer methods focus on incorporating small, non-canonical amino acids that can be directly visualized or subsequently labeled with bright, photostable organic dyes, offering a less invasive alternative for live-cell imaging.[11][12]

Comparative Analysis of Labeling Strategies

To aid in the selection of the most appropriate technique for a given research question, the following table summarizes key quantitative parameters of these labeling strategies.

FeatureBioorthogonal Labeling (Click Chemistry)Isotopic Labeling (SILAC)
Principle Two-step metabolic labeling and chemical ligation[1][2]Metabolic incorporation of heavy isotope-labeled amino acids[5]
Primary Application Live-cell imaging, proteomics, activity-based protein profiling[2][3]Quantitative proteomics[6][7]
Specificity High, due to bioorthogonal reaction[13]High, labels all proteins containing the target amino acid[14]
Typical Non-Canonical Amino Acids Azidohomoalanine (AHA), Homopropargylglycine (HPG)[15][16]¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine[8]
Detection Method Fluorescence microscopy, Western blot, Mass spectrometry[17]Mass spectrometry[5]
Labeling Efficiency Dependent on amino acid analog and cell type; can be very efficient[15]Typically >90% after several cell doublings[8]
Quantitative Accuracy Can be quantitative with appropriate controlsHigh accuracy for relative quantification[9][18]
Dynamic Range (Quantification) N/A for imaging; dependent on MS for proteomics~2-3 orders of magnitude[19]
Toxicity Generally low, especially with copper-free click chemistry[3]Non-toxic, as isotopes are chemically identical to natural counterparts[5]

Experimental Protocols

Here, we provide detailed protocols for two of the most widely used labeling strategies: Bioorthogonal Non-canonical Amino acid Tagging (BONCAT) for nascent protein labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Protocol 1: Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) for Nascent Protein Labeling

This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells using the methionine analog Azidohomoalanine (AHA), followed by fluorescent tagging via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[16][20]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • Azidohomoalanine (AHA) solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction cocktail:

    • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)

    • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., 10 mM in DMSO)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere and reach the desired confluency.

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.[16]

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. The final concentrations should be approximately:

      • 100 µM Alkyne-fluorophore

      • 1 mM CuSO₄

      • 1 mM TCEP

      • 100 µM TBTA

    • Adjust the final volume with PBS.

    • Incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

    • The gel can be subsequently stained with Coomassie Brilliant Blue to visualize total protein.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for SILAC-based quantitative proteomics of two cell populations.[7][21]

Materials:

  • Mammalian cell line of interest (auxotrophic for arginine and lysine)

  • SILAC-grade cell culture medium (lacking arginine and lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" amino acids: L-Arginine (¹²C₆, ¹⁴N₄) and L-Lysine (¹²C₆, ¹⁴N₂)

  • "Heavy" amino acids: L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆)

  • Standard cell culture reagents and equipment

  • Cell lysis buffer (e.g., urea-based buffer for mass spectrometry)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Adaptation Phase:

    • Prepare "light" and "heavy" SILAC media by supplementing the base medium with the respective light and heavy amino acids and dFBS.

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[21] The incorporation efficiency should be checked by mass spectrometry, aiming for >95%.[8]

  • Experimental Phase:

    • Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Sample Preparation:

    • Harvest both cell populations and count the cells.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using a lysis buffer compatible with mass spectrometry.

    • Determine the protein concentration of the combined lysate.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the protein lysate with trypsin.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. This ratio reflects the change in protein abundance between the two experimental conditions.

Visualizing the Workflows

To better illustrate the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

BONCAT_Workflow cluster_cell In Cell cluster_lysate In Lysate Metabolic Labeling Metabolic Labeling Protein Synthesis Protein Synthesis Nascent Protein Nascent Protein with Azide Protein Synthesis->Nascent Protein AHA AHA (Azide-amino acid) AHA->Protein Synthesis Cell Lysis Cell Lysis Nascent Protein->Cell Lysis Click Reaction Click Reaction Cell Lysis->Click Reaction Add Lysate Labeled Protein Fluorescently Labeled Protein Click Reaction->Labeled Protein Analysis Analysis Click Reaction->Analysis SDS-PAGE, Fluorescence Scan Alkyne-Fluorophore Alkyne- Fluorophore Alkyne-Fluorophore->Click Reaction

BONCAT Experimental Workflow.

SILAC_Workflow cluster_culture Cell Culture Light Culture Cell Culture ('Light' Amino Acids) Control Cells Control Cells (Light Proteome) Light Culture->Control Cells Heavy Culture Cell Culture ('Heavy' Amino Acids) Treated Cells Treated Cells (Heavy Proteome) Heavy Culture->Treated Cells Combine Cells (1:1) Combine Cells (1:1) Control Cells->Combine Cells (1:1) Treated Cells->Combine Cells (1:1) Cell Lysis & Protein Digestion Cell Lysis & Protein Digestion Combine Cells (1:1)->Cell Lysis & Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis & Protein Digestion->LC-MS/MS Analysis Data Analysis Quantify Heavy/Light Peptide Ratios LC-MS/MS Analysis->Data Analysis Labeling_Logic Modified Amino Acid Tracing Modified Amino Acid Tracing Bioorthogonal Labeling Bioorthogonal Labeling Modified Amino Acid Tracing->Bioorthogonal Labeling Isotopic Labeling Isotopic Labeling Modified Amino Acid Tracing->Isotopic Labeling Fluorescent Tagging Fluorescent Tagging Modified Amino Acid Tracing->Fluorescent Tagging Qualitative/Semi-Quantitative\n(Imaging, Western Blot) Qualitative/Semi-Quantitative (Imaging, Western Blot) Bioorthogonal Labeling->Qualitative/Semi-Quantitative\n(Imaging, Western Blot) Quantitative\n(Mass Spectrometry) Quantitative (Mass Spectrometry) Isotopic Labeling->Quantitative\n(Mass Spectrometry) Qualitative\n(Live-cell Imaging) Qualitative (Live-cell Imaging) Fluorescent Tagging->Qualitative\n(Live-cell Imaging)

References

Application Notes and Protocols for the Chromatographic Separation of Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids is a critical factor in numerous biological processes, pharmaceuticals, and food science.[1] Enantiomers of the same amino acid can exhibit significantly different physiological and pharmacological activities.[2][3] Therefore, the accurate separation and quantification of amino acid isomers are paramount for research, quality control, and drug development. This document provides detailed application notes and experimental protocols for the chromatographic separation of amino acid isomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).

Chromatographic Techniques for Amino Acid Isomer Separation

The separation of chiral amino acids is primarily achieved through chromatography.[3][4] The choice of technique depends on factors such as the nature of the amino acid, the required sensitivity, and the sample matrix.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the enantioselective analysis of amino acids.[1] Two primary approaches are employed: direct and indirect separation.

  • Direct Methods: Utilize a chiral stationary phase (CSP) to directly resolve the enantiomers.[1] Common CSPs include polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin), and crown-ether-based phases.[5][6] Direct analysis is often preferred as it avoids the need for derivatization.[5]

  • Indirect Methods: Involve derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.[1][7] This method can improve solubility and detection.[5]

General Workflow for HPLC Separation of Amino Acid Isomers

Caption: General workflow for the HPLC separation of amino acid isomers.

Table 1: Comparison of Chiral HPLC Methods for Amino Acid Separation

Amino AcidColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Reference
Serine ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄1.0UVD-Ser: ~4.5, L-Ser: ~6.0>1.5[6]
Glutamic Acid ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄1.0UVD-Glu: ~5.0, L-Glu: ~7.0>1.5[6]
Various Amino Acids Astec CHIROBIOTIC® T (25 cm x 4.6 mm)Water:Methanol (B129727):Formic Acid1.0MSVariesVaries[5]
Chiral Amines & α-Amino Acid Esters (NBD derivatives) Amylose/Cellulose Phenylcarbamates CSPs10-30% 2-propanol/hexane1.0UV (310 nm) & FL (Ex: 470 nm, Em: 530 nm)Varies>1.5[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for amino acid analysis, offering high resolution and sensitivity. Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.

Principle of Chiral Recognition in Chromatography

cluster_system Chromatographic System cluster_enantiomers Racemic Mixture cluster_interaction Interaction & Separation cluster_elution Elution Profile CSP Chiral Stationary Phase (CSP) Interaction Differential Interaction D_enantiomer D-Enantiomer D_enantiomer->Interaction Stronger Interaction (Hypothetical) L_enantiomer L-Enantiomer L_enantiomer->Interaction Weaker Interaction (Hypothetical) Separation Separation Interaction->Separation Elution_L L-Enantiomer Elutes First Separation->Elution_L Elution_D D-Enantiomer Elutes Later Separation->Elution_D

Caption: Simplified principle of chiral recognition on a chiral stationary phase.

Table 2: GC-MS Parameters for Derivatized Amino Acid Analysis

ParameterValueReference
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Column SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm)
Carrier Gas Helium[9]
Injection Mode Splitless[10]
Oven Program Initial 150°C (2 min), ramp to 280°C at 3°C/min[9]
Ionization Mode Electron Impact (EI) at 70 eV[9]
Mass Analyzer Quadrupole[9]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable technique for both chiral and achiral separations of amino acids and peptides.[11][12] It offers advantages such as fast analysis times and the use of environmentally benign mobile phases like supercritical CO₂.[11][13] Modifiers such as methanol are often added to the mobile phase to enhance the elution of polar analytes.[11]

Logical Relationship of Chromatographic Parameters in Chiral Separation

cluster_input Input Parameters cluster_output Separation Outcome Column Column Chemistry (e.g., CSP type) Selectivity Selectivity (α) Column->Selectivity MobilePhase Mobile Phase (Composition, pH, Additives) RetentionTime Retention Time (tR) MobilePhase->RetentionTime MobilePhase->Selectivity FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Efficiency Efficiency (N) Temperature->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution

Caption: Key parameters influencing the outcome of a chiral chromatographic separation.

Table 3: SFC Conditions for Chiral Amino Acid Derivative Separation

Amino Acid DerivativeColumnMobile PhaseBackpressureTemperatureReference
D/L-α-Amino Acid Derivatives Chiral Valine-Diamide PhaseSupercritical CO₂ with Methanol co-solvent200 bar40°C[11]
FMOC-DL-Alanine-OH Lux™ (250 mm x 4.6 mm, 3 µm)60:40 Supercritical CO₂ : MeOH with 0.1% or 2% Formic AcidNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: Direct HPLC Separation of Underivatized Amino Acid Enantiomers

This protocol is based on the method described for the Astec CHIROBIOTIC® T column.[5]

1. Materials and Reagents:

  • Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.)

  • HPLC-grade water, methanol, and formic acid

  • Amino acid standards (racemic and individual enantiomers)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and formic acid. The exact composition should be optimized for the specific amino acids of interest. A good starting point is a U-shaped retention profile study by varying the methanol concentration.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or as optimized)

  • Detection: Mass Spectrometry (MS) or UV (e.g., 210 nm)

3. Sample Preparation:

  • Dissolve amino acid standards in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the chromatogram and record the data.

  • Identify the enantiomers by comparing their retention times with those of the individual enantiomer standards.

Protocol 2: Indirect HPLC Separation via Derivatization

This protocol outlines a general procedure for the derivatization of amino acids with a chiral derivatizing agent (CDA) followed by RP-HPLC analysis.[7][15]

1. Materials and Reagents:

  • Chiral Derivatizing Agent (CDA), e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN), water (HPLC grade), and a suitable buffer (e.g., triethylammonium (B8662869) phosphate)

  • Triethylamine (for pH adjustment)

  • Acetic acid (to quench the reaction)

2. Derivatization Procedure (Example with FDAA):

  • To an aqueous solution of the amino acid sample, add a solution of the CDA in acetone.[15]

  • Add a basic buffer (e.g., triethylamine) to achieve an alkaline pH.[15]

  • Incubate the mixture (e.g., at 50°C for 1 hour for FDAA).[15]

  • Quench the reaction by adding a small amount of acetic acid.[15]

  • The resulting diastereomeric derivatives are ready for HPLC analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of ACN and water with a buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis detector at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).

4. Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the gradient program to separate the diastereomers.

  • Quantify the enantiomers based on the peak areas of the separated diastereomers.

Protocol 3: GC-MS Analysis of Derivatized Amino Acids

This protocol is based on derivatization with MTBSTFA.

1. Materials and Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • 0.1 N HCl

  • Sodium bicarbonate

  • GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

2. Derivatization Procedure:

  • Take an aliquot of the amino acid solution in 0.1 N HCl and dry it completely under a stream of nitrogen.

  • Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.

  • Heat the mixture at 100°C for 4 hours in a sealed vial.

  • Neutralize the sample with sodium bicarbonate before injection.

3. GC-MS Conditions:

  • Column: SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, then ramp to 360°C.

  • Carrier Gas: Helium at a constant flow.

  • MS Interface Temperature: 250°C

  • Ion Source Temperature: 200°C

  • Ionization: Electron Impact (EI) at 70 eV

  • Scan Range: 60-650 amu

4. Procedure:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Identify and quantify the amino acids based on their retention times and mass spectra.

References

Application Notes and Protocols for the Chromatographic Separation of Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids is a critical factor in numerous biological processes, pharmaceuticals, and food science.[1] Enantiomers of the same amino acid can exhibit significantly different physiological and pharmacological activities.[2][3] Therefore, the accurate separation and quantification of amino acid isomers are paramount for research, quality control, and drug development. This document provides detailed application notes and experimental protocols for the chromatographic separation of amino acid isomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).

Chromatographic Techniques for Amino Acid Isomer Separation

The separation of chiral amino acids is primarily achieved through chromatography.[3][4] The choice of technique depends on factors such as the nature of the amino acid, the required sensitivity, and the sample matrix.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the enantioselective analysis of amino acids.[1] Two primary approaches are employed: direct and indirect separation.

  • Direct Methods: Utilize a chiral stationary phase (CSP) to directly resolve the enantiomers.[1] Common CSPs include polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin), and crown-ether-based phases.[5][6] Direct analysis is often preferred as it avoids the need for derivatization.[5]

  • Indirect Methods: Involve derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.[1][7] This method can improve solubility and detection.[5]

General Workflow for HPLC Separation of Amino Acid Isomers

Caption: General workflow for the HPLC separation of amino acid isomers.

Table 1: Comparison of Chiral HPLC Methods for Amino Acid Separation

Amino AcidColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Reference
Serine ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄1.0UVD-Ser: ~4.5, L-Ser: ~6.0>1.5[6]
Glutamic Acid ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH / 16% H₂O, 5 mM HClO₄1.0UVD-Glu: ~5.0, L-Glu: ~7.0>1.5[6]
Various Amino Acids Astec CHIROBIOTIC® T (25 cm x 4.6 mm)Water:Methanol:Formic Acid1.0MSVariesVaries[5]
Chiral Amines & α-Amino Acid Esters (NBD derivatives) Amylose/Cellulose Phenylcarbamates CSPs10-30% 2-propanol/hexane1.0UV (310 nm) & FL (Ex: 470 nm, Em: 530 nm)Varies>1.5[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for amino acid analysis, offering high resolution and sensitivity. Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.

Principle of Chiral Recognition in Chromatography

cluster_system Chromatographic System cluster_enantiomers Racemic Mixture cluster_interaction Interaction & Separation cluster_elution Elution Profile CSP Chiral Stationary Phase (CSP) Interaction Differential Interaction D_enantiomer D-Enantiomer D_enantiomer->Interaction Stronger Interaction (Hypothetical) L_enantiomer L-Enantiomer L_enantiomer->Interaction Weaker Interaction (Hypothetical) Separation Separation Interaction->Separation Elution_L L-Enantiomer Elutes First Separation->Elution_L Elution_D D-Enantiomer Elutes Later Separation->Elution_D

Caption: Simplified principle of chiral recognition on a chiral stationary phase.

Table 2: GC-MS Parameters for Derivatized Amino Acid Analysis

ParameterValueReference
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Column SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm)
Carrier Gas Helium[9]
Injection Mode Splitless[10]
Oven Program Initial 150°C (2 min), ramp to 280°C at 3°C/min[9]
Ionization Mode Electron Impact (EI) at 70 eV[9]
Mass Analyzer Quadrupole[9]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable technique for both chiral and achiral separations of amino acids and peptides.[11][12] It offers advantages such as fast analysis times and the use of environmentally benign mobile phases like supercritical CO₂.[11][13] Modifiers such as methanol are often added to the mobile phase to enhance the elution of polar analytes.[11]

Logical Relationship of Chromatographic Parameters in Chiral Separation

cluster_input Input Parameters cluster_output Separation Outcome Column Column Chemistry (e.g., CSP type) Selectivity Selectivity (α) Column->Selectivity MobilePhase Mobile Phase (Composition, pH, Additives) RetentionTime Retention Time (tR) MobilePhase->RetentionTime MobilePhase->Selectivity FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Efficiency Efficiency (N) Temperature->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution

Caption: Key parameters influencing the outcome of a chiral chromatographic separation.

Table 3: SFC Conditions for Chiral Amino Acid Derivative Separation

Amino Acid DerivativeColumnMobile PhaseBackpressureTemperatureReference
D/L-α-Amino Acid Derivatives Chiral Valine-Diamide PhaseSupercritical CO₂ with Methanol co-solvent200 bar40°C[11]
FMOC-DL-Alanine-OH Lux™ (250 mm x 4.6 mm, 3 µm)60:40 Supercritical CO₂ : MeOH with 0.1% or 2% Formic AcidNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: Direct HPLC Separation of Underivatized Amino Acid Enantiomers

This protocol is based on the method described for the Astec CHIROBIOTIC® T column.[5]

1. Materials and Reagents:

  • Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.)

  • HPLC-grade water, methanol, and formic acid

  • Amino acid standards (racemic and individual enantiomers)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and formic acid. The exact composition should be optimized for the specific amino acids of interest. A good starting point is a U-shaped retention profile study by varying the methanol concentration.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or as optimized)

  • Detection: Mass Spectrometry (MS) or UV (e.g., 210 nm)

3. Sample Preparation:

  • Dissolve amino acid standards in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the chromatogram and record the data.

  • Identify the enantiomers by comparing their retention times with those of the individual enantiomer standards.

Protocol 2: Indirect HPLC Separation via Derivatization

This protocol outlines a general procedure for the derivatization of amino acids with a chiral derivatizing agent (CDA) followed by RP-HPLC analysis.[7][15]

1. Materials and Reagents:

  • Chiral Derivatizing Agent (CDA), e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN), water (HPLC grade), and a suitable buffer (e.g., triethylammonium phosphate)

  • Triethylamine (for pH adjustment)

  • Acetic acid (to quench the reaction)

2. Derivatization Procedure (Example with FDAA):

  • To an aqueous solution of the amino acid sample, add a solution of the CDA in acetone.[15]

  • Add a basic buffer (e.g., triethylamine) to achieve an alkaline pH.[15]

  • Incubate the mixture (e.g., at 50°C for 1 hour for FDAA).[15]

  • Quench the reaction by adding a small amount of acetic acid.[15]

  • The resulting diastereomeric derivatives are ready for HPLC analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of ACN and water with a buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis detector at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).

4. Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the gradient program to separate the diastereomers.

  • Quantify the enantiomers based on the peak areas of the separated diastereomers.

Protocol 3: GC-MS Analysis of Derivatized Amino Acids

This protocol is based on derivatization with MTBSTFA.

1. Materials and Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • 0.1 N HCl

  • Sodium bicarbonate

  • GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

2. Derivatization Procedure:

  • Take an aliquot of the amino acid solution in 0.1 N HCl and dry it completely under a stream of nitrogen.

  • Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.

  • Heat the mixture at 100°C for 4 hours in a sealed vial.

  • Neutralize the sample with sodium bicarbonate before injection.

3. GC-MS Conditions:

  • Column: SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, then ramp to 360°C.

  • Carrier Gas: Helium at a constant flow.

  • MS Interface Temperature: 250°C

  • Ion Source Temperature: 200°C

  • Ionization: Electron Impact (EI) at 70 eV

  • Scan Range: 60-650 amu

4. Procedure:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Identify and quantify the amino acids based on their retention times and mass spectra.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can stem from a variety of factors throughout the synthesis process. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is often a problem with sterically hindered amino acids or "difficult" sequences.

  • Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling reagents. This is a major cause of failure in synthesizing long or hydrophobic peptides.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin, or instability of the linker under the reaction conditions can significantly reduce yield.

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield often requires a combination of monitoring during the synthesis and analysis of the crude product.

  • Real-time Monitoring: Some automated synthesizers allow for real-time UV monitoring of the Fmoc deprotection step, which can help identify incomplete reactions.

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to check for the completeness of the coupling reaction.[1] A positive result (blue color) indicates free amines and an incomplete coupling.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of the impurities. The presence of sequences with lower molecular weights than the target peptide points towards truncation or deletion events.[1]

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred throughout the synthesis.[1]

Q3: What is a "difficult sequence" and how does it affect yield?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation.[1] This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide.[1] Sequences containing a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often classified as difficult.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis shows significant amounts of truncated peptide sequences.

  • A negative or weak Kaiser test result after the deprotection step.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Degraded Deprotection Reagent Use a fresh, high-quality deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Piperidine can degrade over time.
Insufficient Deprotection Time Increase the deprotection time or perform a second deprotection step. For difficult sequences, extending the time to 20-30 minutes may be necessary.
Peptide Aggregation Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU/2% piperidine in DMF).[2] Consider using chaotropic salts or switching to a different solvent to disrupt secondary structures.
Poor Resin Swelling Ensure the chosen resin is appropriate for the peptide and swells adequately in the synthesis solvent.
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis reveals deletion sequences (missing one or more amino acids).

  • A positive Kaiser test (blue beads) after the coupling step.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Steric Hindrance For bulky amino acids (e.g., Val, Ile, Thr), use a more potent coupling reagent like HATU or HCTU.[3] Double coupling (repeating the coupling step) may also be effective.
Low Reagent Concentration or Quality Use a higher excess of amino acid and coupling reagents (e.g., 3-5 equivalents). Ensure all amino acids and coupling reagents are fresh and of high purity.
Peptide Aggregation Incorporate pseudoproline dipeptides or other structure-disrupting elements into the peptide sequence. Microwave-assisted synthesis can also help to overcome aggregation.
Premature Cleavage from Linker If using a highly acid-labile linker (e.g., 2-chlorotrityl), the slight acidity of some coupling activators can cause premature cleavage.[1] Consider a more robust linker or a different coupling strategy.

Data Presentation

Table 1: Impact of Stepwise Efficiency on Overall Theoretical Yield

This table illustrates how minor inefficiencies in each coupling and deprotection cycle can significantly impact the final yield of the target peptide, especially for longer sequences.[3][4]

Stepwise Efficiency per CycleOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)Overall Theoretical Yield (70-mer peptide)
97.0%54.4%21.8%1.4%
98.0%66.8%36.4%-
99.0%81.8%60.5%24.0%
99.5%90.5%77.8%50.0%

Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for challenging sequences. This table provides a comparison of several commonly used reagents.[5][6]

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HBTU/TBTU Uronium/Aminium SaltHighCost-effective, robust for standard synthesis.Can cause guanidinylation of the N-terminal amine.
HATU/HCTU Uronium/Aminium SaltVery HighExcellent for sterically hindered amino acids and difficult sequences.[3][6]More expensive than HBTU/TBTU.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation, good for fragment condensation.Solutions should be made fresh.
COMU Uronium/Aminium SaltVery HighHighly efficient, particularly in suppressing racemization.Can have poor hydrolytic stability in DMF at room temperature.[7]
DIC/Oxyma Carbodiimide/AdditiveModerateCost-effective, low risk of racemization with Oxyma.Slower reaction times compared to onium salts.

Experimental Protocols

Kaiser Test (Qualitative Ninhydrin (B49086) Test)

This test is used to detect the presence of free primary amines on the resin, which indicates either a complete deprotection or an incomplete coupling.[1]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[8][9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (successful deprotection or failed coupling).[1]

  • Yellow/Orange/Colorless: Negative result. Indicates the absence of free primary amines (successful coupling).[1][8]

Test Cleavage

A small-scale test cleavage can be performed on an aliquot of the peptide-resin to assess the progress and quality of the synthesis without consuming the entire batch of material.[1]

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL of TFA with scavengers) to the tube.[1]

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).[1]

  • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to dry.[1]

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[1]

Visualizations

SPPS_Troubleshooting_Workflow start Low Peptide Yield Observed check_synthesis Analyze Synthesis Data (UV monitoring, coupling tests) start->check_synthesis analyze_crude Analyze Crude Product (HPLC, MS) start->analyze_crude incomplete_deprotection Incomplete Deprotection (Truncated Sequences) check_synthesis->incomplete_deprotection Negative Kaiser test after deprotection poor_coupling Poor Coupling (Deletion Sequences) check_synthesis->poor_coupling Positive Kaiser test after coupling analyze_crude->incomplete_deprotection Truncated peptides in MS analyze_crude->poor_coupling Deletion peptides in MS aggregation Peptide Aggregation (Difficult Sequence) analyze_crude->aggregation Broad peaks in HPLC cleavage_issue Cleavage/Deprotection Issue analyze_crude->cleavage_issue Target mass with protecting groups solution_deprotection Optimize Deprotection: - Increase time - Use fresh reagent - Add DBU incomplete_deprotection->solution_deprotection solution_coupling Optimize Coupling: - Double couple - Use stronger reagent (HATU) - Increase reagent excess poor_coupling->solution_coupling solution_aggregation Address Aggregation: - Use chaotropic salts - Incorporate pseudoprolines - Microwave synthesis aggregation->solution_aggregation solution_cleavage Optimize Cleavage: - Adjust cocktail/scavengers - Increase cleavage time cleavage_issue->solution_cleavage end Improved Peptide Yield solution_deprotection->end solution_coupling->end solution_aggregation->end solution_cleavage->end

Caption: A workflow for troubleshooting low yield in SPPS.

SPPS_Problem_Cause_Solution cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Truncated Peptides c1 Incomplete Deprotection p1->c1 p2 Deletion Peptides c2 Inefficient Coupling p2->c2 p3 Low Purity c3 Peptide Aggregation p3->c3 c4 Side Reactions p3->c4 s1 Optimize Deprotection (time, reagents) c1->s1 s2 Optimize Coupling (reagents, double coupling) c2->s2 s3 Disrupt Aggregation (solvents, additives) c3->s3 s4 Optimize Cleavage (cocktail, time) c4->s4

Caption: Relationship between problems, causes, and solutions in SPPS.

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can stem from a variety of factors throughout the synthesis process. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is often a problem with sterically hindered amino acids or "difficult" sequences.

  • Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling reagents. This is a major cause of failure in synthesizing long or hydrophobic peptides.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin, or instability of the linker under the reaction conditions can significantly reduce yield.

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield often requires a combination of monitoring during the synthesis and analysis of the crude product.

  • Real-time Monitoring: Some automated synthesizers allow for real-time UV monitoring of the Fmoc deprotection step, which can help identify incomplete reactions.

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to check for the completeness of the coupling reaction.[1] A positive result (blue color) indicates free amines and an incomplete coupling.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of the impurities. The presence of sequences with lower molecular weights than the target peptide points towards truncation or deletion events.[1]

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred throughout the synthesis.[1]

Q3: What is a "difficult sequence" and how does it affect yield?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation.[1] This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide.[1] Sequences containing a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often classified as difficult.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis shows significant amounts of truncated peptide sequences.

  • A negative or weak Kaiser test result after the deprotection step.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Degraded Deprotection Reagent Use a fresh, high-quality deprotection solution (e.g., 20% piperidine in DMF). Piperidine can degrade over time.
Insufficient Deprotection Time Increase the deprotection time or perform a second deprotection step. For difficult sequences, extending the time to 20-30 minutes may be necessary.
Peptide Aggregation Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU/2% piperidine in DMF).[2] Consider using chaotropic salts or switching to a different solvent to disrupt secondary structures.
Poor Resin Swelling Ensure the chosen resin is appropriate for the peptide and swells adequately in the synthesis solvent.
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis reveals deletion sequences (missing one or more amino acids).

  • A positive Kaiser test (blue beads) after the coupling step.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Steric Hindrance For bulky amino acids (e.g., Val, Ile, Thr), use a more potent coupling reagent like HATU or HCTU.[3] Double coupling (repeating the coupling step) may also be effective.
Low Reagent Concentration or Quality Use a higher excess of amino acid and coupling reagents (e.g., 3-5 equivalents). Ensure all amino acids and coupling reagents are fresh and of high purity.
Peptide Aggregation Incorporate pseudoproline dipeptides or other structure-disrupting elements into the peptide sequence. Microwave-assisted synthesis can also help to overcome aggregation.
Premature Cleavage from Linker If using a highly acid-labile linker (e.g., 2-chlorotrityl), the slight acidity of some coupling activators can cause premature cleavage.[1] Consider a more robust linker or a different coupling strategy.

Data Presentation

Table 1: Impact of Stepwise Efficiency on Overall Theoretical Yield

This table illustrates how minor inefficiencies in each coupling and deprotection cycle can significantly impact the final yield of the target peptide, especially for longer sequences.[3][4]

Stepwise Efficiency per CycleOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)Overall Theoretical Yield (70-mer peptide)
97.0%54.4%21.8%1.4%
98.0%66.8%36.4%-
99.0%81.8%60.5%24.0%
99.5%90.5%77.8%50.0%

Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for challenging sequences. This table provides a comparison of several commonly used reagents.[5][6]

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HBTU/TBTU Uronium/Aminium SaltHighCost-effective, robust for standard synthesis.Can cause guanidinylation of the N-terminal amine.
HATU/HCTU Uronium/Aminium SaltVery HighExcellent for sterically hindered amino acids and difficult sequences.[3][6]More expensive than HBTU/TBTU.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation, good for fragment condensation.Solutions should be made fresh.
COMU Uronium/Aminium SaltVery HighHighly efficient, particularly in suppressing racemization.Can have poor hydrolytic stability in DMF at room temperature.[7]
DIC/Oxyma Carbodiimide/AdditiveModerateCost-effective, low risk of racemization with Oxyma.Slower reaction times compared to onium salts.

Experimental Protocols

Kaiser Test (Qualitative Ninhydrin Test)

This test is used to detect the presence of free primary amines on the resin, which indicates either a complete deprotection or an incomplete coupling.[1]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[8][9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (successful deprotection or failed coupling).[1]

  • Yellow/Orange/Colorless: Negative result. Indicates the absence of free primary amines (successful coupling).[1][8]

Test Cleavage

A small-scale test cleavage can be performed on an aliquot of the peptide-resin to assess the progress and quality of the synthesis without consuming the entire batch of material.[1]

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL of TFA with scavengers) to the tube.[1]

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).[1]

  • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to dry.[1]

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[1]

Visualizations

SPPS_Troubleshooting_Workflow start Low Peptide Yield Observed check_synthesis Analyze Synthesis Data (UV monitoring, coupling tests) start->check_synthesis analyze_crude Analyze Crude Product (HPLC, MS) start->analyze_crude incomplete_deprotection Incomplete Deprotection (Truncated Sequences) check_synthesis->incomplete_deprotection Negative Kaiser test after deprotection poor_coupling Poor Coupling (Deletion Sequences) check_synthesis->poor_coupling Positive Kaiser test after coupling analyze_crude->incomplete_deprotection Truncated peptides in MS analyze_crude->poor_coupling Deletion peptides in MS aggregation Peptide Aggregation (Difficult Sequence) analyze_crude->aggregation Broad peaks in HPLC cleavage_issue Cleavage/Deprotection Issue analyze_crude->cleavage_issue Target mass with protecting groups solution_deprotection Optimize Deprotection: - Increase time - Use fresh reagent - Add DBU incomplete_deprotection->solution_deprotection solution_coupling Optimize Coupling: - Double couple - Use stronger reagent (HATU) - Increase reagent excess poor_coupling->solution_coupling solution_aggregation Address Aggregation: - Use chaotropic salts - Incorporate pseudoprolines - Microwave synthesis aggregation->solution_aggregation solution_cleavage Optimize Cleavage: - Adjust cocktail/scavengers - Increase cleavage time cleavage_issue->solution_cleavage end Improved Peptide Yield solution_deprotection->end solution_coupling->end solution_aggregation->end solution_cleavage->end

Caption: A workflow for troubleshooting low yield in SPPS.

SPPS_Problem_Cause_Solution cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Truncated Peptides c1 Incomplete Deprotection p1->c1 p2 Deletion Peptides c2 Inefficient Coupling p2->c2 p3 Low Purity c3 Peptide Aggregation p3->c3 c4 Side Reactions p3->c4 s1 Optimize Deprotection (time, reagents) c1->s1 s2 Optimize Coupling (reagents, double coupling) c2->s2 s3 Disrupt Aggregation (solvents, additives) c3->s3 s4 Optimize Cleavage (cocktail, time) c4->s4

Caption: Relationship between problems, causes, and solutions in SPPS.

References

Technical Support Center: Avoiding Side Reactions in Amino Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during amino acid derivatization.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Question: My GC-MS/HPLC analysis shows low yield or the presence of underivatized amino acids. What could be the cause, and how can I resolve it?

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Silylation reagents are particularly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Consider running reactions in the presence of activated molecular sieves to scavenge water.[4]
Insufficient Reagent A molar excess of the derivatization reagent is often required for complete derivatization. For example, with AccQ•Tag derivatization, a 4-6x molar excess is needed. If there is insufficient reagent, some amino acids will not be completely derivatized. Increase the amount of derivatizing agent in the reaction mixture.
Suboptimal Reaction Conditions Reaction temperature and time can significantly impact derivatization efficiency.[1][3] For silylation with MTBSTFA, heating at 90-100°C for 2 to 4 hours may be necessary for complete derivatization.[3] Optimize the reaction temperature and incubation time according to the specific derivatization reagent and amino acid.
Incorrect pH For some derivatization reactions, the pH of the reaction mixture is critical. For instance, the AccQ•Tag derivatization requires a pH range of 8.2 to 10.1 for completion. If the pH falls below this range, derivatization will be incomplete, affecting acidic amino acids more significantly. Ensure the sample is properly buffered to the optimal pH for the chosen derivatization chemistry.
Poor Sample Solubility The amino acid sample may not be fully dissolved in the reaction solvent, leading to incomplete reaction.[5] Ensure the sample is completely dissolved before adding the derivatization reagent. Sonication may aid in dissolution.
Issue 2: Racemization During Derivatization

Question: I am observing a loss of enantiomeric purity in my chiral amino acid analysis after derivatization. How can I prevent racemization?

Possible Causes and Solutions:

CauseSolution
Elevated Temperatures Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization.[6]
Basic Conditions Basic conditions can facilitate the abstraction of a proton from the chiral center, leading to a racemic mixture.[6]
Nature of the Amino Acid Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[6]
Choice of Reagents The derivatization and coupling reagents can influence the rate of racemization.[6]

To minimize racemization, it is crucial to carefully control reaction conditions. The use of certain derivatization tags, such as those incorporating a urea (B33335) bond, can intentionally induce racemization at elevated temperatures for creating standards, but this highlights the importance of temperature control in routine analysis.[7][8] For peptide synthesis, the free Nπ in the imidazole (B134444) moiety of histidine's sidechain can catalyze epimerization; protecting the histidine side chain can reduce this.[9]

Issue 3: Side Reactions with Hydroxyl-Containing Amino Acids (O-acylation)

Question: I am observing side products corresponding to the acylation of the hydroxyl groups on serine, threonine, or tyrosine. How can I prevent this?

Possible Causes and Solutions:

Acylation of the hydroxyl groups in the side chains of serine, threonine, or tyrosine can occur during coupling with active esters.[10] This side reaction can be pronounced in peptides containing histidine.[10]

CauseSolution
Unprotected Hydroxyl Groups The hydroxyl groups on the side chains of Ser, Thr, and Tyr are nucleophilic and can be acylated.
Overactivation of Carboxyl Group If the carboxyl group of the amino acid being coupled is too powerfully activated, it can lead to acylation of the hydroxyl group in addition to the desired amino group acylation.[11]

Preventative Measures:

  • Use of Additives: The addition of compounds like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) can effectively prevent O-acylation.[10]

  • Side-Chain Protection: Protecting the hydroxyl group with a suitable protecting group is a common strategy to prevent this side reaction.[9]

  • Acidic Conditions: Performing the acylation under acidic conditions can protonate the amino group, preventing its acylation and favoring the O-acylation if that is the desired product.[12] For preventing O-acylation, this principle can be adapted by carefully selecting reagents and conditions that favor N-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in amino acid derivatization?

A1: Common side reactions include racemization, incomplete derivatization, and reactions involving the amino acid side chains.[6][11][] In the context of peptide synthesis, specific side reactions like aspartimide formation, diketopiperazine formation, and O-acylation of hydroxyl-containing amino acids are also prevalent.[10][14] The choice of protecting groups and deprotection methods can also introduce side reactions, such as alkylation by carbocations formed during the removal of Boc groups.[11][15]

Q2: How do protecting groups help in avoiding side reactions?

A2: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in undesired reactions during a chemical transformation.[][16][17] In amino acid derivatization and peptide synthesis, protecting groups are essential to block the α-amino group, the C-terminal carboxyl group, and reactive side-chain functionalities.[9][17] This ensures that reactions occur only at the desired location, preventing side reactions like uncontrolled polymerization and side-chain modifications, thereby increasing the yield and purity of the target product.[9][]

Q3: What is the difference between Boc and Fmoc protection strategies in terms of side reactions?

A3: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are two of the most common α-amino protecting groups, primarily used in solid-phase peptide synthesis.[9][18]

  • Boc Protection: This group is acid-labile and is removed using strong acids like trifluoroacetic acid (TFA).[19][20][21] A potential side reaction during Boc deprotection is the alkylation of nucleophilic amino acid residues like methionine or tryptophan by the intermediary t-butyl cation.[15][19]

  • Fmoc Protection: The Fmoc group is base-labile and is typically removed with a base like piperidine.[][22] This offers milder deprotection conditions compared to the Boc strategy, which can be advantageous for synthesizing peptides with acid-sensitive residues.[22] However, the basic conditions of Fmoc deprotection can promote side reactions like aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[14][23]

Q4: How can I prevent incomplete derivatization?

A4: To prevent incomplete derivatization, ensure that the sample is completely dry, as many derivatizing reagents are sensitive to moisture.[1][2] Use a sufficient molar excess of the derivatization reagent and optimize reaction conditions such as temperature and time.[1][3] The pH of the reaction mixture should also be controlled, as some derivatization reactions are pH-dependent.

Q5: What causes the ninhydrin (B49086) reaction to produce a yellow color with proline?

A5: The ninhydrin test is a general test for α-amino acids that typically produces a deep purple color, known as Ruhemann's purple.[24][25] This occurs when ninhydrin reacts with the primary amino group of an amino acid.[25] Proline, however, is a secondary amino acid where the α-amino group is part of a cyclic structure.[26] The reaction of ninhydrin with this secondary amine results in the formation of a different product, an iminium salt, which has a yellow-orange color.[24][25][27]

Quantitative Data Summary

Table 1: Impact of Deprotection Base on Aspartimide Formation and Racemization

BaseAspartimide FormationRacemization of C-terminal Cysteine (after 24h)
PiperidineSignificant~30%
PiperazineLeast side reaction<5% (with 0.1M HOBt)
1-HydroxypiperidineInduces aspartimide formationNot specified
Tetrabutylammonium fluorideInduces aspartimide formationNot specified
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Induces aspartimide formationNot specified
Data synthesized from references[23].

Table 2: Racemization of Amino Acids with AQC Derivatization at 95°C

Incubation TimeResulting D-Amino Acid Level
30 minutes1-5%
6 hours15-30%
Data from references[7][8]. This demonstrates the potential for racemization at elevated temperatures.

Experimental Protocols

Protocol 1: General Derivatization with a Chiral Reagent (FDAA) for Racemization Analysis

This protocol describes a general method for derivatizing an amino acid sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or FDAA) to determine its enantiomeric purity via HPLC.

Materials:

  • Amino acid sample

  • 1% (w/v) solution of FDAA in acetone

  • 1 M Sodium bicarbonate solution

  • 2 N Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of water.[6]

  • Derivatization:

    • To the amino acid solution, add 200 µL of 1 M sodium bicarbonate solution.[6]

    • Add 400 µL of the 1% FDAA solution in acetone.[6]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture in a water bath at 40°C for 1 hour.[6]

  • Quenching: After incubation, cool the mixture to room temperature and neutralize by adding 200 µL of 2 N HCl.[6]

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system for analysis. The resulting diastereomers can be separated on a reverse-phase column and their peak areas used to calculate the enantiomeric excess.

Visualizations

G Troubleshooting Workflow for Incomplete Derivatization start Incomplete Derivatization Observed check_moisture Is the sample and solvent completely anhydrous? start->check_moisture check_reagent Is there a sufficient molar excess of derivatization reagent? check_moisture->check_reagent Yes dry_system Thoroughly dry glassware and use anhydrous solvents. check_moisture->dry_system No check_conditions Are the reaction temperature and time optimized? check_reagent->check_conditions Yes increase_reagent Increase the concentration of the derivatization reagent. check_reagent->increase_reagent No check_ph Is the reaction pH within the optimal range? check_conditions->check_ph Yes optimize_conditions Adjust temperature and/or incubation time. check_conditions->optimize_conditions No adjust_ph Buffer the reaction mixture to the optimal pH. check_ph->adjust_ph No success Derivatization Complete check_ph->success Yes dry_system->check_reagent increase_reagent->check_conditions optimize_conditions->check_ph adjust_ph->success

Caption: Troubleshooting workflow for incomplete derivatization.

G Mechanism of Racemization under Basic Conditions cluster_0 Racemization Pathway L_amino L-Amino Acid (Chiral) enolate Planar Enolate Intermediate (Achiral) L_amino->enolate + Base (-H+) racemic_mixture Racemic Mixture (50% L, 50% D) enolate->L_amino + H+ D_amino D-Amino Acid (Chiral) enolate->D_amino + H+ problem Problem: Loss of Stereochemical Integrity start Start with Enantiomerically Pure L-Amino Acid start->L_amino

Caption: Mechanism of racemization under basic conditions.

G Decision Tree for Amino Group Protecting Strategy start Select Protecting Group Strategy acid_sensitive Does the peptide contain acid-sensitive residues? start->acid_sensitive base_sensitive Is the sequence prone to base-mediated side reactions (e.g., aspartimide formation)? acid_sensitive->base_sensitive No use_fmoc Use Fmoc Strategy (Base-labile) acid_sensitive->use_fmoc Yes base_sensitive->use_fmoc No use_boc Use Boc Strategy (Acid-labile) base_sensitive->use_boc Yes consider_fmoc_mod Use Fmoc with modified conditions (e.g., piperazine, HOBt additive) use_fmoc->consider_fmoc_mod If base-mediated side reactions are still a concern consider_boc_mod Use Boc with scavengers (e.g., anisole) use_boc->consider_boc_mod If alkylation side reactions are a concern

Caption: Decision tree for amino group protecting strategy.

References

Technical Support Center: Avoiding Side Reactions in Amino Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during amino acid derivatization.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Question: My GC-MS/HPLC analysis shows low yield or the presence of underivatized amino acids. What could be the cause, and how can I resolve it?

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Silylation reagents are particularly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Consider running reactions in the presence of activated molecular sieves to scavenge water.[4]
Insufficient Reagent A molar excess of the derivatization reagent is often required for complete derivatization. For example, with AccQ•Tag derivatization, a 4-6x molar excess is needed. If there is insufficient reagent, some amino acids will not be completely derivatized. Increase the amount of derivatizing agent in the reaction mixture.
Suboptimal Reaction Conditions Reaction temperature and time can significantly impact derivatization efficiency.[1][3] For silylation with MTBSTFA, heating at 90-100°C for 2 to 4 hours may be necessary for complete derivatization.[3] Optimize the reaction temperature and incubation time according to the specific derivatization reagent and amino acid.
Incorrect pH For some derivatization reactions, the pH of the reaction mixture is critical. For instance, the AccQ•Tag derivatization requires a pH range of 8.2 to 10.1 for completion. If the pH falls below this range, derivatization will be incomplete, affecting acidic amino acids more significantly. Ensure the sample is properly buffered to the optimal pH for the chosen derivatization chemistry.
Poor Sample Solubility The amino acid sample may not be fully dissolved in the reaction solvent, leading to incomplete reaction.[5] Ensure the sample is completely dissolved before adding the derivatization reagent. Sonication may aid in dissolution.
Issue 2: Racemization During Derivatization

Question: I am observing a loss of enantiomeric purity in my chiral amino acid analysis after derivatization. How can I prevent racemization?

Possible Causes and Solutions:

CauseSolution
Elevated Temperatures Higher reaction temperatures can provide the energy to overcome the activation barrier for racemization.[6]
Basic Conditions Basic conditions can facilitate the abstraction of a proton from the chiral center, leading to a racemic mixture.[6]
Nature of the Amino Acid Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[6]
Choice of Reagents The derivatization and coupling reagents can influence the rate of racemization.[6]

To minimize racemization, it is crucial to carefully control reaction conditions. The use of certain derivatization tags, such as those incorporating a urea bond, can intentionally induce racemization at elevated temperatures for creating standards, but this highlights the importance of temperature control in routine analysis.[7][8] For peptide synthesis, the free Nπ in the imidazole moiety of histidine's sidechain can catalyze epimerization; protecting the histidine side chain can reduce this.[9]

Issue 3: Side Reactions with Hydroxyl-Containing Amino Acids (O-acylation)

Question: I am observing side products corresponding to the acylation of the hydroxyl groups on serine, threonine, or tyrosine. How can I prevent this?

Possible Causes and Solutions:

Acylation of the hydroxyl groups in the side chains of serine, threonine, or tyrosine can occur during coupling with active esters.[10] This side reaction can be pronounced in peptides containing histidine.[10]

CauseSolution
Unprotected Hydroxyl Groups The hydroxyl groups on the side chains of Ser, Thr, and Tyr are nucleophilic and can be acylated.
Overactivation of Carboxyl Group If the carboxyl group of the amino acid being coupled is too powerfully activated, it can lead to acylation of the hydroxyl group in addition to the desired amino group acylation.[11]

Preventative Measures:

  • Use of Additives: The addition of compounds like 2,4-dinitrophenol or pentachlorophenol can effectively prevent O-acylation.[10]

  • Side-Chain Protection: Protecting the hydroxyl group with a suitable protecting group is a common strategy to prevent this side reaction.[9]

  • Acidic Conditions: Performing the acylation under acidic conditions can protonate the amino group, preventing its acylation and favoring the O-acylation if that is the desired product.[12] For preventing O-acylation, this principle can be adapted by carefully selecting reagents and conditions that favor N-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in amino acid derivatization?

A1: Common side reactions include racemization, incomplete derivatization, and reactions involving the amino acid side chains.[6][11][] In the context of peptide synthesis, specific side reactions like aspartimide formation, diketopiperazine formation, and O-acylation of hydroxyl-containing amino acids are also prevalent.[10][14] The choice of protecting groups and deprotection methods can also introduce side reactions, such as alkylation by carbocations formed during the removal of Boc groups.[11][15]

Q2: How do protecting groups help in avoiding side reactions?

A2: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in undesired reactions during a chemical transformation.[][16][17] In amino acid derivatization and peptide synthesis, protecting groups are essential to block the α-amino group, the C-terminal carboxyl group, and reactive side-chain functionalities.[9][17] This ensures that reactions occur only at the desired location, preventing side reactions like uncontrolled polymerization and side-chain modifications, thereby increasing the yield and purity of the target product.[9][]

Q3: What is the difference between Boc and Fmoc protection strategies in terms of side reactions?

A3: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are two of the most common α-amino protecting groups, primarily used in solid-phase peptide synthesis.[9][18]

  • Boc Protection: This group is acid-labile and is removed using strong acids like trifluoroacetic acid (TFA).[19][20][21] A potential side reaction during Boc deprotection is the alkylation of nucleophilic amino acid residues like methionine or tryptophan by the intermediary t-butyl cation.[15][19]

  • Fmoc Protection: The Fmoc group is base-labile and is typically removed with a base like piperidine.[][22] This offers milder deprotection conditions compared to the Boc strategy, which can be advantageous for synthesizing peptides with acid-sensitive residues.[22] However, the basic conditions of Fmoc deprotection can promote side reactions like aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[14][23]

Q4: How can I prevent incomplete derivatization?

A4: To prevent incomplete derivatization, ensure that the sample is completely dry, as many derivatizing reagents are sensitive to moisture.[1][2] Use a sufficient molar excess of the derivatization reagent and optimize reaction conditions such as temperature and time.[1][3] The pH of the reaction mixture should also be controlled, as some derivatization reactions are pH-dependent.

Q5: What causes the ninhydrin reaction to produce a yellow color with proline?

A5: The ninhydrin test is a general test for α-amino acids that typically produces a deep purple color, known as Ruhemann's purple.[24][25] This occurs when ninhydrin reacts with the primary amino group of an amino acid.[25] Proline, however, is a secondary amino acid where the α-amino group is part of a cyclic structure.[26] The reaction of ninhydrin with this secondary amine results in the formation of a different product, an iminium salt, which has a yellow-orange color.[24][25][27]

Quantitative Data Summary

Table 1: Impact of Deprotection Base on Aspartimide Formation and Racemization

BaseAspartimide FormationRacemization of C-terminal Cysteine (after 24h)
PiperidineSignificant~30%
PiperazineLeast side reaction<5% (with 0.1M HOBt)
1-HydroxypiperidineInduces aspartimide formationNot specified
Tetrabutylammonium fluorideInduces aspartimide formationNot specified
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Induces aspartimide formationNot specified
Data synthesized from references[23].

Table 2: Racemization of Amino Acids with AQC Derivatization at 95°C

Incubation TimeResulting D-Amino Acid Level
30 minutes1-5%
6 hours15-30%
Data from references[7][8]. This demonstrates the potential for racemization at elevated temperatures.

Experimental Protocols

Protocol 1: General Derivatization with a Chiral Reagent (FDAA) for Racemization Analysis

This protocol describes a general method for derivatizing an amino acid sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or FDAA) to determine its enantiomeric purity via HPLC.

Materials:

  • Amino acid sample

  • 1% (w/v) solution of FDAA in acetone

  • 1 M Sodium bicarbonate solution

  • 2 N Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of water.[6]

  • Derivatization:

    • To the amino acid solution, add 200 µL of 1 M sodium bicarbonate solution.[6]

    • Add 400 µL of the 1% FDAA solution in acetone.[6]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture in a water bath at 40°C for 1 hour.[6]

  • Quenching: After incubation, cool the mixture to room temperature and neutralize by adding 200 µL of 2 N HCl.[6]

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system for analysis. The resulting diastereomers can be separated on a reverse-phase column and their peak areas used to calculate the enantiomeric excess.

Visualizations

G Troubleshooting Workflow for Incomplete Derivatization start Incomplete Derivatization Observed check_moisture Is the sample and solvent completely anhydrous? start->check_moisture check_reagent Is there a sufficient molar excess of derivatization reagent? check_moisture->check_reagent Yes dry_system Thoroughly dry glassware and use anhydrous solvents. check_moisture->dry_system No check_conditions Are the reaction temperature and time optimized? check_reagent->check_conditions Yes increase_reagent Increase the concentration of the derivatization reagent. check_reagent->increase_reagent No check_ph Is the reaction pH within the optimal range? check_conditions->check_ph Yes optimize_conditions Adjust temperature and/or incubation time. check_conditions->optimize_conditions No adjust_ph Buffer the reaction mixture to the optimal pH. check_ph->adjust_ph No success Derivatization Complete check_ph->success Yes dry_system->check_reagent increase_reagent->check_conditions optimize_conditions->check_ph adjust_ph->success

Caption: Troubleshooting workflow for incomplete derivatization.

G Mechanism of Racemization under Basic Conditions cluster_0 Racemization Pathway L_amino L-Amino Acid (Chiral) enolate Planar Enolate Intermediate (Achiral) L_amino->enolate + Base (-H+) racemic_mixture Racemic Mixture (50% L, 50% D) enolate->L_amino + H+ D_amino D-Amino Acid (Chiral) enolate->D_amino + H+ problem Problem: Loss of Stereochemical Integrity start Start with Enantiomerically Pure L-Amino Acid start->L_amino

Caption: Mechanism of racemization under basic conditions.

G Decision Tree for Amino Group Protecting Strategy start Select Protecting Group Strategy acid_sensitive Does the peptide contain acid-sensitive residues? start->acid_sensitive base_sensitive Is the sequence prone to base-mediated side reactions (e.g., aspartimide formation)? acid_sensitive->base_sensitive No use_fmoc Use Fmoc Strategy (Base-labile) acid_sensitive->use_fmoc Yes base_sensitive->use_fmoc No use_boc Use Boc Strategy (Acid-labile) base_sensitive->use_boc Yes consider_fmoc_mod Use Fmoc with modified conditions (e.g., piperazine, HOBt additive) use_fmoc->consider_fmoc_mod If base-mediated side reactions are still a concern consider_boc_mod Use Boc with scavengers (e.g., anisole) use_boc->consider_boc_mod If alkylation side reactions are a concern

Caption: Decision tree for amino group protecting strategy.

References

Addressing matrix effects in ESI-MS of amino acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Electrospray Ionization-Mass Spectrometry (ESI-MS) based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS analysis of amino acids?

A1: Matrix effects in ESI-MS refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the analyte signal).[1] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative amino acid analysis.[1] Common components in biological matrices that cause these effects include salts, phospholipids (B1166683), proteins, and other endogenous molecules.[1][2]

Q2: How can I determine if my amino acid analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between the two signals indicates the presence of matrix effects.[2] A value less than 100% for the ratio of the peak area in the matrix to the peak area in the solvent suggests ion suppression, while a value greater than 100% indicates ion enhancement.[2]

Q3: What is the best internal standard to use for amino acid analysis to compensate for matrix effects?

A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][3] A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced by their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). Since SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Troubleshooting Guides

Issue: Significant Ion Suppression Observed

Problem: You are observing a significant decrease in the signal intensity of your target amino acids when analyzing biological samples (e.g., plasma, urine) compared to a pure standard solution.

Troubleshooting Workflow:

IonSuppressionWorkflow cluster_start Start cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Method Improvement cluster_internal_standard Internal Standard Strategy cluster_dilution Sample Dilution cluster_end Resolution start Significant Ion Suppression Observed optimize_prep Optimize Sample Preparation start->optimize_prep ppt Protein Precipitation (PPT) optimize_prep->ppt Simple, but may be insufficient lle Liquid-Liquid Extraction (LLE) optimize_prep->lle Good for removing lipids spe Solid-Phase Extraction (SPE) optimize_prep->spe Highly selective cleanup optimize_chrom Improve Chromatographic Separation optimize_prep->optimize_chrom resolved Matrix Effect Mitigated ppt->resolved If successful lle->resolved If successful spe->resolved If successful use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is gradient Modify Gradient Profile gradient->resolved If successful column Change Column Chemistry column->resolved If successful dilute Dilute Sample Extract use_is->dilute dilute->resolved

Caption: Troubleshooting workflow for addressing ion suppression.

Possible Causes & Solutions:

  • Cause: Co-eluting matrix components such as phospholipids and salts are interfering with the ionization of your amino acids.[2]

    • Solution 1: Enhance Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.[1]

      • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids.[4]

      • Liquid-Liquid Extraction (LLE): More effective at removing lipids and other non-polar interferences.

      • Solid-Phase Extraction (SPE): Offers the most selective cleanup by retaining the analytes of interest while washing away interfering compounds.[3]

  • Cause: Your amino acids are co-eluting with matrix components that were not removed during sample preparation.

    • Solution 2: Optimize Chromatographic Separation. Modifying your LC method can separate the amino acids from the interfering compounds.

      • Adjust the Gradient: A shallower gradient can improve resolution.

      • Change the Stationary Phase: A column with a different chemistry may provide better separation.

  • Cause: Inconsistent ionization efficiency between samples due to variable matrix composition.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable quantification.[1][3]

  • Cause: High concentration of matrix components in the ESI source.

    • Solution 4: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.[2]

Issue: Poor Peak Shape (Tailing or Fronting)

Problem: You are observing asymmetric peaks for your amino acids, which can affect integration and quantification.

Troubleshooting Workflow:

PeakShapeWorkflow cluster_start Start cluster_causes Potential Causes cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_end Resolution start Poor Peak Shape (Tailing or Fronting) cause_tailing Peak Tailing start->cause_tailing cause_fronting Peak Fronting start->cause_fronting sol_tail_ph Adjust Mobile Phase pH cause_tailing->sol_tail_ph Secondary Interactions sol_tail_column Use End-capped Column or Change Column cause_tailing->sol_tail_column Silanol (B1196071) Interactions sol_tail_flush Flush or Replace Column cause_tailing->sol_tail_flush Column Contamination sol_front_solvent Match Sample Solvent to Initial Mobile Phase cause_fronting->sol_front_solvent Solvent Mismatch sol_front_overload Reduce Injection Volume or Sample Concentration cause_fronting->sol_front_overload Column Overload resolved Improved Peak Shape sol_tail_ph->resolved sol_tail_column->resolved sol_tail_flush->resolved sol_front_solvent->resolved sol_front_overload->resolved

Caption: Troubleshooting workflow for poor peak shape.

Possible Causes & Solutions for Peak Tailing:

  • Cause: Secondary interactions between acidic or basic amino acids and the stationary phase (e.g., free silanol groups on silica-based columns).[5]

    • Solution: Adjust the pH of the mobile phase to suppress the ionization of either the amino acid or the silanol groups. Using a mobile phase with a lower pH can help for acidic amino acids.

  • Cause: Column contamination or degradation.[6]

    • Solution: Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[5] Using a guard column can help protect the analytical column from contaminants.[5]

Possible Causes & Solutions for Peak Fronting:

  • Cause: Injecting the sample in a solvent that is stronger than the initial mobile phase.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Cause: Column overload.[6]

    • Solution: Reduce the injection volume or dilute the sample.[5]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical recovery and matrix effect mitigation performance of common sample preparation techniques for amino acid analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect ReductionThroughputSelectivity
Protein Precipitation (PPT) 85 - 110%Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) 70 - 100%Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) 80 - 115%HighLow to ModerateHigh

Note: The values presented are typical ranges and can vary depending on the specific amino acid, biological matrix, and detailed protocol used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a simple and rapid method for removing the majority of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[4]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more selective cleanup of urine samples to remove interfering salts and other polar molecules. A mixed-mode strong anion exchange SPE is often effective.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[3]

  • Equilibration: Equilibrate the cartridge with 1 mL of ammonium acetate buffer (pH 9.0).[3]

  • Loading: Dilute 250 µL of urine with 1,550 µL of ammonium acetate buffer (pH 9.0) and load the entire volume onto the SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove interfering substances.[3]

  • Elution: Elute the amino acids with two 500 µL aliquots of the elution solvent.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

References

Addressing matrix effects in ESI-MS of amino acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Electrospray Ionization-Mass Spectrometry (ESI-MS) based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS analysis of amino acids?

A1: Matrix effects in ESI-MS refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the analyte signal).[1] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative amino acid analysis.[1] Common components in biological matrices that cause these effects include salts, phospholipids, proteins, and other endogenous molecules.[1][2]

Q2: How can I determine if my amino acid analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between the two signals indicates the presence of matrix effects.[2] A value less than 100% for the ratio of the peak area in the matrix to the peak area in the solvent suggests ion suppression, while a value greater than 100% indicates ion enhancement.[2]

Q3: What is the best internal standard to use for amino acid analysis to compensate for matrix effects?

A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][3] A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced by their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). Since SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Troubleshooting Guides

Issue: Significant Ion Suppression Observed

Problem: You are observing a significant decrease in the signal intensity of your target amino acids when analyzing biological samples (e.g., plasma, urine) compared to a pure standard solution.

Troubleshooting Workflow:

IonSuppressionWorkflow cluster_start Start cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Method Improvement cluster_internal_standard Internal Standard Strategy cluster_dilution Sample Dilution cluster_end Resolution start Significant Ion Suppression Observed optimize_prep Optimize Sample Preparation start->optimize_prep ppt Protein Precipitation (PPT) optimize_prep->ppt Simple, but may be insufficient lle Liquid-Liquid Extraction (LLE) optimize_prep->lle Good for removing lipids spe Solid-Phase Extraction (SPE) optimize_prep->spe Highly selective cleanup optimize_chrom Improve Chromatographic Separation optimize_prep->optimize_chrom resolved Matrix Effect Mitigated ppt->resolved If successful lle->resolved If successful spe->resolved If successful use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is gradient Modify Gradient Profile gradient->resolved If successful column Change Column Chemistry column->resolved If successful dilute Dilute Sample Extract use_is->dilute dilute->resolved

Caption: Troubleshooting workflow for addressing ion suppression.

Possible Causes & Solutions:

  • Cause: Co-eluting matrix components such as phospholipids and salts are interfering with the ionization of your amino acids.[2]

    • Solution 1: Enhance Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.[1]

      • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids.[4]

      • Liquid-Liquid Extraction (LLE): More effective at removing lipids and other non-polar interferences.

      • Solid-Phase Extraction (SPE): Offers the most selective cleanup by retaining the analytes of interest while washing away interfering compounds.[3]

  • Cause: Your amino acids are co-eluting with matrix components that were not removed during sample preparation.

    • Solution 2: Optimize Chromatographic Separation. Modifying your LC method can separate the amino acids from the interfering compounds.

      • Adjust the Gradient: A shallower gradient can improve resolution.

      • Change the Stationary Phase: A column with a different chemistry may provide better separation.

  • Cause: Inconsistent ionization efficiency between samples due to variable matrix composition.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable quantification.[1][3]

  • Cause: High concentration of matrix components in the ESI source.

    • Solution 4: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.[2]

Issue: Poor Peak Shape (Tailing or Fronting)

Problem: You are observing asymmetric peaks for your amino acids, which can affect integration and quantification.

Troubleshooting Workflow:

PeakShapeWorkflow cluster_start Start cluster_causes Potential Causes cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_end Resolution start Poor Peak Shape (Tailing or Fronting) cause_tailing Peak Tailing start->cause_tailing cause_fronting Peak Fronting start->cause_fronting sol_tail_ph Adjust Mobile Phase pH cause_tailing->sol_tail_ph Secondary Interactions sol_tail_column Use End-capped Column or Change Column cause_tailing->sol_tail_column Silanol Interactions sol_tail_flush Flush or Replace Column cause_tailing->sol_tail_flush Column Contamination sol_front_solvent Match Sample Solvent to Initial Mobile Phase cause_fronting->sol_front_solvent Solvent Mismatch sol_front_overload Reduce Injection Volume or Sample Concentration cause_fronting->sol_front_overload Column Overload resolved Improved Peak Shape sol_tail_ph->resolved sol_tail_column->resolved sol_tail_flush->resolved sol_front_solvent->resolved sol_front_overload->resolved

Caption: Troubleshooting workflow for poor peak shape.

Possible Causes & Solutions for Peak Tailing:

  • Cause: Secondary interactions between acidic or basic amino acids and the stationary phase (e.g., free silanol groups on silica-based columns).[5]

    • Solution: Adjust the pH of the mobile phase to suppress the ionization of either the amino acid or the silanol groups. Using a mobile phase with a lower pH can help for acidic amino acids.

  • Cause: Column contamination or degradation.[6]

    • Solution: Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[5] Using a guard column can help protect the analytical column from contaminants.[5]

Possible Causes & Solutions for Peak Fronting:

  • Cause: Injecting the sample in a solvent that is stronger than the initial mobile phase.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Cause: Column overload.[6]

    • Solution: Reduce the injection volume or dilute the sample.[5]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical recovery and matrix effect mitigation performance of common sample preparation techniques for amino acid analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect ReductionThroughputSelectivity
Protein Precipitation (PPT) 85 - 110%Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) 70 - 100%Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) 80 - 115%HighLow to ModerateHigh

Note: The values presented are typical ranges and can vary depending on the specific amino acid, biological matrix, and detailed protocol used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a simple and rapid method for removing the majority of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[4]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more selective cleanup of urine samples to remove interfering salts and other polar molecules. A mixed-mode strong anion exchange SPE is often effective.

Materials:

  • Urine sample

  • Mixed-mode strong anion exchange SPE cartridge (e.g., 60mg)

  • Methanol

  • Ammonium acetate buffer (pH 9.0)

  • LC-MS grade water

  • Elution solvent: 10% formic acid in acetonitrile:methanol (3:2)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[3]

  • Equilibration: Equilibrate the cartridge with 1 mL of ammonium acetate buffer (pH 9.0).[3]

  • Loading: Dilute 250 µL of urine with 1,550 µL of ammonium acetate buffer (pH 9.0) and load the entire volume onto the SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove interfering substances.[3]

  • Elution: Elute the amino acids with two 500 µL aliquots of the elution solvent.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Modified Amino-Acid Analysis from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation for modified amino acid analysis from tissue.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step in preparing tissue samples for amino acid analysis?

A1: The first and one of the most critical steps is the efficient homogenization of the tissue. This process involves breaking down the tissue structure to release the proteins and amino acids of interest.[1] The chosen method should be effective for the specific tissue type to ensure complete cell lysis and release of intracellular contents.[1] It is also imperative to keep the tissue cold during this process to minimize protease activity.[2]

Q2: Why is protein precipitation necessary, and which method is most suitable?

A2: Protein precipitation is essential to remove large protein macromolecules that can interfere with the analysis of smaller molecules like amino acids and their modified forms.[3][4] Common methods include precipitation with organic solvents (e.g., acetone (B3395972), acetonitrile), acids (e.g., trichloroacetic acid - TCA), or by "salting out" with salts like ammonium (B1175870) sulfate.[3] The choice of method depends on the downstream analytical technique and the specific amino acids of interest, as some methods can lead to protein denaturation.[5]

Q3: What is the purpose of acid hydrolysis in amino acid analysis?

A3: Acid hydrolysis is a standard method used to break down proteins into their individual amino acid components by cleaving the peptide bonds.[] The most common method involves using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) in an oxygen-free environment.[7][8]

Q4: Are there any amino acids that are degraded by acid hydrolysis?

A4: Yes, some amino acids are labile and can be partially or completely destroyed during standard acid hydrolysis. For instance, the indole (B1671886) group of Tryptophan is destroyed by oxidation under acidic conditions.[9] Asparagine and Glutamine are deaminated to form their respective acids, Aspartic acid and Glutamic acid.[9] Specialized hydrolysis conditions or the addition of protecting agents may be required for the accurate quantification of these labile amino acids.[9]

Q5: What is derivatization and why is it important for amino acid analysis by LC-MS?

A5: Derivatization is a chemical modification of amino acids to improve their chromatographic separation and detection by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] It can enhance the hydrophobicity and basicity of amino acids, leading to better separation on reversed-phase columns and increased sensitivity in the mass spectrometer.[10][11] Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[12]

Q6: How can I ensure the accuracy and reproducibility of my quantitative analysis?

A6: The use of internal standards is crucial for accurate and reproducible quantification.[][14] Stable isotope-labeled amino acids are considered the gold standard for internal standards as they have nearly identical chemical and physical properties to the native amino acids, but can be distinguished by their mass in the mass spectrometer.[14][15] This allows for correction of variability that may occur during sample preparation, injection, and ionization.[14]

Troubleshooting Guides

Issue 1: Low Yield of Target Modified Amino Acids
Possible Cause Suggestion Reference
Incomplete Tissue Homogenization Optimize the homogenization technique for your specific tissue type. Consider using mechanical methods like rotor-stators or high-pressure homogenizers for tough tissues. Ensure the tissue is thoroughly disrupted.[1][16]
Inefficient Protein Precipitation Evaluate different precipitation methods (e.g., acetone, TCA, acetonitrile). The optimal method can vary depending on the target amino acid and the sample matrix. Ensure the correct ratio of precipitant to sample is used.[17]
Loss of Analyte During Sample Cleanup If using solid-phase extraction (SPE) for cleanup, ensure the chosen sorbent and elution conditions are appropriate for your target modified amino acids. Optimize the loading, washing, and elution steps to maximize recovery.[18][19]
Degradation During Hydrolysis For acid-labile modified amino acids, consider alternative hydrolysis methods, such as alkaline hydrolysis, or use protective agents during acid hydrolysis. Optimize hydrolysis time and temperature.[9][20]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Suggestion Reference
Suboptimal Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and pH. Use fresh derivatization reagents.[10][12]
Matrix Effects The sample matrix can interfere with chromatography. Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[21][22]
Inappropriate HPLC Column or Mobile Phase Select an HPLC column and mobile phase composition that provides good retention and separation for your derivatized amino acids. Consult literature or application notes for suitable methods.[23][24]
Contamination of the HPLC System Flush the HPLC system and column thoroughly. Ensure all solvents and reagents are of high purity.[23]
Issue 3: High Variability in Quantitative Results
Possible Cause Suggestion Reference
Inconsistent Sample Preparation Standardize every step of your sample preparation protocol, from tissue weighing to final dilution. Use precise pipetting techniques.[25]
Absence or Inappropriate Use of Internal Standard Always use an appropriate internal standard, preferably a stable isotope-labeled version of your target analyte, added at the beginning of the sample preparation process.[14][26]
Instrumental Drift Calibrate the mass spectrometer regularly and monitor its performance throughout the analytical run using quality control samples.[25]
Sample Degradation Store tissue samples and extracts at appropriate low temperatures (e.g., -80°C) to prevent degradation of modified amino acids. Avoid repeated freeze-thaw cycles.[27][28]

Experimental Protocols

Protocol 1: General Workflow for Modified Amino Acid Analysis from Tissue

This protocol outlines the key steps from tissue collection to analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Tissue Homogenization (e.g., using a bead beater or sonicator in lysis buffer) Tissue->Homogenization Precipitation 3. Protein Precipitation (e.g., with cold acetone or TCA) Homogenization->Precipitation Centrifugation1 4. Centrifugation (Pellet proteins) Precipitation->Centrifugation1 Supernatant 5. Supernatant Collection (Contains free amino acids) Centrifugation1->Supernatant Hydrolysis 6. Acid Hydrolysis (6 M HCl, 110°C, 24h) Supernatant->Hydrolysis Drying 7. Drying (To remove acid) Hydrolysis->Drying Derivatization 8. Derivatization (e.g., with AQC reagent) Drying->Derivatization LCMS 9. LC-MS/MS Analysis Derivatization->LCMS Data 10. Data Analysis (Quantification using internal standards) LCMS->Data troubleshooting_low_recovery Start Start: Low Analyte Recovery Check_Homogenization Is tissue fully homogenized? Start->Check_Homogenization Optimize_Homogenization Optimize homogenization method (e.g., longer time, different beads) Check_Homogenization->Optimize_Homogenization No Check_Precipitation Is precipitation efficient? Check_Homogenization->Check_Precipitation Yes Optimize_Homogenization->Check_Precipitation Optimize_Precipitation Test alternative precipitation agents (e.g., TCA, ACN) Check_Precipitation->Optimize_Precipitation No Check_Hydrolysis Is hydrolysis complete? Is analyte stable? Check_Precipitation->Check_Hydrolysis Yes Optimize_Precipitation->Check_Hydrolysis Optimize_Hydrolysis Optimize hydrolysis time/temp Use protective agents or alternative hydrolysis Check_Hydrolysis->Optimize_Hydrolysis No Check_Cleanup Is there loss during cleanup? Check_Hydrolysis->Check_Cleanup Yes Optimize_Hydrolysis->Check_Cleanup Optimize_Cleanup Optimize SPE protocol (sorbent, wash, elution) Check_Cleanup->Optimize_Cleanup Yes End Recovery Improved Check_Cleanup->End No Optimize_Cleanup->End

References

Technical Support Center: Modified Amino-Acid Analysis from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation for modified amino acid analysis from tissue.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step in preparing tissue samples for amino acid analysis?

A1: The first and one of the most critical steps is the efficient homogenization of the tissue. This process involves breaking down the tissue structure to release the proteins and amino acids of interest.[1] The chosen method should be effective for the specific tissue type to ensure complete cell lysis and release of intracellular contents.[1] It is also imperative to keep the tissue cold during this process to minimize protease activity.[2]

Q2: Why is protein precipitation necessary, and which method is most suitable?

A2: Protein precipitation is essential to remove large protein macromolecules that can interfere with the analysis of smaller molecules like amino acids and their modified forms.[3][4] Common methods include precipitation with organic solvents (e.g., acetone, acetonitrile), acids (e.g., trichloroacetic acid - TCA), or by "salting out" with salts like ammonium sulfate.[3] The choice of method depends on the downstream analytical technique and the specific amino acids of interest, as some methods can lead to protein denaturation.[5]

Q3: What is the purpose of acid hydrolysis in amino acid analysis?

A3: Acid hydrolysis is a standard method used to break down proteins into their individual amino acid components by cleaving the peptide bonds.[] The most common method involves using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) in an oxygen-free environment.[7][8]

Q4: Are there any amino acids that are degraded by acid hydrolysis?

A4: Yes, some amino acids are labile and can be partially or completely destroyed during standard acid hydrolysis. For instance, the indole group of Tryptophan is destroyed by oxidation under acidic conditions.[9] Asparagine and Glutamine are deaminated to form their respective acids, Aspartic acid and Glutamic acid.[9] Specialized hydrolysis conditions or the addition of protecting agents may be required for the accurate quantification of these labile amino acids.[9]

Q5: What is derivatization and why is it important for amino acid analysis by LC-MS?

A5: Derivatization is a chemical modification of amino acids to improve their chromatographic separation and detection by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] It can enhance the hydrophobicity and basicity of amino acids, leading to better separation on reversed-phase columns and increased sensitivity in the mass spectrometer.[10][11] Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[12]

Q6: How can I ensure the accuracy and reproducibility of my quantitative analysis?

A6: The use of internal standards is crucial for accurate and reproducible quantification.[][14] Stable isotope-labeled amino acids are considered the gold standard for internal standards as they have nearly identical chemical and physical properties to the native amino acids, but can be distinguished by their mass in the mass spectrometer.[14][15] This allows for correction of variability that may occur during sample preparation, injection, and ionization.[14]

Troubleshooting Guides

Issue 1: Low Yield of Target Modified Amino Acids
Possible Cause Suggestion Reference
Incomplete Tissue Homogenization Optimize the homogenization technique for your specific tissue type. Consider using mechanical methods like rotor-stators or high-pressure homogenizers for tough tissues. Ensure the tissue is thoroughly disrupted.[1][16]
Inefficient Protein Precipitation Evaluate different precipitation methods (e.g., acetone, TCA, acetonitrile). The optimal method can vary depending on the target amino acid and the sample matrix. Ensure the correct ratio of precipitant to sample is used.[17]
Loss of Analyte During Sample Cleanup If using solid-phase extraction (SPE) for cleanup, ensure the chosen sorbent and elution conditions are appropriate for your target modified amino acids. Optimize the loading, washing, and elution steps to maximize recovery.[18][19]
Degradation During Hydrolysis For acid-labile modified amino acids, consider alternative hydrolysis methods, such as alkaline hydrolysis, or use protective agents during acid hydrolysis. Optimize hydrolysis time and temperature.[9][20]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Suggestion Reference
Suboptimal Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and pH. Use fresh derivatization reagents.[10][12]
Matrix Effects The sample matrix can interfere with chromatography. Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[21][22]
Inappropriate HPLC Column or Mobile Phase Select an HPLC column and mobile phase composition that provides good retention and separation for your derivatized amino acids. Consult literature or application notes for suitable methods.[23][24]
Contamination of the HPLC System Flush the HPLC system and column thoroughly. Ensure all solvents and reagents are of high purity.[23]
Issue 3: High Variability in Quantitative Results
Possible Cause Suggestion Reference
Inconsistent Sample Preparation Standardize every step of your sample preparation protocol, from tissue weighing to final dilution. Use precise pipetting techniques.[25]
Absence or Inappropriate Use of Internal Standard Always use an appropriate internal standard, preferably a stable isotope-labeled version of your target analyte, added at the beginning of the sample preparation process.[14][26]
Instrumental Drift Calibrate the mass spectrometer regularly and monitor its performance throughout the analytical run using quality control samples.[25]
Sample Degradation Store tissue samples and extracts at appropriate low temperatures (e.g., -80°C) to prevent degradation of modified amino acids. Avoid repeated freeze-thaw cycles.[27][28]

Experimental Protocols

Protocol 1: General Workflow for Modified Amino Acid Analysis from Tissue

This protocol outlines the key steps from tissue collection to analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Tissue Homogenization (e.g., using a bead beater or sonicator in lysis buffer) Tissue->Homogenization Precipitation 3. Protein Precipitation (e.g., with cold acetone or TCA) Homogenization->Precipitation Centrifugation1 4. Centrifugation (Pellet proteins) Precipitation->Centrifugation1 Supernatant 5. Supernatant Collection (Contains free amino acids) Centrifugation1->Supernatant Hydrolysis 6. Acid Hydrolysis (6 M HCl, 110°C, 24h) Supernatant->Hydrolysis Drying 7. Drying (To remove acid) Hydrolysis->Drying Derivatization 8. Derivatization (e.g., with AQC reagent) Drying->Derivatization LCMS 9. LC-MS/MS Analysis Derivatization->LCMS Data 10. Data Analysis (Quantification using internal standards) LCMS->Data troubleshooting_low_recovery Start Start: Low Analyte Recovery Check_Homogenization Is tissue fully homogenized? Start->Check_Homogenization Optimize_Homogenization Optimize homogenization method (e.g., longer time, different beads) Check_Homogenization->Optimize_Homogenization No Check_Precipitation Is precipitation efficient? Check_Homogenization->Check_Precipitation Yes Optimize_Homogenization->Check_Precipitation Optimize_Precipitation Test alternative precipitation agents (e.g., TCA, ACN) Check_Precipitation->Optimize_Precipitation No Check_Hydrolysis Is hydrolysis complete? Is analyte stable? Check_Precipitation->Check_Hydrolysis Yes Optimize_Precipitation->Check_Hydrolysis Optimize_Hydrolysis Optimize hydrolysis time/temp Use protective agents or alternative hydrolysis Check_Hydrolysis->Optimize_Hydrolysis No Check_Cleanup Is there loss during cleanup? Check_Hydrolysis->Check_Cleanup Yes Optimize_Hydrolysis->Check_Cleanup Optimize_Cleanup Optimize SPE protocol (sorbent, wash, elution) Check_Cleanup->Optimize_Cleanup Yes End Recovery Improved Check_Cleanup->End No Optimize_Cleanup->End

References

Technical Support Center: Refining NMR Assignment for Complex Peptide Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR assignment of complex peptide spectra.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your NMR experiments.

Issue: Poor Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio can hinder the detection of weak cross-peaks, complicating the assignment process.

Q1: My spectrum has a very low signal-to-noise ratio. What are the potential causes and solutions?

A1: Several factors can contribute to a poor signal-to-noise ratio. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor Signal-to-Noise

G cluster_0 Initial Checks cluster_1 Sample Issues cluster_2 Spectrometer Parameter Issues cluster_3 Processing Issues cluster_4 Solutions start Low S/N Observed check_sample Step 1: Evaluate Sample start->check_sample dissolved Is sample fully dissolved? check_sample->dissolved check_params Step 2: Check Spectrometer Parameters scans Number of scans (ns) sufficient? check_params->scans check_processing Step 3: Assess Data Processing broadening Line broadening (lb) appropriate? check_processing->broadening concentration Is concentration adequate? dissolved->concentration Yes sol_dissolve Re-dissolve or use co-solvent. Filter to remove particulates. dissolved->sol_dissolve No purity Is peptide purity >95%? concentration->purity Yes sol_concentrate Prepare a more concentrated sample. concentration->sol_concentrate No purity->check_params Yes sol_purify Repurify the peptide. purity->sol_purify No gain Receiver gain (rg) optimal? scans->gain Yes sol_scans Increase the number of scans. scans->sol_scans No tuned Probe tuned and matched? gain->tuned Yes sol_gain Use automatic gain adjustment (rga). gain->sol_gain No tuned->check_processing Yes sol_tune Re-tune and match the probe. tuned->sol_tune No sol_broadening Adjust line broadening parameter. broadening->sol_broadening G cluster_0 Problem cluster_1 Solutions cluster_2 Optimization Details cluster_3 Multidimensional NMR Details cluster_4 Labeling Details start Severe Resonance Overlap optimize Optimize Experimental Conditions start->optimize multiD Utilize Multidimensional NMR start->multiD labeling Isotopic Labeling start->labeling advanced Advanced Techniques start->advanced temp Vary Temperature optimize->temp ph Adjust pH optimize->ph solvent Change Solvent optimize->solvent cosy 2D COSY multiD->cosy tocsy 2D TOCSY multiD->tocsy noesy 2D NOESY multiD->noesy hsqc 2D/3D Heteronuclear (HSQC, etc.) multiD->hsqc n15 15N Labeling labeling->n15 c13 13C Labeling labeling->c13 h2 Deuterium (2H) Labeling labeling->h2 G cluster_0 Step 1: Identify Spin Systems cluster_1 Step 2: Sequential Linkage cluster_2 Step 3: Sequence-Specific Assignment tocsy Analyze 2D TOCSY identify_aa Identify Amino Acid Spin Systems tocsy->identify_aa noesy Analyze 2D NOESY identify_aa->noesy link_aa Link Adjacent Residues via NOEs noesy->link_aa map_to_sequence Map Linked Spin Systems to the Known Sequence link_aa->map_to_sequence final_assignment Complete Assignment Table map_to_sequence->final_assignment

Technical Support Center: Refining NMR Assignment for Complex Peptide Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR assignment of complex peptide spectra.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your NMR experiments.

Issue: Poor Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio can hinder the detection of weak cross-peaks, complicating the assignment process.

Q1: My spectrum has a very low signal-to-noise ratio. What are the potential causes and solutions?

A1: Several factors can contribute to a poor signal-to-noise ratio. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor Signal-to-Noise

G cluster_0 Initial Checks cluster_1 Sample Issues cluster_2 Spectrometer Parameter Issues cluster_3 Processing Issues cluster_4 Solutions start Low S/N Observed check_sample Step 1: Evaluate Sample start->check_sample dissolved Is sample fully dissolved? check_sample->dissolved check_params Step 2: Check Spectrometer Parameters scans Number of scans (ns) sufficient? check_params->scans check_processing Step 3: Assess Data Processing broadening Line broadening (lb) appropriate? check_processing->broadening concentration Is concentration adequate? dissolved->concentration Yes sol_dissolve Re-dissolve or use co-solvent. Filter to remove particulates. dissolved->sol_dissolve No purity Is peptide purity >95%? concentration->purity Yes sol_concentrate Prepare a more concentrated sample. concentration->sol_concentrate No purity->check_params Yes sol_purify Repurify the peptide. purity->sol_purify No gain Receiver gain (rg) optimal? scans->gain Yes sol_scans Increase the number of scans. scans->sol_scans No tuned Probe tuned and matched? gain->tuned Yes sol_gain Use automatic gain adjustment (rga). gain->sol_gain No tuned->check_processing Yes sol_tune Re-tune and match the probe. tuned->sol_tune No sol_broadening Adjust line broadening parameter. broadening->sol_broadening G cluster_0 Problem cluster_1 Solutions cluster_2 Optimization Details cluster_3 Multidimensional NMR Details cluster_4 Labeling Details start Severe Resonance Overlap optimize Optimize Experimental Conditions start->optimize multiD Utilize Multidimensional NMR start->multiD labeling Isotopic Labeling start->labeling advanced Advanced Techniques start->advanced temp Vary Temperature optimize->temp ph Adjust pH optimize->ph solvent Change Solvent optimize->solvent cosy 2D COSY multiD->cosy tocsy 2D TOCSY multiD->tocsy noesy 2D NOESY multiD->noesy hsqc 2D/3D Heteronuclear (HSQC, etc.) multiD->hsqc n15 15N Labeling labeling->n15 c13 13C Labeling labeling->c13 h2 Deuterium (2H) Labeling labeling->h2 G cluster_0 Step 1: Identify Spin Systems cluster_1 Step 2: Sequential Linkage cluster_2 Step 3: Sequence-Specific Assignment tocsy Analyze 2D TOCSY identify_aa Identify Amino Acid Spin Systems tocsy->identify_aa noesy Analyze 2D NOESY identify_aa->noesy link_aa Link Adjacent Residues via NOEs noesy->link_aa map_to_sequence Map Linked Spin Systems to the Known Sequence link_aa->map_to_sequence final_assignment Complete Assignment Table map_to_sequence->final_assignment

Technical Support Center: Minimizing Racemization During N-Methyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of N-methyl amino acids, ensuring the stereochemical integrity of your final peptide products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in N-methyl amino acid synthesis?

A1: Racemization is the process where a pure, single enantiomer (e.g., an L-amino acid) loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may significantly alter or reduce the peptide's biological activity.[1] The specific three-dimensional structure of a peptide, which is critical for its function, is directly dependent on the chirality of its constituent amino acids.[1] N-methylated amino acids can be particularly susceptible to racemization under certain coupling conditions.

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon (the chiral center) of the oxazolone (B7731731) is acidic and can be easily removed by a base. Subsequent reprotonation can occur from either side of the planar ring, leading to a mixture of L and D configurations.[2] For N-methyl amino acids, a related oxazolium-5-oxide intermediate is implicated in promoting racemization.[3]

Q3: Which factors have the greatest influence on the extent of racemization?

A3: Several factors critically influence the rate of racemization:

  • Coupling Reagents & Additives: The choice of coupling reagent is paramount. Highly reactive reagents can accelerate oxazolone formation. The use of additives like Oxyma Pure, HOBt, and HOAt is crucial for suppressing racemization, especially when using carbodiimides.[1][4]

  • Base: The strength, concentration, and steric hindrance of the base used are critical.[4] Stronger, less hindered bases can increase racemization rates.[2][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]

  • Solvent: Polar solvents can promote racemization.[1][3]

  • Amino Acid Structure: Certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[1][5]

Q4: Are N-methyl amino acids more or less prone to racemization than their non-methylated counterparts?

A4: N-methyl amino acids can exhibit increased susceptibility to racemization compared to their standard counterparts under similar conditions.[3] The N-methyl group alters the electronic and steric properties of the amino acid, which can facilitate the formation of the planar oxazolium intermediate responsible for the loss of stereochemistry.[3] However, N-methyl amino acid chlorides are resistant to forming oxazolones, which can be an advantage if this synthetic route is used.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing N-methyl amino acids.

Issue 1: High levels of diastereomeric impurities detected by HPLC/MS after synthesis.

This is a classic sign of significant racemization during one or more coupling steps.

Troubleshooting Workflow

G cluster_reagent Reagent & Additive Strategy cluster_base Base Strategy cluster_conditions Conditions Strategy Start High Diastereomer Level Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Base Step 2: Assess Base Choice Reagent->Base Carbodiimide Using Carbodiimides (DIC/DCC)? Ensure additive (Oxyma, HOAt, HOBt) is present. Onium Using Onium Salt (HATU, HCTU)? Consider COMU or phosphonium (B103445) reagents (PyAOP, PyBOP) for difficult couplings. Conditions Step 3: Optimize Reaction Conditions Base->Conditions BaseChoice Using DIEA or Triethylamine (B128534)? Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine. BaseConc Use minimum amount of base required for the reaction. Protocol Step 4: Refine Protocol Conditions->Protocol Temp Lower reaction temperature to 0°C. Solvent Use less polar solvents like Dichloromethane (B109758) (DCM) where solubility allows. End Racemization Minimized Protocol->End

Caption: Troubleshooting workflow for addressing high racemization.

Detailed Actions:

  • Evaluate Your Coupling Reagent and Additives:

    • Carbodiimides (e.g., DIC, DCC): These reagents require the addition of a racemization suppressant. Oxyma Pure and HOAt are generally more effective than HOBt.[4]

    • Onium Salts (e.g., HATU, HBTU, HCTU): While highly efficient, some onium salts can promote racemization, especially with sensitive amino acids.[7] For coupling N-methyl amino acids, HATU is often successful.[8] COMU is a safer and highly effective alternative to HATU.[9]

    • Specialized Reagents: For particularly challenging couplings involving N-methyl amino acids, consider phosphonium reagents like PyBOP or halogenated versions like PyBroP.[8][10]

  • Assess Your Base:

    • Base Choice: The basicity and steric hindrance of organic bases significantly impact racemization.[4] Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization.[4]

    • Recommendation: Switch from Diisopropylethylamine (DIEA) to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to produce less racemization.[2][4]

  • Optimize Reaction Conditions:

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.[1]

    • Solvent: If reagent solubility permits, using less polar solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) instead of highly polar solvents like DMF may reduce racemization.[1][6]

    • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the amine component.

Issue 2: Low coupling yield when acylating an N-methyl amino acid.

The steric hindrance from the N-methyl group can make peptide bond formation difficult, leading to incomplete reactions.

Troubleshooting Actions:

  • Increase Equivalents: Use a higher excess (4-5 equivalents) of the protected amino acid and coupling reagent.[8]

  • Choose a More Potent Coupling Reagent: This is a situation where highly active reagents are necessary. HATU, HCTU, COMU, or PyBOP are recommended for coupling to sterically hindered N-methyl amines.[8][9] Microwave-assisted coupling can also significantly improve yields for these difficult steps.[11][12]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).

  • Monitor the Reaction: Use a qualitative test like the bromophenol blue test to monitor reaction completion, as standard ninhydrin (B49086) tests are not effective for secondary amines.[8]

  • Perform a Double Coupling: If the first coupling is incomplete, repeat the coupling step with fresh reagents before proceeding to the deprotection step.

Data Presentation: Racemization Levels

The choice of coupling reagent and additives has a significant impact on the level of racemization.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-Amino Acids

This table summarizes the percentage of D-isomer formation for the coupling of various racemization-prone Fmoc-amino acids with H-L-Leu-OtBu. While not specific to N-methyl amino acids, it illustrates the general propensity of different reagents to cause racemization.

Fmoc-Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/OxymaDIEA1.8%[7]
Fmoc-L-His(Trt)-OHHATUNMM14.2%[7]
Fmoc-L-Cys(Trt)-OHDIC/OxymaDIEA<0.5%[7]
Fmoc-L-Cys(Trt)-OHHBTU/HOBtDIEA2.5%[7]
Fmoc-L-Ser(tBu)-OHDIC/OxymaDIEA<0.5%[7]
Fmoc-L-Ser(tBu)-OHHATUNMM1.0%[7]

Data adapted from studies on standard amino acids to show reagent tendencies. Racemization can be higher for N-methylated analogs.[3][7]

Key Experimental Protocols

Protocol 1: General Low-Racemization Coupling for N-Methyl Amino Acids (HATU)

This protocol is a robust starting point for incorporating an Fmoc-N-methyl-amino acid onto a resin-bound peptide with a free N-terminal amine.

Workflow Diagram

G Resin Resin with free amine Add Add activation mixture to resin Resin->Add Activation Activation Vessel: 1. Fmoc-N-Me-AA-OH (4 eq) 2. HATU (4 eq) 3. DIEA/NMM (8 eq) 4. DMF/NMP Preactivate Pre-activate for 5 min at RT Activation->Preactivate Preactivate->Add Couple Couple for 1-2 hr at RT Add->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Final Coupled Peptide Wash->Final

Caption: Workflow for HATU-mediated coupling of N-methyl amino acids.

Methodology:

  • Resin Preparation: Following N-terminal Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF), thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid in DMF or NMP.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of a suitable base (DIEA or NMM is recommended).[8]

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the washed resin. Shake the reaction vessel at room temperature for 1-2 hours.[8]

  • Monitoring: Check for reaction completion using the bromophenol blue test.[8] If the test is positive (blue/green), indicating free amine, perform a second coupling.

  • Washing: Once the coupling is complete (yellow resin in the test), filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Synthesis of Fmoc-N-Me-AA-OH via the Biron-Kessler Method

This protocol outlines the on-resin synthesis of an Fmoc-N-methyl-amino acid, which can then be cleaved and used in peptide synthesis. This method helps avoid racemization during the methylation step itself.[13]

Methodology:

  • Loading: Load the initial Fmoc-amino acid onto a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin acts as a temporary protecting group for the carboxylic acid.[13]

  • Fmoc-Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Sulfonylation: Protect the free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base. This makes the remaining NH proton acidic.[13]

  • Methylation: Methylate the sulfonamide nitrogen using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base.[13] A mini-cleavage can be performed to check for complete methylation.[13]

  • Sulfonamide Deprotection: Remove the o-NBS protecting group.

  • Fmoc-Protection: Re-protect the now N-methylated amine with Fmoc-OSu.

  • Cleavage: Cleave the final Fmoc-N-Me-AA-OH from the 2-CTC resin using a mild solution of 1% TFA in DCM.[13] This mild condition preserves acid-labile side-chain protecting groups.

References

Technical Support Center: Minimizing Racemization During N-Methyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of N-methyl amino acids, ensuring the stereochemical integrity of your final peptide products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in N-methyl amino acid synthesis?

A1: Racemization is the process where a pure, single enantiomer (e.g., an L-amino acid) loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may significantly alter or reduce the peptide's biological activity.[1] The specific three-dimensional structure of a peptide, which is critical for its function, is directly dependent on the chirality of its constituent amino acids.[1] N-methylated amino acids can be particularly susceptible to racemization under certain coupling conditions.

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon (the chiral center) of the oxazolone is acidic and can be easily removed by a base. Subsequent reprotonation can occur from either side of the planar ring, leading to a mixture of L and D configurations.[2] For N-methyl amino acids, a related oxazolium-5-oxide intermediate is implicated in promoting racemization.[3]

Q3: Which factors have the greatest influence on the extent of racemization?

A3: Several factors critically influence the rate of racemization:

  • Coupling Reagents & Additives: The choice of coupling reagent is paramount. Highly reactive reagents can accelerate oxazolone formation. The use of additives like Oxyma Pure, HOBt, and HOAt is crucial for suppressing racemization, especially when using carbodiimides.[1][4]

  • Base: The strength, concentration, and steric hindrance of the base used are critical.[4] Stronger, less hindered bases can increase racemization rates.[2][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]

  • Solvent: Polar solvents can promote racemization.[1][3]

  • Amino Acid Structure: Certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[1][5]

Q4: Are N-methyl amino acids more or less prone to racemization than their non-methylated counterparts?

A4: N-methyl amino acids can exhibit increased susceptibility to racemization compared to their standard counterparts under similar conditions.[3] The N-methyl group alters the electronic and steric properties of the amino acid, which can facilitate the formation of the planar oxazolium intermediate responsible for the loss of stereochemistry.[3] However, N-methyl amino acid chlorides are resistant to forming oxazolones, which can be an advantage if this synthetic route is used.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing N-methyl amino acids.

Issue 1: High levels of diastereomeric impurities detected by HPLC/MS after synthesis.

This is a classic sign of significant racemization during one or more coupling steps.

Troubleshooting Workflow

G cluster_reagent Reagent & Additive Strategy cluster_base Base Strategy cluster_conditions Conditions Strategy Start High Diastereomer Level Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Base Step 2: Assess Base Choice Reagent->Base Carbodiimide Using Carbodiimides (DIC/DCC)? Ensure additive (Oxyma, HOAt, HOBt) is present. Onium Using Onium Salt (HATU, HCTU)? Consider COMU or phosphonium reagents (PyAOP, PyBOP) for difficult couplings. Conditions Step 3: Optimize Reaction Conditions Base->Conditions BaseChoice Using DIEA or Triethylamine? Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine. BaseConc Use minimum amount of base required for the reaction. Protocol Step 4: Refine Protocol Conditions->Protocol Temp Lower reaction temperature to 0°C. Solvent Use less polar solvents like Dichloromethane (DCM) where solubility allows. End Racemization Minimized Protocol->End

Caption: Troubleshooting workflow for addressing high racemization.

Detailed Actions:

  • Evaluate Your Coupling Reagent and Additives:

    • Carbodiimides (e.g., DIC, DCC): These reagents require the addition of a racemization suppressant. Oxyma Pure and HOAt are generally more effective than HOBt.[4]

    • Onium Salts (e.g., HATU, HBTU, HCTU): While highly efficient, some onium salts can promote racemization, especially with sensitive amino acids.[7] For coupling N-methyl amino acids, HATU is often successful.[8] COMU is a safer and highly effective alternative to HATU.[9]

    • Specialized Reagents: For particularly challenging couplings involving N-methyl amino acids, consider phosphonium reagents like PyBOP or halogenated versions like PyBroP.[8][10]

  • Assess Your Base:

    • Base Choice: The basicity and steric hindrance of organic bases significantly impact racemization.[4] Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization.[4]

    • Recommendation: Switch from Diisopropylethylamine (DIEA) to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to produce less racemization.[2][4]

  • Optimize Reaction Conditions:

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.[1]

    • Solvent: If reagent solubility permits, using less polar solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) instead of highly polar solvents like DMF may reduce racemization.[1][6]

    • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the amine component.

Issue 2: Low coupling yield when acylating an N-methyl amino acid.

The steric hindrance from the N-methyl group can make peptide bond formation difficult, leading to incomplete reactions.

Troubleshooting Actions:

  • Increase Equivalents: Use a higher excess (4-5 equivalents) of the protected amino acid and coupling reagent.[8]

  • Choose a More Potent Coupling Reagent: This is a situation where highly active reagents are necessary. HATU, HCTU, COMU, or PyBOP are recommended for coupling to sterically hindered N-methyl amines.[8][9] Microwave-assisted coupling can also significantly improve yields for these difficult steps.[11][12]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).

  • Monitor the Reaction: Use a qualitative test like the bromophenol blue test to monitor reaction completion, as standard ninhydrin tests are not effective for secondary amines.[8]

  • Perform a Double Coupling: If the first coupling is incomplete, repeat the coupling step with fresh reagents before proceeding to the deprotection step.

Data Presentation: Racemization Levels

The choice of coupling reagent and additives has a significant impact on the level of racemization.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-Amino Acids

This table summarizes the percentage of D-isomer formation for the coupling of various racemization-prone Fmoc-amino acids with H-L-Leu-OtBu. While not specific to N-methyl amino acids, it illustrates the general propensity of different reagents to cause racemization.

Fmoc-Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/OxymaDIEA1.8%[7]
Fmoc-L-His(Trt)-OHHATUNMM14.2%[7]
Fmoc-L-Cys(Trt)-OHDIC/OxymaDIEA<0.5%[7]
Fmoc-L-Cys(Trt)-OHHBTU/HOBtDIEA2.5%[7]
Fmoc-L-Ser(tBu)-OHDIC/OxymaDIEA<0.5%[7]
Fmoc-L-Ser(tBu)-OHHATUNMM1.0%[7]

Data adapted from studies on standard amino acids to show reagent tendencies. Racemization can be higher for N-methylated analogs.[3][7]

Key Experimental Protocols

Protocol 1: General Low-Racemization Coupling for N-Methyl Amino Acids (HATU)

This protocol is a robust starting point for incorporating an Fmoc-N-methyl-amino acid onto a resin-bound peptide with a free N-terminal amine.

Workflow Diagram

G Resin Resin with free amine Add Add activation mixture to resin Resin->Add Activation Activation Vessel: 1. Fmoc-N-Me-AA-OH (4 eq) 2. HATU (4 eq) 3. DIEA/NMM (8 eq) 4. DMF/NMP Preactivate Pre-activate for 5 min at RT Activation->Preactivate Preactivate->Add Couple Couple for 1-2 hr at RT Add->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Final Coupled Peptide Wash->Final

Caption: Workflow for HATU-mediated coupling of N-methyl amino acids.

Methodology:

  • Resin Preparation: Following N-terminal Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid in DMF or NMP.

    • Add 4 equivalents of HATU.

    • Add 8 equivalents of a suitable base (DIEA or NMM is recommended).[8]

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the washed resin. Shake the reaction vessel at room temperature for 1-2 hours.[8]

  • Monitoring: Check for reaction completion using the bromophenol blue test.[8] If the test is positive (blue/green), indicating free amine, perform a second coupling.

  • Washing: Once the coupling is complete (yellow resin in the test), filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Synthesis of Fmoc-N-Me-AA-OH via the Biron-Kessler Method

This protocol outlines the on-resin synthesis of an Fmoc-N-methyl-amino acid, which can then be cleaved and used in peptide synthesis. This method helps avoid racemization during the methylation step itself.[13]

Methodology:

  • Loading: Load the initial Fmoc-amino acid onto a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin acts as a temporary protecting group for the carboxylic acid.[13]

  • Fmoc-Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Sulfonylation: Protect the free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base. This makes the remaining NH proton acidic.[13]

  • Methylation: Methylate the sulfonamide nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base.[13] A mini-cleavage can be performed to check for complete methylation.[13]

  • Sulfonamide Deprotection: Remove the o-NBS protecting group.

  • Fmoc-Protection: Re-protect the now N-methylated amine with Fmoc-OSu.

  • Cleavage: Cleave the final Fmoc-N-Me-AA-OH from the 2-CTC resin using a mild solution of 1% TFA in DCM.[13] This mild condition preserves acid-labile side-chain protecting groups.

References

Overcoming solubility issues of hydrophobic peptides during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered during the synthesis and handling of hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What makes hydrophobic peptides so difficult to synthesize and handle?

Hydrophobic peptides are rich in non-polar amino acid residues such as Leucine (Leu), Val (Val), Isoleucine (Ile), Phenylalanine (Phe), and Tryptophan (Trp).[1] This composition leads to two primary challenges:

  • On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chains can fold and stick together, forming stable secondary structures like β-sheets.[1][2] This aggregation physically blocks the reactive N-terminus, leading to incomplete coupling and deprotection reactions and resulting in truncated or deletion sequences.[1]

  • Poor Solubility: After cleavage from the resin, the final peptide product often has very low solubility in standard aqueous or organic solvents, making purification by methods like RP-HPLC and subsequent handling extremely difficult.[2][3] The peptide may precipitate out of the cleavage cocktail or fail to dissolve for purification.[1]

Q2: How can I tell if my peptide is aggregating on the resin during synthesis?

Several signs can indicate on-resin aggregation:

  • Physical Appearance: The resin beads may shrink or fail to swell properly in the synthesis solvent.[4][5]

  • Reaction Monitoring: Standard amine tests, like the Kaiser test, may give false-negative results because the reagents cannot access the aggregated and buried N-termini.[1]

  • Reaction Kinetics: A noticeable slowdown or incompleteness in coupling or Fmoc-deprotection steps is a classic symptom of aggregation.[6]

Q3: What are "difficult sequences," and how do they relate to hydrophobicity?

"Difficult sequences" are peptide chains prone to on-resin aggregation due to their amino acid sequence. This often involves stretches of hydrophobic and β-branched amino acids (Val, Ile, Leu) that promote the formation of stable, insoluble secondary structures.[7] Glycine, in combination with non-polar amino acids, is also known to induce β-sheet packing, further contributing to aggregation.[2]

Q4: How do structure-disrupting modifications like pseudoproline dipeptides work?

Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are incorporated during synthesis. They introduce a "kink" into the peptide backbone, similar to a natural proline residue.[8][9] This kink effectively disrupts the inter-chain hydrogen bonding that is necessary for β-sheet formation, thereby preventing aggregation and improving solvation of the growing peptide chain.[9][10] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage step.[4]

Troubleshooting Guide: On-Resin and Post-Cleavage Issues

This section provides solutions to specific problems you may encounter during your workflow.

Problem 1: Incomplete or Slow Reactions During SPPS

If you observe slow coupling or deprotection, it is highly likely due to on-resin aggregation.

Workflow for Mitigating On-Resin Aggregation

cluster_0 Diagnosis cluster_1 Immediate Actions (Modify Synthesis Conditions) cluster_2 Proactive Measures (Sequence Modification) cluster_3 Proactive Measures (Support Modification) A Observe slow/incomplete coupling or deprotection B Switch to NMP or add DMSO/chaotropic salts A->B Try first E Incorporate Pseudoproline Dipeptides A->E Plan for resynthesis G Use low-loading resin A->G Plan for resynthesis C Increase coupling temperature (up to 55°C) or use microwave B->C D Perform double coupling C->D F Insert Dmb/Hmb backbone protection E->F H Switch to PEG-based resin (e.g., NovaSyn® TG) G->H

Caption: A decision workflow for troubleshooting on-resin aggregation.

Solutions:

  • Modify Synthesis Conditions:

    • Solvent Choice: Switch from DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or add chaotropic agents.[2][6]

    • Chaotropic Salt Wash: Before a difficult coupling, wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures.[4]

    • Elevated Temperature: Increasing the coupling temperature or using microwave-assisted synthesis can provide energy to break up aggregates.[5]

  • Incorporate Backbone Modifications:

    • Pseudoproline Dipeptides: Insert a pseudoproline dipeptide every 6-7 residues to disrupt β-sheet formation.[4]

    • Backbone Protection: Use derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid to prevent hydrogen bonding.[4]

  • Change the Solid Support:

    • Use a low-substitution (low-loading) resin to increase the distance between peptide chains.[1]

    • Switch to a more hydrophilic, PEG-based resin (e.g., TentaGel, NovaSyn® TG) to improve solvation.[6]

Problem 2: Crude Peptide is Insoluble After Cleavage

After cleavage and precipitation, the lyophilized peptide powder refuses to dissolve in standard solvents for purification.

Workflow for Peptide Solubilization

cluster_solvents Solvent Selection start Lyophilized Hydrophobic Peptide test Perform solubility test on a small aliquot start->test organic Try minimal organic solvent first (DMSO, ACN, DMF) test->organic Neutral/Hydrophobic acidic Try acidic buffer (e.g., 10-30% Acetic Acid) test->acidic Basic Peptide dilute Slowly add aqueous buffer (e.g., for HPLC) dropwise organic->dilute acidic->dilute chaotrope Try chaotropic agent (6M GdnHCl, 8M Urea) dissolved Peptide Dissolved chaotrope->dissolved not_dissolved Still Insoluble not_dissolved->chaotrope dilute->dissolved Success dilute->not_dissolved Precipitates

Caption: A systematic workflow for testing and achieving peptide solubility.

Solutions:

  • Systematic Solubility Testing: Always test solubility on a small aliquot first to avoid losing your entire sample.[11]

  • Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or ACN.[11] Once dissolved, slowly add your aqueous buffer dropwise while vortexing.[1][11]

  • Chaotropic Agents: For highly aggregated peptides, use strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea.[12][13] These agents disrupt the hydrogen-bonding network that drives aggregation.[12][14]

  • pH Adjustment: Adjusting the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[15]

AgentTypical ConcentrationUse CaseConsiderations
DMSO 100% for stockGeneral hydrophobic peptidesCan oxidize Met/Cys residues.[11] May be toxic to cells.[11]
Guanidine HCl 6 MHighly aggregated peptidesStrong denaturant; will disrupt secondary/tertiary structure.[12]
Urea 8 MHighly aggregated peptidesStrong denaturant; can interfere with some assays.[12]
Acetic Acid 10-50% (aq)Peptides with basic residuesVolatile, can be removed by lyophilization.
Ammonium Bicarbonate 0.1 M (aq)Peptides with acidic residuesVolatile, can be removed by lyophilization.

Table 1. Common Solubilizing Agents for Hydrophobic Peptides.

Problem 3: Low Recovery or Poor Peak Shape During RP-HPLC

Hydrophobic peptides can irreversibly bind to the HPLC column's stationary phase (e.g., C18), leading to low recovery, peak tailing, or no elution at all.[1][2]

Solutions:

  • Change Stationary Phase: Switch to a less hydrophobic column, such as a C8, C4, or phenyl column.[1]

  • Modify Mobile Phase: Increase the concentration of the organic modifier (e.g., acetonitrile, isopropanol) in your gradient.[1]

  • Elevate Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peptide solubility in the mobile phase and reduce secondary interactions with the column.[1]

  • Use Additives: Incorporating small amounts of formic acid or TFA can improve peak shape. For very difficult peptides, adding a chaotropic agent to the mobile phase may be necessary, but check for column compatibility.

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt aggregation prior to a difficult coupling step.[6]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid and wash with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[6] This step breaks up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[6]

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide

This protocol outlines the coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After deprotecting the N-terminal Fmoc group of the growing peptide chain, wash the resin thoroughly with DMF (3 times for 1 minute).

  • Activation: In a separate vessel, pre-activate a 5-fold molar excess of the pseudoproline dipeptide with a standard coupling reagent (e.g., HBTU/DIEA) in DMF for 2-3 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Check for reaction completion using a TNBS test (Kaiser test may give a false negative with the secondary amine of the pseudoproline).

  • Wash: Once coupling is complete, wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 3: Systematic Solubility Test for a Final Peptide

This protocol helps determine the optimal solvent for your purified, lyophilized peptide.[11]

  • Aliquot: Weigh out a small, known amount of your peptide (e.g., 0.5-1 mg) into several microcentrifuge tubes.

  • Solvent 1 (Water/Buffer): To the first tube, add a calculated volume of sterile water or a standard buffer (e.g., PBS) to reach a target concentration (e.g., 1 mg/mL). Vortex and sonicate for 10-15 seconds.[13] Observe for dissolution. A clear solution indicates success.[16]

  • Solvent 2 (Organic): If insoluble in aqueous solution, take a new tube. Add a minimal volume (e.g., 20-50 µL) of 100% DMSO. Vortex/sonicate.[13] If it dissolves, slowly add the aqueous buffer from step 2 dropwise until the desired final concentration is reached or precipitation occurs.[1]

  • Solvent 3 (Chaotropic): If the peptide remains insoluble, take a new tube and attempt to dissolve it directly in 6 M GdnHCl.[13]

  • Record: Carefully record which solvent system successfully dissolves the peptide for future use. Always centrifuge your final peptide solution to pellet any undissolved micro-aggregates before use.[17]

References

Overcoming solubility issues of hydrophobic peptides during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered during the synthesis and handling of hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What makes hydrophobic peptides so difficult to synthesize and handle?

Hydrophobic peptides are rich in non-polar amino acid residues such as Leucine (Leu), Val (Val), Isoleucine (Ile), Phenylalanine (Phe), and Tryptophan (Trp).[1] This composition leads to two primary challenges:

  • On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chains can fold and stick together, forming stable secondary structures like β-sheets.[1][2] This aggregation physically blocks the reactive N-terminus, leading to incomplete coupling and deprotection reactions and resulting in truncated or deletion sequences.[1]

  • Poor Solubility: After cleavage from the resin, the final peptide product often has very low solubility in standard aqueous or organic solvents, making purification by methods like RP-HPLC and subsequent handling extremely difficult.[2][3] The peptide may precipitate out of the cleavage cocktail or fail to dissolve for purification.[1]

Q2: How can I tell if my peptide is aggregating on the resin during synthesis?

Several signs can indicate on-resin aggregation:

  • Physical Appearance: The resin beads may shrink or fail to swell properly in the synthesis solvent.[4][5]

  • Reaction Monitoring: Standard amine tests, like the Kaiser test, may give false-negative results because the reagents cannot access the aggregated and buried N-termini.[1]

  • Reaction Kinetics: A noticeable slowdown or incompleteness in coupling or Fmoc-deprotection steps is a classic symptom of aggregation.[6]

Q3: What are "difficult sequences," and how do they relate to hydrophobicity?

"Difficult sequences" are peptide chains prone to on-resin aggregation due to their amino acid sequence. This often involves stretches of hydrophobic and β-branched amino acids (Val, Ile, Leu) that promote the formation of stable, insoluble secondary structures.[7] Glycine, in combination with non-polar amino acids, is also known to induce β-sheet packing, further contributing to aggregation.[2]

Q4: How do structure-disrupting modifications like pseudoproline dipeptides work?

Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are incorporated during synthesis. They introduce a "kink" into the peptide backbone, similar to a natural proline residue.[8][9] This kink effectively disrupts the inter-chain hydrogen bonding that is necessary for β-sheet formation, thereby preventing aggregation and improving solvation of the growing peptide chain.[9][10] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage step.[4]

Troubleshooting Guide: On-Resin and Post-Cleavage Issues

This section provides solutions to specific problems you may encounter during your workflow.

Problem 1: Incomplete or Slow Reactions During SPPS

If you observe slow coupling or deprotection, it is highly likely due to on-resin aggregation.

Workflow for Mitigating On-Resin Aggregation

cluster_0 Diagnosis cluster_1 Immediate Actions (Modify Synthesis Conditions) cluster_2 Proactive Measures (Sequence Modification) cluster_3 Proactive Measures (Support Modification) A Observe slow/incomplete coupling or deprotection B Switch to NMP or add DMSO/chaotropic salts A->B Try first E Incorporate Pseudoproline Dipeptides A->E Plan for resynthesis G Use low-loading resin A->G Plan for resynthesis C Increase coupling temperature (up to 55°C) or use microwave B->C D Perform double coupling C->D F Insert Dmb/Hmb backbone protection E->F H Switch to PEG-based resin (e.g., NovaSyn® TG) G->H

Caption: A decision workflow for troubleshooting on-resin aggregation.

Solutions:

  • Modify Synthesis Conditions:

    • Solvent Choice: Switch from DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or add chaotropic agents.[2][6]

    • Chaotropic Salt Wash: Before a difficult coupling, wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures.[4]

    • Elevated Temperature: Increasing the coupling temperature or using microwave-assisted synthesis can provide energy to break up aggregates.[5]

  • Incorporate Backbone Modifications:

    • Pseudoproline Dipeptides: Insert a pseudoproline dipeptide every 6-7 residues to disrupt β-sheet formation.[4]

    • Backbone Protection: Use derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid to prevent hydrogen bonding.[4]

  • Change the Solid Support:

    • Use a low-substitution (low-loading) resin to increase the distance between peptide chains.[1]

    • Switch to a more hydrophilic, PEG-based resin (e.g., TentaGel, NovaSyn® TG) to improve solvation.[6]

Problem 2: Crude Peptide is Insoluble After Cleavage

After cleavage and precipitation, the lyophilized peptide powder refuses to dissolve in standard solvents for purification.

Workflow for Peptide Solubilization

cluster_solvents Solvent Selection start Lyophilized Hydrophobic Peptide test Perform solubility test on a small aliquot start->test organic Try minimal organic solvent first (DMSO, ACN, DMF) test->organic Neutral/Hydrophobic acidic Try acidic buffer (e.g., 10-30% Acetic Acid) test->acidic Basic Peptide dilute Slowly add aqueous buffer (e.g., for HPLC) dropwise organic->dilute acidic->dilute chaotrope Try chaotropic agent (6M GdnHCl, 8M Urea) dissolved Peptide Dissolved chaotrope->dissolved not_dissolved Still Insoluble not_dissolved->chaotrope dilute->dissolved Success dilute->not_dissolved Precipitates

Caption: A systematic workflow for testing and achieving peptide solubility.

Solutions:

  • Systematic Solubility Testing: Always test solubility on a small aliquot first to avoid losing your entire sample.[11]

  • Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or ACN.[11] Once dissolved, slowly add your aqueous buffer dropwise while vortexing.[1][11]

  • Chaotropic Agents: For highly aggregated peptides, use strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[12][13] These agents disrupt the hydrogen-bonding network that drives aggregation.[12][14]

  • pH Adjustment: Adjusting the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[15]

AgentTypical ConcentrationUse CaseConsiderations
DMSO 100% for stockGeneral hydrophobic peptidesCan oxidize Met/Cys residues.[11] May be toxic to cells.[11]
Guanidine HCl 6 MHighly aggregated peptidesStrong denaturant; will disrupt secondary/tertiary structure.[12]
Urea 8 MHighly aggregated peptidesStrong denaturant; can interfere with some assays.[12]
Acetic Acid 10-50% (aq)Peptides with basic residuesVolatile, can be removed by lyophilization.
Ammonium Bicarbonate 0.1 M (aq)Peptides with acidic residuesVolatile, can be removed by lyophilization.

Table 1. Common Solubilizing Agents for Hydrophobic Peptides.

Problem 3: Low Recovery or Poor Peak Shape During RP-HPLC

Hydrophobic peptides can irreversibly bind to the HPLC column's stationary phase (e.g., C18), leading to low recovery, peak tailing, or no elution at all.[1][2]

Solutions:

  • Change Stationary Phase: Switch to a less hydrophobic column, such as a C8, C4, or phenyl column.[1]

  • Modify Mobile Phase: Increase the concentration of the organic modifier (e.g., acetonitrile, isopropanol) in your gradient.[1]

  • Elevate Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peptide solubility in the mobile phase and reduce secondary interactions with the column.[1]

  • Use Additives: Incorporating small amounts of formic acid or TFA can improve peak shape. For very difficult peptides, adding a chaotropic agent to the mobile phase may be necessary, but check for column compatibility.

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt aggregation prior to a difficult coupling step.[6]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid and wash with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[6] This step breaks up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[6]

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide

This protocol outlines the coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After deprotecting the N-terminal Fmoc group of the growing peptide chain, wash the resin thoroughly with DMF (3 times for 1 minute).

  • Activation: In a separate vessel, pre-activate a 5-fold molar excess of the pseudoproline dipeptide with a standard coupling reagent (e.g., HBTU/DIEA) in DMF for 2-3 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Check for reaction completion using a TNBS test (Kaiser test may give a false negative with the secondary amine of the pseudoproline).

  • Wash: Once coupling is complete, wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 3: Systematic Solubility Test for a Final Peptide

This protocol helps determine the optimal solvent for your purified, lyophilized peptide.[11]

  • Aliquot: Weigh out a small, known amount of your peptide (e.g., 0.5-1 mg) into several microcentrifuge tubes.

  • Solvent 1 (Water/Buffer): To the first tube, add a calculated volume of sterile water or a standard buffer (e.g., PBS) to reach a target concentration (e.g., 1 mg/mL). Vortex and sonicate for 10-15 seconds.[13] Observe for dissolution. A clear solution indicates success.[16]

  • Solvent 2 (Organic): If insoluble in aqueous solution, take a new tube. Add a minimal volume (e.g., 20-50 µL) of 100% DMSO. Vortex/sonicate.[13] If it dissolves, slowly add the aqueous buffer from step 2 dropwise until the desired final concentration is reached or precipitation occurs.[1]

  • Solvent 3 (Chaotropic): If the peptide remains insoluble, take a new tube and attempt to dissolve it directly in 6 M GdnHCl.[13]

  • Record: Carefully record which solvent system successfully dissolves the peptide for future use. Always centrifuge your final peptide solution to pellet any undissolved micro-aggregates before use.[17]

References

Validation & Comparative

A Researcher's Guide to Validating Novel Biomarkers for Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a novel biomarker from initial discovery to a clinically accepted tool is a rigorous process demanding comprehensive validation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key methodologies and platforms used in biomarker validation, supported by experimental data and detailed protocols.

Comparing the Tools of the Trade: Biomarker Validation Platforms

Choosing the right platform for biomarker validation is critical and depends on the specific requirements of the study, including the nature of the biomarker, the required sensitivity and throughput, and budget constraints. The most commonly used platforms include ELISA, mass spectrometry, and multiplex immunoassays.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Mass Spectrometry (MS)Multiplex Immunoassay
Principle Antigen-antibody interaction with enzymatic signal amplification.Measures mass-to-charge ratio of ionized analytes.Simultaneous measurement of multiple analytes in a single sample.
Throughput Low (one analyte per assay).[1][2]High (can identify and quantify numerous proteins simultaneously).[1]High (measures multiple to hundreds of analytes at once).[2]
Sensitivity Good, typically in the low picogram per milliliter (pg/mL) range.[3]High, especially for low-abundance species.[4]High, with some platforms reaching femtogram per milliliter (fg/mL) levels.[5]
Specificity High, dependent on antibody quality.[6]Very high, as it directly measures molecular mass.[6]Can be affected by antibody cross-reactivity.[3]
Quantification Semi-quantitative to quantitative, relies on standard curves.[6]Absolute quantification is possible with stable isotope-labeled internal standards.[6]Quantitative, relies on standard curves for each analyte.
Sample Volume Relatively larger sample volumes required.[6]Can analyze very small sample quantities.[6]Low sample volume required.[7]
Cost per Sample Lower for single analyte measurement.Higher initial instrument cost and operational complexity.[6]More cost-effective for measuring multiple analytes. For example, measuring four inflammatory biomarkers using individual ELISAs costs approximately $61.53 per sample, while a multiplex assay reduces the cost to $19.20 per sample.[4]
Flexibility Limited to the specific analyte of the kit.Highly flexible, can be used for discovery and targeted analysis.Highly customizable, allowing for the creation of personalized analyte panels.[5]

The Blueprint for Validation: Key Experimental Protocols

The validation of a novel biomarker is a multi-faceted process involving both analytical and clinical validation to ensure the biomarker is reliable, reproducible, and clinically relevant.[3][8]

Analytical Validation: Ensuring a Reliable Measurement

Analytical validation establishes the performance characteristics of a biomarker assay.[9] Key experiments include:

1. Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[2]

Experimental Protocol:

  • Blank Measurement: Analyze a minimum of 10-20 blank samples (matrix without the analyte) to determine the mean and standard deviation (SD) of the background signal.[2]

  • Serial Dilutions: Prepare a series of low-concentration samples of the purified biomarker in the relevant biological matrix.

  • Analysis: Analyze these diluted samples multiple times (e.g., in triplicate) on different days to assess reproducibility.

  • Calculation:

    • LOD: Typically calculated as the mean blank signal + 3x SD of the blank.[10] A common approach in chromatography is to determine the concentration that yields a signal-to-noise ratio of 3.[6]

    • LOQ: Often defined as the concentration that provides a signal-to-noise ratio of 10 or is calculated as the mean blank signal + 10x SD of the blank.[2]

  • Confirmation: The determined LOD and LOQ should be confirmed by analyzing multiple samples at these concentrations to ensure they meet the predefined criteria for precision and accuracy.

2. Assessment of Precision (Repeatability and Reproducibility):

Precision refers to the closeness of agreement between independent measurements of the same sample. It is typically expressed as the coefficient of variation (%CV).

Experimental Protocol:

  • Sample Preparation: Prepare at least three quality control (QC) samples at low, medium, and high concentrations of the biomarker within the assay's dynamic range.

  • Intra-assay Precision (Repeatability): Analyze multiple replicates (e.g., 5-10) of each QC sample in a single assay run.

  • Inter-assay Precision (Reproducibility): Analyze the same QC samples on multiple different days, by different operators, and ideally using different batches of reagents.[11]

  • Calculation: Calculate the mean, SD, and %CV for each QC sample for both intra- and inter-assay precision.

    • %CV = (SD / Mean) * 100

  • Acceptance Criteria: The %CV for intra-assay precision should generally be ≤10%, and for inter-assay precision, it should be ≤15% (or ≤20% at the LLOQ).[10]

3. Evaluation of Accuracy (Recovery):

Accuracy is the closeness of the measured value to the true value. It is often assessed through spike and recovery experiments.

Experimental Protocol:

  • Sample Selection: Select at least three different biological samples (e.g., serum, plasma) with known low endogenous levels of the biomarker.

  • Spiking: Spike these samples with known amounts of the purified biomarker at low, medium, and high concentrations.

  • Analysis: Analyze both the spiked and un-spiked samples.

  • Calculation: Calculate the percent recovery for each spiked sample.

    • % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Spiked Concentration] * 100

  • Acceptance Criteria: The acceptable range for recovery is typically 80-120%.[10][11]

4. Assessment of Cross-Reactivity in Multiplex Immunoassays:

For multiplex assays, it is crucial to ensure that the antibodies for one analyte do not cross-react with other analytes in the panel, which could lead to false-positive results.[3]

Experimental Protocol:

  • Single Analyte Testing: Run each analyte in the panel individually at a high concentration to confirm that it is only detected in its specific assay.

  • "Leave-One-Out" Approach: Create multiplex standards that contain all but one of the analytes. The signal for the "left-out" analyte should be at or below the LOD.

  • High-Concentration Spike-in: Spike a high concentration of a single analyte into a multiplex assay containing all other analytes at mid-range concentrations. The signals for the other analytes should not be significantly affected.

  • Mitigation: If cross-reactivity is detected, potential remedies include using blocking agents like dried milk or non-specific IgGs in the antibody diluent.[12]

Clinical Validation: Establishing Clinical Relevance

Clinical validation assesses the biomarker's ability to accurately and reliably identify a specific clinical state or outcome.[3]

Experimental Protocol:

  • Define the Clinical Context of Use (COU): Clearly define the intended use of the biomarker, for example, for diagnosis, prognosis, or predicting response to a specific therapy.

  • Patient Cohort Selection:

    • Training Cohort: Select a well-characterized cohort of patients that represents the target population for the biomarker's intended use. This cohort should include both cases (e.g., patients with the disease) and controls (e.g., healthy individuals or patients with other conditions).

    • Validation Cohort: To confirm the findings from the training set, an independent cohort of patients should be used.

  • Sample Collection and Processing: Implement standardized operating procedures (SOPs) for sample collection, processing, and storage to minimize pre-analytical variability.[13]

  • Biomarker Measurement: Analyze the patient samples using the analytically validated assay.

  • Statistical Analysis:

    • Diagnostic Biomarkers:

      • Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.

      • Area Under the Curve (AUC): An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.

      • Sensitivity and Specificity: Determine the optimal cut-off value for the biomarker and calculate the corresponding sensitivity and specificity.

    • Prognostic and Predictive Biomarkers:

      • Survival Analysis: Use Kaplan-Meier curves and Cox proportional hazards models to assess the association between biomarker levels and patient outcomes (e.g., survival time, disease progression).

      • Interaction Testing: For predictive biomarkers, statistical tests are used to determine if there is a significant interaction between the biomarker status and the treatment effect.[14]

Visualizing the Path to Validation

Diagrams can help to clarify complex processes and relationships in biomarker validation.

BiomarkerValidationWorkflow cluster_discovery Discovery & Qualification cluster_validation Validation cluster_utility Clinical Utility Discovery Biomarker Discovery (e.g., -omics) Qualification Candidate Qualification (Initial Confirmation) Discovery->Qualification Analytical Analytical Validation (Assay Performance) Qualification->Analytical Clinical Clinical Validation (Clinical Relevance) Analytical->Clinical Utility Clinical Utility Assessment (Impact on Patient Care) Clinical->Utility

A simplified workflow for biomarker validation.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Biomarker Novel Biomarker (e.g., p-ERK) ERK->Biomarker Measurable Indicator Proliferation Cell Proliferation TF->Proliferation

Hypothetical signaling pathway with a novel biomarker.

PlatformComparison cluster_elisa ELISA cluster_ms Mass Spectrometry cluster_multiplex Multiplex Immunoassay elisa_adv Advantages: - Cost-effective for single analytes - High specificity (antibody dependent) elisa_dis Disadvantages: - Low throughput - Larger sample volume needed ms_adv Advantages: - High specificity & sensitivity - Absolute quantification - High throughput ms_dis Disadvantages: - High instrument cost - Complex workflow multi_adv Advantages: - Very high throughput - Low sample volume - Cost-effective for multiple analytes multi_dis Disadvantages: - Potential for cross-reactivity - Higher initial setup cost than ELISA

Comparison of biomarker validation platforms.

References

A Researcher's Guide to Validating Novel Biomarkers for Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a novel biomarker from initial discovery to a clinically accepted tool is a rigorous process demanding comprehensive validation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key methodologies and platforms used in biomarker validation, supported by experimental data and detailed protocols.

Comparing the Tools of the Trade: Biomarker Validation Platforms

Choosing the right platform for biomarker validation is critical and depends on the specific requirements of the study, including the nature of the biomarker, the required sensitivity and throughput, and budget constraints. The most commonly used platforms include ELISA, mass spectrometry, and multiplex immunoassays.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Mass Spectrometry (MS)Multiplex Immunoassay
Principle Antigen-antibody interaction with enzymatic signal amplification.Measures mass-to-charge ratio of ionized analytes.Simultaneous measurement of multiple analytes in a single sample.
Throughput Low (one analyte per assay).[1][2]High (can identify and quantify numerous proteins simultaneously).[1]High (measures multiple to hundreds of analytes at once).[2]
Sensitivity Good, typically in the low picogram per milliliter (pg/mL) range.[3]High, especially for low-abundance species.[4]High, with some platforms reaching femtogram per milliliter (fg/mL) levels.[5]
Specificity High, dependent on antibody quality.[6]Very high, as it directly measures molecular mass.[6]Can be affected by antibody cross-reactivity.[3]
Quantification Semi-quantitative to quantitative, relies on standard curves.[6]Absolute quantification is possible with stable isotope-labeled internal standards.[6]Quantitative, relies on standard curves for each analyte.
Sample Volume Relatively larger sample volumes required.[6]Can analyze very small sample quantities.[6]Low sample volume required.[7]
Cost per Sample Lower for single analyte measurement.Higher initial instrument cost and operational complexity.[6]More cost-effective for measuring multiple analytes. For example, measuring four inflammatory biomarkers using individual ELISAs costs approximately $61.53 per sample, while a multiplex assay reduces the cost to $19.20 per sample.[4]
Flexibility Limited to the specific analyte of the kit.Highly flexible, can be used for discovery and targeted analysis.Highly customizable, allowing for the creation of personalized analyte panels.[5]

The Blueprint for Validation: Key Experimental Protocols

The validation of a novel biomarker is a multi-faceted process involving both analytical and clinical validation to ensure the biomarker is reliable, reproducible, and clinically relevant.[3][8]

Analytical Validation: Ensuring a Reliable Measurement

Analytical validation establishes the performance characteristics of a biomarker assay.[9] Key experiments include:

1. Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[2]

Experimental Protocol:

  • Blank Measurement: Analyze a minimum of 10-20 blank samples (matrix without the analyte) to determine the mean and standard deviation (SD) of the background signal.[2]

  • Serial Dilutions: Prepare a series of low-concentration samples of the purified biomarker in the relevant biological matrix.

  • Analysis: Analyze these diluted samples multiple times (e.g., in triplicate) on different days to assess reproducibility.

  • Calculation:

    • LOD: Typically calculated as the mean blank signal + 3x SD of the blank.[10] A common approach in chromatography is to determine the concentration that yields a signal-to-noise ratio of 3.[6]

    • LOQ: Often defined as the concentration that provides a signal-to-noise ratio of 10 or is calculated as the mean blank signal + 10x SD of the blank.[2]

  • Confirmation: The determined LOD and LOQ should be confirmed by analyzing multiple samples at these concentrations to ensure they meet the predefined criteria for precision and accuracy.

2. Assessment of Precision (Repeatability and Reproducibility):

Precision refers to the closeness of agreement between independent measurements of the same sample. It is typically expressed as the coefficient of variation (%CV).

Experimental Protocol:

  • Sample Preparation: Prepare at least three quality control (QC) samples at low, medium, and high concentrations of the biomarker within the assay's dynamic range.

  • Intra-assay Precision (Repeatability): Analyze multiple replicates (e.g., 5-10) of each QC sample in a single assay run.

  • Inter-assay Precision (Reproducibility): Analyze the same QC samples on multiple different days, by different operators, and ideally using different batches of reagents.[11]

  • Calculation: Calculate the mean, SD, and %CV for each QC sample for both intra- and inter-assay precision.

    • %CV = (SD / Mean) * 100

  • Acceptance Criteria: The %CV for intra-assay precision should generally be ≤10%, and for inter-assay precision, it should be ≤15% (or ≤20% at the LLOQ).[10]

3. Evaluation of Accuracy (Recovery):

Accuracy is the closeness of the measured value to the true value. It is often assessed through spike and recovery experiments.

Experimental Protocol:

  • Sample Selection: Select at least three different biological samples (e.g., serum, plasma) with known low endogenous levels of the biomarker.

  • Spiking: Spike these samples with known amounts of the purified biomarker at low, medium, and high concentrations.

  • Analysis: Analyze both the spiked and un-spiked samples.

  • Calculation: Calculate the percent recovery for each spiked sample.

    • % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Spiked Concentration] * 100

  • Acceptance Criteria: The acceptable range for recovery is typically 80-120%.[10][11]

4. Assessment of Cross-Reactivity in Multiplex Immunoassays:

For multiplex assays, it is crucial to ensure that the antibodies for one analyte do not cross-react with other analytes in the panel, which could lead to false-positive results.[3]

Experimental Protocol:

  • Single Analyte Testing: Run each analyte in the panel individually at a high concentration to confirm that it is only detected in its specific assay.

  • "Leave-One-Out" Approach: Create multiplex standards that contain all but one of the analytes. The signal for the "left-out" analyte should be at or below the LOD.

  • High-Concentration Spike-in: Spike a high concentration of a single analyte into a multiplex assay containing all other analytes at mid-range concentrations. The signals for the other analytes should not be significantly affected.

  • Mitigation: If cross-reactivity is detected, potential remedies include using blocking agents like dried milk or non-specific IgGs in the antibody diluent.[12]

Clinical Validation: Establishing Clinical Relevance

Clinical validation assesses the biomarker's ability to accurately and reliably identify a specific clinical state or outcome.[3]

Experimental Protocol:

  • Define the Clinical Context of Use (COU): Clearly define the intended use of the biomarker, for example, for diagnosis, prognosis, or predicting response to a specific therapy.

  • Patient Cohort Selection:

    • Training Cohort: Select a well-characterized cohort of patients that represents the target population for the biomarker's intended use. This cohort should include both cases (e.g., patients with the disease) and controls (e.g., healthy individuals or patients with other conditions).

    • Validation Cohort: To confirm the findings from the training set, an independent cohort of patients should be used.

  • Sample Collection and Processing: Implement standardized operating procedures (SOPs) for sample collection, processing, and storage to minimize pre-analytical variability.[13]

  • Biomarker Measurement: Analyze the patient samples using the analytically validated assay.

  • Statistical Analysis:

    • Diagnostic Biomarkers:

      • Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.

      • Area Under the Curve (AUC): An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.

      • Sensitivity and Specificity: Determine the optimal cut-off value for the biomarker and calculate the corresponding sensitivity and specificity.

    • Prognostic and Predictive Biomarkers:

      • Survival Analysis: Use Kaplan-Meier curves and Cox proportional hazards models to assess the association between biomarker levels and patient outcomes (e.g., survival time, disease progression).

      • Interaction Testing: For predictive biomarkers, statistical tests are used to determine if there is a significant interaction between the biomarker status and the treatment effect.[14]

Visualizing the Path to Validation

Diagrams can help to clarify complex processes and relationships in biomarker validation.

BiomarkerValidationWorkflow cluster_discovery Discovery & Qualification cluster_validation Validation cluster_utility Clinical Utility Discovery Biomarker Discovery (e.g., -omics) Qualification Candidate Qualification (Initial Confirmation) Discovery->Qualification Analytical Analytical Validation (Assay Performance) Qualification->Analytical Clinical Clinical Validation (Clinical Relevance) Analytical->Clinical Utility Clinical Utility Assessment (Impact on Patient Care) Clinical->Utility

A simplified workflow for biomarker validation.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Biomarker Novel Biomarker (e.g., p-ERK) ERK->Biomarker Measurable Indicator Proliferation Cell Proliferation TF->Proliferation

Hypothetical signaling pathway with a novel biomarker.

PlatformComparison cluster_elisa ELISA cluster_ms Mass Spectrometry cluster_multiplex Multiplex Immunoassay elisa_adv Advantages: - Cost-effective for single analytes - High specificity (antibody dependent) elisa_dis Disadvantages: - Low throughput - Larger sample volume needed ms_adv Advantages: - High specificity & sensitivity - Absolute quantification - High throughput ms_dis Disadvantages: - High instrument cost - Complex workflow multi_adv Advantages: - Very high throughput - Low sample volume - Cost-effective for multiple analytes multi_dis Disadvantages: - Potential for cross-reactivity - Higher initial setup cost than ELISA

Comparison of biomarker validation platforms.

References

N-Methylated vs. Canonical Amino Acids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and peptide therapeutics, the strategic modification of amino acid residues is a cornerstone of optimizing biological activity and pharmacokinetic profiles. Among these modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—stands out as a powerful tool. This guide provides a comprehensive comparison of the bioactivity of N-methylated amino acids versus their canonical counterparts, supported by quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway modulated by an N-methylated peptide.

Enhanced Stability and Permeability: A Quantitative Look

N-methylation confers several advantageous properties to peptides, primarily by introducing steric hindrance and removing the hydrogen bond donor capability of the amide nitrogen.[1] This seemingly minor alteration can lead to significant improvements in proteolytic stability and cell permeability, crucial factors for the therapeutic efficacy of peptide-based drugs.[2][3]

To illustrate these differences, we present a comparative analysis of a well-studied somatostatin (B550006) analog and its N-methylated counterpart. Somatostatin is a peptide hormone that regulates various physiological processes, and its analogs are used clinically. N-methylation has been explored as a strategy to enhance its therapeutic properties.[4][5]

ParameterCanonical Peptide (Somatostatin Analog)N-Methylated Peptide (Somatostatin Analog)Fold Improvement
Proteolytic Stability (Half-life in human serum) ~2.75 hours[6]> 40 hours[6]> 14x
Cell Permeability (Papp in Caco-2 assay, 10⁻⁶ cm/s) Low (Paracellular transport)[7]Increased (Transcellular transport)[5][8]Qualitatively Significant
Receptor Binding Affinity (Ki for sst2, nM) 0.8 ± 0.2[6]5.51 (with N-Me-Lys)[9]Varies by position

Note: The specific values for cell permeability can vary significantly based on the exact peptide sequence and the position of N-methylation. However, the general trend is an increase in permeability due to enhanced lipophilicity.[8] Receptor binding affinity is highly sensitive to the location of the N-methyl group; it can either enhance or decrease affinity depending on the conformational changes induced and the specific receptor subtype interactions.[4][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the bioactivity of canonical and N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin[3]

  • Fmoc-protected amino acids and N-methylated amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. This solution is then added to the resin, and the mixture is agitated for 1-2 hours. For coupling to an N-methylated residue, which is sterically hindered, extended coupling times or the use of microwave assistance may be necessary.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases, such as those found in human serum.

Materials:

  • Purified peptide (canonical and N-methylated)

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Incubation: The peptide is dissolved in the assay buffer to a final concentration of 1 mg/mL. The peptide solution is then mixed with an equal volume of human serum and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding the quenching solution.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant containing the remaining peptide is collected.

  • HPLC Analysis: The amount of intact peptide in each sample is quantified by RP-HPLC. The peak area corresponding to the intact peptide is measured.[11]

  • Half-Life Calculation: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay curve.[11]

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drugs.[12]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well plates with polycarbonate membrane inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test peptide (canonical and N-methylated)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto the Transwell inserts and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The cell culture medium is replaced with the transport buffer. The test peptide is added to the apical (donor) side of the monolayer.

  • Sampling: At specific time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) side. The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the peptide in the samples from the basolateral side is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the apical chamber.

Signaling Pathway Modulation: The Case of Cyclosporin A

Cyclosporin A is a potent immunosuppressant drug and a classic example of a naturally occurring, heavily N-methylated cyclic peptide. Its mechanism of action involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.

CyclosporinA_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A (N-methylated peptide) Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin (CpN) Cyclophilin->Complex Calcineurin Calcineurin (CaN) Complex->Calcineurin Inhibits NFATc NFATc (Active) Calcineurin->NFATc Dephosphorylates NFATc_P NFATc-P (Inactive) NFATc_P->Calcineurin NFATc_n NFATc NFATc->NFATc_n Translocation Gene IL-2 Gene Promoter NFATc_n->Gene Binds to Transcription IL-2 Transcription Gene->Transcription Activates

References

N-Methylated vs. Canonical Amino Acids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and peptide therapeutics, the strategic modification of amino acid residues is a cornerstone of optimizing biological activity and pharmacokinetic profiles. Among these modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—stands out as a powerful tool. This guide provides a comprehensive comparison of the bioactivity of N-methylated amino acids versus their canonical counterparts, supported by quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway modulated by an N-methylated peptide.

Enhanced Stability and Permeability: A Quantitative Look

N-methylation confers several advantageous properties to peptides, primarily by introducing steric hindrance and removing the hydrogen bond donor capability of the amide nitrogen.[1] This seemingly minor alteration can lead to significant improvements in proteolytic stability and cell permeability, crucial factors for the therapeutic efficacy of peptide-based drugs.[2][3]

To illustrate these differences, we present a comparative analysis of a well-studied somatostatin analog and its N-methylated counterpart. Somatostatin is a peptide hormone that regulates various physiological processes, and its analogs are used clinically. N-methylation has been explored as a strategy to enhance its therapeutic properties.[4][5]

ParameterCanonical Peptide (Somatostatin Analog)N-Methylated Peptide (Somatostatin Analog)Fold Improvement
Proteolytic Stability (Half-life in human serum) ~2.75 hours[6]> 40 hours[6]> 14x
Cell Permeability (Papp in Caco-2 assay, 10⁻⁶ cm/s) Low (Paracellular transport)[7]Increased (Transcellular transport)[5][8]Qualitatively Significant
Receptor Binding Affinity (Ki for sst2, nM) 0.8 ± 0.2[6]5.51 (with N-Me-Lys)[9]Varies by position

Note: The specific values for cell permeability can vary significantly based on the exact peptide sequence and the position of N-methylation. However, the general trend is an increase in permeability due to enhanced lipophilicity.[8] Receptor binding affinity is highly sensitive to the location of the N-methyl group; it can either enhance or decrease affinity depending on the conformational changes induced and the specific receptor subtype interactions.[4][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the bioactivity of canonical and N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin[3]

  • Fmoc-protected amino acids and N-methylated amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. This solution is then added to the resin, and the mixture is agitated for 1-2 hours. For coupling to an N-methylated residue, which is sterically hindered, extended coupling times or the use of microwave assistance may be necessary.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases, such as those found in human serum.

Materials:

  • Purified peptide (canonical and N-methylated)

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Incubation: The peptide is dissolved in the assay buffer to a final concentration of 1 mg/mL. The peptide solution is then mixed with an equal volume of human serum and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding the quenching solution.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant containing the remaining peptide is collected.

  • HPLC Analysis: The amount of intact peptide in each sample is quantified by RP-HPLC. The peak area corresponding to the intact peptide is measured.[11]

  • Half-Life Calculation: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay curve.[11]

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drugs.[12]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well plates with polycarbonate membrane inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test peptide (canonical and N-methylated)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto the Transwell inserts and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The cell culture medium is replaced with the transport buffer. The test peptide is added to the apical (donor) side of the monolayer.

  • Sampling: At specific time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) side. The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the peptide in the samples from the basolateral side is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the peptide in the apical chamber.

Signaling Pathway Modulation: The Case of Cyclosporin A

Cyclosporin A is a potent immunosuppressant drug and a classic example of a naturally occurring, heavily N-methylated cyclic peptide. Its mechanism of action involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.

CyclosporinA_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A (N-methylated peptide) Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin (CpN) Cyclophilin->Complex Calcineurin Calcineurin (CaN) Complex->Calcineurin Inhibits NFATc NFATc (Active) Calcineurin->NFATc Dephosphorylates NFATc_P NFATc-P (Inactive) NFATc_P->Calcineurin NFATc_n NFATc NFATc->NFATc_n Translocation Gene IL-2 Gene Promoter NFATc_n->Gene Binds to Transcription IL-2 Transcription Gene->Transcription Activates

References

Navigating Specificity: A Comparative Guide to Anti-Histidine Antibody Cross-Reactivity with Modified Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of histidine-tagged proteins is paramount. However, a critical question often arises: do standard anti-polyhistidine (anti-His) antibodies maintain their binding affinity when the histidine residues within or outside the tag undergo post-translational modifications? This guide provides a comprehensive comparison of the cross-reactivity of anti-histidine antibodies with modified histidine, supported by experimental protocols and logical frameworks to aid in experimental design and data interpretation.

While direct quantitative data comparing a single anti-histidine antibody across a spectrum of histidine modifications is not extensively available in published literature, this guide synthesizes information from antibody datasheets, specificity studies of modification-specific antibodies, and established principles of immunochemistry to provide a framework for understanding potential cross-reactivity.

Understanding the Landscape of Histidine Modifications

Histidine is a versatile amino acid prone to several post-translational modifications that can alter its chemical properties and, consequently, its recognition by antibodies. The most common modifications include:

  • Phosphorylation: The addition of a phosphate (B84403) group to one of the nitrogen atoms of the imidazole (B134444) ring.

  • Methylation: The addition of a methyl group, which can occur at different positions on the imidazole ring.

  • Acetylation: The addition of an acetyl group.

These modifications can impact protein function, signaling, and degradation. They also introduce the possibility of altering the epitope recognized by anti-histidine antibodies.

Comparative Analysis of Antibody Binding

The cross-reactivity of a standard anti-polyhistidine antibody with modified histidine residues is generally expected to be low. Most commercial anti-His tag antibodies are developed using a synthetic peptide consisting of six to ten consecutive, unmodified histidine residues as the immunogen[1][2]. This directs the antibody's specificity towards the polyhistidine sequence itself.

The HIS-1 monoclonal antibody, for example, is noted to recognize the unmodified polyhistidine tag, suggesting a lack of recognition for modified forms. The addition of a bulky and charged group like a phosphate or a methyl group to the imidazole ring of histidine can significantly alter the epitope's shape and charge, likely disrupting the binding of an antibody raised against the unmodified sequence.

Conversely, antibodies developed specifically for modified histidines, such as anti-phosphohistidine or anti-methylhistidine antibodies, are designed to recognize these specific modifications and typically show minimal cross-reactivity with unmodified histidine[3][4].

The following table summarizes the expected binding characteristics based on available information and immunological principles.

Antibody TypeTarget EpitopeExpected Binding to Unmodified HistidineExpected Binding to Phosphorylated HistidineExpected Binding to Methylated HistidineExpected Binding to Acetylated Histidine
Standard Anti-Polyhistidine 6x-10x consecutive unmodified histidine residuesHighLow to NoneLow to NoneLow to None
Anti-Phosphohistidine Phosphorylated histidine residueLow to NoneHighLow to NoneLow to None
Anti-Methylhistidine Methylated histidine residueLow to NoneLow to NoneHighLow to None

Note: This table is based on logical inference from immunogen design and specificity data of modification-specific antibodies. Direct quantitative comparative data from a single study is limited.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a specific anti-histidine antibody, researchers can employ several established immunoassays. The following diagrams and protocols outline the workflows for Dot Blot and Competitive ELISA, two powerful techniques for this purpose.

Experimental_Workflow_Dot_Blot cluster_prep Peptide Preparation cluster_dotblot Dot Blot Assay unmodified Unmodified His-Peptide spot Spot Peptides onto Nitrocellulose Membrane unmodified->spot phospho Phospho-His Peptide phospho->spot methyl Methyl-His Peptide methyl->spot acetyl Acetyl-His Peptide acetyl->spot block Block Membrane spot->block primary_ab Incubate with Anti-His Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect

Caption: Workflow for assessing anti-histidine antibody cross-reactivity using a Dot Blot assay.

Experimental_Workflow_Competitive_ELISA cluster_elisa Competitive ELISA coat Coat Plate with Unmodified His-Peptide block Block Plate coat->block incubate Incubate Anti-His Ab with Competitor Peptides (Unmodified, Modified) block->incubate add Add Mixture to Wells incubate->add wash Wash add->wash secondary Add Secondary Ab wash->secondary develop Develop and Read Signal secondary->develop

Caption: Workflow for quantifying anti-histidine antibody cross-reactivity via Competitive ELISA.

Detailed Experimental Protocols

Dot Blot Protocol for Cross-Reactivity Screening

This protocol allows for a qualitative or semi-quantitative assessment of antibody binding to various modified peptides.

Materials:

  • Nitrocellulose membrane

  • Unmodified and modified histidine-containing peptides (e.g., phosphorylated, methylated, acetylated)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20, PBS-T)

  • Anti-histidine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Dissolve peptides in an appropriate solvent (e.g., PBS) to a concentration of 1 mg/mL. Spot 1-2 µL of each peptide solution onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-histidine primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with PBS-T.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 4.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution and capture the signal using an imaging system.

Competitive ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol provides a quantitative measure of the antibody's affinity for modified versus unmodified histidine peptides.

Materials:

  • 96-well ELISA plate

  • Unmodified histidine-containing peptide for coating

  • Unmodified and modified histidine-containing peptides as competitors

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS-T)

  • Wash buffer (PBS-T)

  • Anti-histidine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the unmodified histidine peptide in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-histidine primary antibody with serial dilutions of the competitor peptides (unmodified, phosphorylated, methylated, acetylated) for 1-2 hours at room temperature.

  • Incubation: After washing the blocked plate, add 100 µL of the antibody-competitor mixtures to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Development and Measurement: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of competitor peptide that bound to the primary antibody.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from cross-reactivity experiments.

Data_Interpretation cluster_results Experimental Results cluster_interpretation Interpretation dot_blot_result Dot Blot: Signal Intensity on Modified vs. Unmodified Peptide Spots no_cross_reactivity No Significant Cross-Reactivity: - Signal only on unmodified peptide spot - High IC50 for modified peptides dot_blot_result->no_cross_reactivity cross_reactivity Significant Cross-Reactivity: - Signal on modified peptide spots - Low IC50 for modified peptides dot_blot_result->cross_reactivity elisa_result Competitive ELISA: IC50 Values for Competitor Peptides elisa_result->no_cross_reactivity elisa_result->cross_reactivity

Caption: Logical flow for interpreting cross-reactivity data from Dot Blot and Competitive ELISA.

Conclusion

While standard anti-polyhistidine antibodies are generally specific for unmodified histidine tags, the potential for cross-reactivity with modified histidine residues should not be entirely dismissed without experimental verification, especially in complex biological samples where such modifications may be prevalent. The experimental protocols and interpretive frameworks provided in this guide offer a robust approach for researchers to assess the specificity of their anti-histidine antibodies and ensure the accuracy and reliability of their experimental results. When in doubt, empirical testing remains the gold standard for confirming antibody specificity in the context of your specific research needs.

References

Navigating Specificity: A Comparative Guide to Anti-Histidine Antibody Cross-Reactivity with Modified Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of histidine-tagged proteins is paramount. However, a critical question often arises: do standard anti-polyhistidine (anti-His) antibodies maintain their binding affinity when the histidine residues within or outside the tag undergo post-translational modifications? This guide provides a comprehensive comparison of the cross-reactivity of anti-histidine antibodies with modified histidine, supported by experimental protocols and logical frameworks to aid in experimental design and data interpretation.

While direct quantitative data comparing a single anti-histidine antibody across a spectrum of histidine modifications is not extensively available in published literature, this guide synthesizes information from antibody datasheets, specificity studies of modification-specific antibodies, and established principles of immunochemistry to provide a framework for understanding potential cross-reactivity.

Understanding the Landscape of Histidine Modifications

Histidine is a versatile amino acid prone to several post-translational modifications that can alter its chemical properties and, consequently, its recognition by antibodies. The most common modifications include:

  • Phosphorylation: The addition of a phosphate group to one of the nitrogen atoms of the imidazole ring.

  • Methylation: The addition of a methyl group, which can occur at different positions on the imidazole ring.

  • Acetylation: The addition of an acetyl group.

These modifications can impact protein function, signaling, and degradation. They also introduce the possibility of altering the epitope recognized by anti-histidine antibodies.

Comparative Analysis of Antibody Binding

The cross-reactivity of a standard anti-polyhistidine antibody with modified histidine residues is generally expected to be low. Most commercial anti-His tag antibodies are developed using a synthetic peptide consisting of six to ten consecutive, unmodified histidine residues as the immunogen[1][2]. This directs the antibody's specificity towards the polyhistidine sequence itself.

The HIS-1 monoclonal antibody, for example, is noted to recognize the unmodified polyhistidine tag, suggesting a lack of recognition for modified forms. The addition of a bulky and charged group like a phosphate or a methyl group to the imidazole ring of histidine can significantly alter the epitope's shape and charge, likely disrupting the binding of an antibody raised against the unmodified sequence.

Conversely, antibodies developed specifically for modified histidines, such as anti-phosphohistidine or anti-methylhistidine antibodies, are designed to recognize these specific modifications and typically show minimal cross-reactivity with unmodified histidine[3][4].

The following table summarizes the expected binding characteristics based on available information and immunological principles.

Antibody TypeTarget EpitopeExpected Binding to Unmodified HistidineExpected Binding to Phosphorylated HistidineExpected Binding to Methylated HistidineExpected Binding to Acetylated Histidine
Standard Anti-Polyhistidine 6x-10x consecutive unmodified histidine residuesHighLow to NoneLow to NoneLow to None
Anti-Phosphohistidine Phosphorylated histidine residueLow to NoneHighLow to NoneLow to None
Anti-Methylhistidine Methylated histidine residueLow to NoneLow to NoneHighLow to None

Note: This table is based on logical inference from immunogen design and specificity data of modification-specific antibodies. Direct quantitative comparative data from a single study is limited.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a specific anti-histidine antibody, researchers can employ several established immunoassays. The following diagrams and protocols outline the workflows for Dot Blot and Competitive ELISA, two powerful techniques for this purpose.

Experimental_Workflow_Dot_Blot cluster_prep Peptide Preparation cluster_dotblot Dot Blot Assay unmodified Unmodified His-Peptide spot Spot Peptides onto Nitrocellulose Membrane unmodified->spot phospho Phospho-His Peptide phospho->spot methyl Methyl-His Peptide methyl->spot acetyl Acetyl-His Peptide acetyl->spot block Block Membrane spot->block primary_ab Incubate with Anti-His Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect

Caption: Workflow for assessing anti-histidine antibody cross-reactivity using a Dot Blot assay.

Experimental_Workflow_Competitive_ELISA cluster_elisa Competitive ELISA coat Coat Plate with Unmodified His-Peptide block Block Plate coat->block incubate Incubate Anti-His Ab with Competitor Peptides (Unmodified, Modified) block->incubate add Add Mixture to Wells incubate->add wash Wash add->wash secondary Add Secondary Ab wash->secondary develop Develop and Read Signal secondary->develop

Caption: Workflow for quantifying anti-histidine antibody cross-reactivity via Competitive ELISA.

Detailed Experimental Protocols

Dot Blot Protocol for Cross-Reactivity Screening

This protocol allows for a qualitative or semi-quantitative assessment of antibody binding to various modified peptides.

Materials:

  • Nitrocellulose membrane

  • Unmodified and modified histidine-containing peptides (e.g., phosphorylated, methylated, acetylated)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20, PBS-T)

  • Anti-histidine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Dissolve peptides in an appropriate solvent (e.g., PBS) to a concentration of 1 mg/mL. Spot 1-2 µL of each peptide solution onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-histidine primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with PBS-T.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 4.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution and capture the signal using an imaging system.

Competitive ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol provides a quantitative measure of the antibody's affinity for modified versus unmodified histidine peptides.

Materials:

  • 96-well ELISA plate

  • Unmodified histidine-containing peptide for coating

  • Unmodified and modified histidine-containing peptides as competitors

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS-T)

  • Wash buffer (PBS-T)

  • Anti-histidine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the unmodified histidine peptide in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-histidine primary antibody with serial dilutions of the competitor peptides (unmodified, phosphorylated, methylated, acetylated) for 1-2 hours at room temperature.

  • Incubation: After washing the blocked plate, add 100 µL of the antibody-competitor mixtures to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Development and Measurement: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of competitor peptide that bound to the primary antibody.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from cross-reactivity experiments.

Data_Interpretation cluster_results Experimental Results cluster_interpretation Interpretation dot_blot_result Dot Blot: Signal Intensity on Modified vs. Unmodified Peptide Spots no_cross_reactivity No Significant Cross-Reactivity: - Signal only on unmodified peptide spot - High IC50 for modified peptides dot_blot_result->no_cross_reactivity cross_reactivity Significant Cross-Reactivity: - Signal on modified peptide spots - Low IC50 for modified peptides dot_blot_result->cross_reactivity elisa_result Competitive ELISA: IC50 Values for Competitor Peptides elisa_result->no_cross_reactivity elisa_result->cross_reactivity

Caption: Logical flow for interpreting cross-reactivity data from Dot Blot and Competitive ELISA.

Conclusion

While standard anti-polyhistidine antibodies are generally specific for unmodified histidine tags, the potential for cross-reactivity with modified histidine residues should not be entirely dismissed without experimental verification, especially in complex biological samples where such modifications may be prevalent. The experimental protocols and interpretive frameworks provided in this guide offer a robust approach for researchers to assess the specificity of their anti-histidine antibodies and ensure the accuracy and reliability of their experimental results. When in doubt, empirical testing remains the gold standard for confirming antibody specificity in the context of your specific research needs.

References

Distinguishing Amino Acid Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise differentiation of amino acid isomers is critical in various scientific disciplines, from disease diagnosis to pharmaceutical development, as the biological function of a peptide can be drastically altered by a change in the chirality of a single amino acid. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this analytical challenge. This guide provides a comparative overview of key MS-based methodologies for distinguishing amino acid isomers, complete with experimental insights and data to aid researchers in selecting the optimal approach for their needs.

Core Methodologies

The differentiation of amino acid isomers by mass spectrometry can be broadly categorized into two strategies:

  • Indirect Methods: These methods involve a preliminary separation of isomers before they enter the mass spectrometer. This is typically achieved through chromatography using a chiral stationary phase or by derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column.

  • Direct Methods: These techniques rely on the intrinsic properties of the mass spectrometer to distinguish between isomers. This can involve specific fragmentation patterns in tandem mass spectrometry (MS/MS) or differences in ion mobility.

The choice between these methods depends on the specific amino acids of interest, the complexity of the sample matrix, and the desired sensitivity and throughput.

Comparison of Key Techniques

The following table summarizes the performance of several widely used mass spectrometry-based techniques for the analysis of amino acid isomers.

Technique Principle Typical Throughput Sensitivity Key Advantages Limitations
LC-MS/MS with Chiral Column Chromatographic separation of enantiomers on a chiral stationary phase followed by MS/MS detection.Low to Medium (analysis times of 15-30 min per sample)[1]HighDirect analysis without derivatization is possible.[2][3][4] Can simultaneously analyze multiple amino acid enantiomers.[1][3]Chiral columns can be expensive and may not be suitable for all amino acids. Mobile phase composition is critical and can affect MS ionization efficiency.[5]
LC-MS/MS with Chiral Derivatization Amino acids are reacted with a chiral derivatization reagent to form diastereomers, which are then separated by reverse-phase LC and detected by MS/MS.[6]MediumHighUtilizes standard reverse-phase columns. Derivatization can improve chromatographic behavior and ionization efficiency.[6]Derivatization adds extra steps to sample preparation and can be a source of variability. Risk of racemization during derivatization.[7]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section) prior to mass analysis.[8]HighMedium to HighProvides an additional dimension of separation, which is valuable for complex mixtures.[8] Can distinguish isomers with subtle structural differences.[9][10]Resolution may not be sufficient for all isomer pairs.[9] Collision cross-section differences can be small (~1%).[9]
Tandem Mass Spectrometry (MS/MS and MSn) Isomers are differentiated based on unique fragmentation patterns generated by collision-induced dissociation (CID) or other fragmentation techniques.[11][12][13]HighMediumRapid analysis without prior separation. Can be used to pinpoint the location of an isomerized residue within a peptide.[11][12]Fragmentation patterns can be very similar, requiring statistical analysis to differentiate.[11][12][14] May not be applicable to all amino acid isomers.

Experimental Workflows and Protocols

General Workflow for Amino Acid Isomer Analysis by Mass Spectrometry

The following diagram illustrates a generalized workflow for the analysis of amino acid isomers using mass spectrometry, highlighting the key decision points and processes.

G General Workflow for Amino Acid Isomer Analysis cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Extraction of Amino Acids Sample->Extraction Derivatization Optional: Chiral Derivatization Extraction->Derivatization Indirect Method LC Liquid Chromatography (Chiral or RP Column) Extraction->LC Derivatization->LC MS Mass Spectrometer (Ionization) LC->MS IMS Ion Mobility Spectrometry MSMS Tandem MS (MS/MS) (Fragmentation & Detection) IMS->MSMS MS->IMS IMS-MS Workflow MS->MSMS LC-MS/MS Workflow Data Data Analysis (Quantification & Identification) MSMS->Data

Caption: A generalized workflow for amino acid isomer analysis by mass spectrometry.

Protocol 1: LC-MS/MS with a Chiral Column (Direct Method)

This protocol is adapted for the direct analysis of underivatized amino acids.

  • Sample Preparation:

    • For biological fluids like plasma or urine, perform protein precipitation by adding a 3-fold excess of ice-cold methanol (B129727) or acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

  • Liquid Chromatography:

    • Column: A chiral column, such as a crown ether-based column (e.g., CROWNPAK CR-I(+)), is often used.[1]

    • Mobile Phase: An isocratic mobile phase, for instance, acetonitrile/water/trifluoroacetic acid (96/4/0.5), has been shown to be effective.[1] The exact composition should be optimized for the specific amino acids and column.

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS/MS Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for quantitative analysis. Define specific precursor-to-product ion transitions for each amino acid.

    • Data Analysis: Integrate the peak areas for the D- and L-enantiomers to determine their respective concentrations.

Protocol 2: Tandem Mass Spectrometry (MSn) for Isomer Differentiation in Peptides

This approach is particularly useful for identifying the specific location of an isomerized amino acid within a peptide.[11][12]

  • Sample Infusion: The purified peptide sample can be introduced into the mass spectrometer via direct infusion or after LC separation.

  • MS Analysis:

    • MS1: Acquire a full scan to identify the precursor ion (the protonated peptide).

    • MS2: Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting spectrum will contain b- and y-ions.

    • MS3: Select a specific fragment ion from the MS2 spectrum (e.g., a y-ion that contains the potential isomeric site) and subject it to another round of CID.[11][12]

  • Data Analysis:

    • Compare the MS3 spectra of the suspected isomeric peptide with that of a synthetic standard containing the known L- or D-amino acid.

    • Differences in the relative intensities of the fragment ions in the MS3 spectra can confirm the presence and location of the isomer.[11][12] Statistical analyses can be employed to quantify the differences between the spectra.[14]

Logical Comparison of Methodologies

The choice of methodology is often a trade-off between throughput, the need for derivatization, and the level of structural information required. The following diagram illustrates the decision-making process.

G Decision Tree for Amino Acid Isomer Analysis Start Goal: Analyze Amino Acid Isomers Question1 Is prior separation of isomers feasible? Start->Question1 Method1 LC-MS/MS with Chiral Column or Chiral Derivatization Question1->Method1 Yes Method2 Direct MS analysis: MS/MS or IMS-MS Question1->Method2 No Question2 Is the location of the isomer within a peptide required? Method3 MSn (e.g., MS3) analysis for fragment ion fingerprinting Question2->Method3 Yes Method4 IMS-MS for conformational analysis Question2->Method4 No Method2->Question2

Caption: A decision tree to guide the selection of an appropriate MS method.

Conclusion

Mass spectrometry offers a diverse and powerful toolkit for the challenging task of distinguishing amino acid isomers. For high-throughput screening and direct analysis, techniques like tandem MS and ion mobility MS are increasingly valuable. When unambiguous separation is paramount and throughput is less of a concern, LC-MS with chiral columns remains a gold standard. The choice of the most suitable method will always depend on the specific research question, the nature of the sample, and the available instrumentation. As technology continues to advance, the sensitivity, resolution, and speed of these techniques are expected to further improve, expanding their application in both fundamental research and clinical diagnostics.

References

Distinguishing Amino Acid Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise differentiation of amino acid isomers is critical in various scientific disciplines, from disease diagnosis to pharmaceutical development, as the biological function of a peptide can be drastically altered by a change in the chirality of a single amino acid. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this analytical challenge. This guide provides a comparative overview of key MS-based methodologies for distinguishing amino acid isomers, complete with experimental insights and data to aid researchers in selecting the optimal approach for their needs.

Core Methodologies

The differentiation of amino acid isomers by mass spectrometry can be broadly categorized into two strategies:

  • Indirect Methods: These methods involve a preliminary separation of isomers before they enter the mass spectrometer. This is typically achieved through chromatography using a chiral stationary phase or by derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column.

  • Direct Methods: These techniques rely on the intrinsic properties of the mass spectrometer to distinguish between isomers. This can involve specific fragmentation patterns in tandem mass spectrometry (MS/MS) or differences in ion mobility.

The choice between these methods depends on the specific amino acids of interest, the complexity of the sample matrix, and the desired sensitivity and throughput.

Comparison of Key Techniques

The following table summarizes the performance of several widely used mass spectrometry-based techniques for the analysis of amino acid isomers.

Technique Principle Typical Throughput Sensitivity Key Advantages Limitations
LC-MS/MS with Chiral Column Chromatographic separation of enantiomers on a chiral stationary phase followed by MS/MS detection.Low to Medium (analysis times of 15-30 min per sample)[1]HighDirect analysis without derivatization is possible.[2][3][4] Can simultaneously analyze multiple amino acid enantiomers.[1][3]Chiral columns can be expensive and may not be suitable for all amino acids. Mobile phase composition is critical and can affect MS ionization efficiency.[5]
LC-MS/MS with Chiral Derivatization Amino acids are reacted with a chiral derivatization reagent to form diastereomers, which are then separated by reverse-phase LC and detected by MS/MS.[6]MediumHighUtilizes standard reverse-phase columns. Derivatization can improve chromatographic behavior and ionization efficiency.[6]Derivatization adds extra steps to sample preparation and can be a source of variability. Risk of racemization during derivatization.[7]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section) prior to mass analysis.[8]HighMedium to HighProvides an additional dimension of separation, which is valuable for complex mixtures.[8] Can distinguish isomers with subtle structural differences.[9][10]Resolution may not be sufficient for all isomer pairs.[9] Collision cross-section differences can be small (~1%).[9]
Tandem Mass Spectrometry (MS/MS and MSn) Isomers are differentiated based on unique fragmentation patterns generated by collision-induced dissociation (CID) or other fragmentation techniques.[11][12][13]HighMediumRapid analysis without prior separation. Can be used to pinpoint the location of an isomerized residue within a peptide.[11][12]Fragmentation patterns can be very similar, requiring statistical analysis to differentiate.[11][12][14] May not be applicable to all amino acid isomers.

Experimental Workflows and Protocols

General Workflow for Amino Acid Isomer Analysis by Mass Spectrometry

The following diagram illustrates a generalized workflow for the analysis of amino acid isomers using mass spectrometry, highlighting the key decision points and processes.

G General Workflow for Amino Acid Isomer Analysis cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Extraction of Amino Acids Sample->Extraction Derivatization Optional: Chiral Derivatization Extraction->Derivatization Indirect Method LC Liquid Chromatography (Chiral or RP Column) Extraction->LC Derivatization->LC MS Mass Spectrometer (Ionization) LC->MS IMS Ion Mobility Spectrometry MSMS Tandem MS (MS/MS) (Fragmentation & Detection) IMS->MSMS MS->IMS IMS-MS Workflow MS->MSMS LC-MS/MS Workflow Data Data Analysis (Quantification & Identification) MSMS->Data

Caption: A generalized workflow for amino acid isomer analysis by mass spectrometry.

Protocol 1: LC-MS/MS with a Chiral Column (Direct Method)

This protocol is adapted for the direct analysis of underivatized amino acids.

  • Sample Preparation:

    • For biological fluids like plasma or urine, perform protein precipitation by adding a 3-fold excess of ice-cold methanol or acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

  • Liquid Chromatography:

    • Column: A chiral column, such as a crown ether-based column (e.g., CROWNPAK CR-I(+)), is often used.[1]

    • Mobile Phase: An isocratic mobile phase, for instance, acetonitrile/water/trifluoroacetic acid (96/4/0.5), has been shown to be effective.[1] The exact composition should be optimized for the specific amino acids and column.

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS/MS Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for quantitative analysis. Define specific precursor-to-product ion transitions for each amino acid.

    • Data Analysis: Integrate the peak areas for the D- and L-enantiomers to determine their respective concentrations.

Protocol 2: Tandem Mass Spectrometry (MSn) for Isomer Differentiation in Peptides

This approach is particularly useful for identifying the specific location of an isomerized amino acid within a peptide.[11][12]

  • Sample Infusion: The purified peptide sample can be introduced into the mass spectrometer via direct infusion or after LC separation.

  • MS Analysis:

    • MS1: Acquire a full scan to identify the precursor ion (the protonated peptide).

    • MS2: Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting spectrum will contain b- and y-ions.

    • MS3: Select a specific fragment ion from the MS2 spectrum (e.g., a y-ion that contains the potential isomeric site) and subject it to another round of CID.[11][12]

  • Data Analysis:

    • Compare the MS3 spectra of the suspected isomeric peptide with that of a synthetic standard containing the known L- or D-amino acid.

    • Differences in the relative intensities of the fragment ions in the MS3 spectra can confirm the presence and location of the isomer.[11][12] Statistical analyses can be employed to quantify the differences between the spectra.[14]

Logical Comparison of Methodologies

The choice of methodology is often a trade-off between throughput, the need for derivatization, and the level of structural information required. The following diagram illustrates the decision-making process.

G Decision Tree for Amino Acid Isomer Analysis Start Goal: Analyze Amino Acid Isomers Question1 Is prior separation of isomers feasible? Start->Question1 Method1 LC-MS/MS with Chiral Column or Chiral Derivatization Question1->Method1 Yes Method2 Direct MS analysis: MS/MS or IMS-MS Question1->Method2 No Question2 Is the location of the isomer within a peptide required? Method3 MSn (e.g., MS3) analysis for fragment ion fingerprinting Question2->Method3 Yes Method4 IMS-MS for conformational analysis Question2->Method4 No Method2->Question2

Caption: A decision tree to guide the selection of an appropriate MS method.

Conclusion

Mass spectrometry offers a diverse and powerful toolkit for the challenging task of distinguishing amino acid isomers. For high-throughput screening and direct analysis, techniques like tandem MS and ion mobility MS are increasingly valuable. When unambiguous separation is paramount and throughput is less of a concern, LC-MS with chiral columns remains a gold standard. The choice of the most suitable method will always depend on the specific research question, the nature of the sample, and the available instrumentation. As technology continues to advance, the sensitivity, resolution, and speed of these techniques are expected to further improve, expanding their application in both fundamental research and clinical diagnostics.

References

A Researcher's Guide to the Validation of Histidinomethylalanine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of modified amino acids in biological matrices is paramount for understanding disease pathology and developing novel therapeutics. Histidinomethylalanine (HMeAL), a cross-linking amino acid, represents a key post-translational modification implicated in various biological processes. This guide provides a comprehensive comparison of analytical methodologies for the validation of HMeAL, with a focus on providing actionable experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Validation

The validation of HMeAL in complex biological samples necessitates highly sensitive and specific analytical techniques. The current gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its superior selectivity and sensitivity. However, traditional methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ion-Exchange Chromatography (IEC) with post-column derivatization offer alternative approaches. Below is a comparative summary of these techniques.

ParameterLC-MS/MSHPLC-FLDIEC with Post-Column Derivatization
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection of fluorescent derivatives.Separation by ion-exchange, colorimetric detection after reaction with ninhydrin.
Specificity Very HighHighModerate to High
Sensitivity Very High (pmol to fmol)High (pmol)Moderate (nmol)
Throughput HighModerateLow
Matrix Effect Can be significant, requires careful management.ModerateLow
Instrumentation Cost HighModerateModerate
Expertise Required HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the two primary methods discussed.

Protocol 1: LC-MS/MS for the Quantification of this compound

This protocol is based on established methods for the analysis of modified amino acids in biological matrices.

1. Sample Preparation:

  • Hydrolysis: To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 1 mL of 6 M HCl. Heat the sample at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze proteins and release HMeAL.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

    • Elute HMeAL with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for HMeAL and an appropriate internal standard (e.g., a stable isotope-labeled version of HMeAL).

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect according to established guidelines.

Protocol 2: HPLC-FLD for the Quantification of this compound

This method relies on the derivatization of HMeAL to a fluorescent compound.

1. Sample Preparation:

  • Follow the same hydrolysis and SPE procedure as described in the LC-MS/MS protocol.

2. Pre-column Derivatization:

  • To the reconstituted sample, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent derivative. The reaction is typically carried out in a borate (B1201080) buffer at a controlled pH and temperature.

3. HPLC-FLD Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium acetate (B1210297) buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient: A suitable gradient to separate the derivatized HMeAL from other amino acids and interfering compounds.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths: Set according to the specific derivatizing agent used (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

4. Method Validation:

  • Validate the method for the same parameters as the LC-MS/MS method.

Performance Data Comparison

The following tables summarize typical performance data obtained from validated analytical methods for modified amino acids, which can be extrapolated to the analysis of this compound.

Table 1: LC-MS/MS Method Performance
ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect 85 - 115%
Table 2: HPLC-FLD Method Performance
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 85 - 115%
Matrix Effect 80 - 120%

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Tissue) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) BiologicalMatrix->Hydrolysis SPE Solid-Phase Extraction (Mixed-mode Cation Exchange) Hydrolysis->SPE Derivatization Derivatization (for HPLC-FLD) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS Direct Injection HPLCFLD HPLC-FLD Analysis Derivatization->HPLCFLD Quantification Quantification of This compound LCMS->Quantification HPLCFLD->Quantification

Caption: General experimental workflow for the validation of this compound.

signaling_pathway Protein Native Protein Modification Post-Translational Modification Protein->Modification Crosslinked Cross-linked Protein (with this compound) Modification->Crosslinked Function Altered Biological Function (e.g., Aggregation, Stability) Crosslinked->Function Disease Disease Pathogenesis Function->Disease

Caption: Simplified pathway showing the formation and impact of protein cross-linking.

A Researcher's Guide to the Validation of Histidinomethylalanine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of modified amino acids in biological matrices is paramount for understanding disease pathology and developing novel therapeutics. Histidinomethylalanine (HMeAL), a cross-linking amino acid, represents a key post-translational modification implicated in various biological processes. This guide provides a comprehensive comparison of analytical methodologies for the validation of HMeAL, with a focus on providing actionable experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Validation

The validation of HMeAL in complex biological samples necessitates highly sensitive and specific analytical techniques. The current gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its superior selectivity and sensitivity. However, traditional methods such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ion-Exchange Chromatography (IEC) with post-column derivatization offer alternative approaches. Below is a comparative summary of these techniques.

ParameterLC-MS/MSHPLC-FLDIEC with Post-Column Derivatization
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection of fluorescent derivatives.Separation by ion-exchange, colorimetric detection after reaction with ninhydrin.
Specificity Very HighHighModerate to High
Sensitivity Very High (pmol to fmol)High (pmol)Moderate (nmol)
Throughput HighModerateLow
Matrix Effect Can be significant, requires careful management.ModerateLow
Instrumentation Cost HighModerateModerate
Expertise Required HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the two primary methods discussed.

Protocol 1: LC-MS/MS for the Quantification of this compound

This protocol is based on established methods for the analysis of modified amino acids in biological matrices.

1. Sample Preparation:

  • Hydrolysis: To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 1 mL of 6 M HCl. Heat the sample at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze proteins and release HMeAL.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

    • Elute HMeAL with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for HMeAL and an appropriate internal standard (e.g., a stable isotope-labeled version of HMeAL).

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect according to established guidelines.

Protocol 2: HPLC-FLD for the Quantification of this compound

This method relies on the derivatization of HMeAL to a fluorescent compound.

1. Sample Preparation:

  • Follow the same hydrolysis and SPE procedure as described in the LC-MS/MS protocol.

2. Pre-column Derivatization:

  • To the reconstituted sample, add a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent derivative. The reaction is typically carried out in a borate buffer at a controlled pH and temperature.

3. HPLC-FLD Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium acetate buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient: A suitable gradient to separate the derivatized HMeAL from other amino acids and interfering compounds.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths: Set according to the specific derivatizing agent used (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

4. Method Validation:

  • Validate the method for the same parameters as the LC-MS/MS method.

Performance Data Comparison

The following tables summarize typical performance data obtained from validated analytical methods for modified amino acids, which can be extrapolated to the analysis of this compound.

Table 1: LC-MS/MS Method Performance
ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect 85 - 115%
Table 2: HPLC-FLD Method Performance
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 85 - 115%
Matrix Effect 80 - 120%

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Tissue) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) BiologicalMatrix->Hydrolysis SPE Solid-Phase Extraction (Mixed-mode Cation Exchange) Hydrolysis->SPE Derivatization Derivatization (for HPLC-FLD) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS Direct Injection HPLCFLD HPLC-FLD Analysis Derivatization->HPLCFLD Quantification Quantification of This compound LCMS->Quantification HPLCFLD->Quantification

Caption: General experimental workflow for the validation of this compound.

signaling_pathway Protein Native Protein Modification Post-Translational Modification Protein->Modification Crosslinked Cross-linked Protein (with this compound) Modification->Crosslinked Function Altered Biological Function (e.g., Aggregation, Stability) Crosslinked->Function Disease Disease Pathogenesis Function->Disease

Caption: Simplified pathway showing the formation and impact of protein cross-linking.

A Researcher's Guide to Endogenous Protein Cross-Linking: Histidinoalanine vs. Alternatives in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, understanding the three-dimensional structure and interaction networks of proteins is paramount. Endogenous cross-linking amino acids, which form covalent bonds between polypeptide chains post-translationally, offer a unique window into this architecture. Among these, Histidinoalanine (HDA) represents an important, naturally occurring covalent linkage. This guide provides a comparative analysis of HDA against other key endogenous cross-linking amino acids, Lysinoalanine (LAL) and Lanthionine (LAN), equipping researchers with the data and methodologies essential for their identification and characterization using mass spectrometry.

Comparative Analysis of Endogenous Cross-Linking Amino Acids

Histidinoalanine (HDA), Lysinoalanine (LAL), and Lanthionine (LAN) are all formed through a similar mechanism involving the β-elimination of a labile amino acid residue (like phosphoserine or cysteine) to form a highly reactive dehydroalanine (B155165) (DHA) intermediate. This intermediate then undergoes a Michael addition reaction with a nucleophilic amino acid side chain—histidine for HDA, lysine (B10760008) for LAL, and cysteine for LAN. These cross-links can introduce significant structural constraints on proteins, impacting their function and stability.

Table 1: General and Chemical Properties
PropertyHistidinoalanine (HDA)Lysinoalanine (LAL)Lanthionine (LAN)
Precursor 1 Phosphoserine / SerinePhosphoserine / Serine / CysteineCysteine / Serine
Precursor 2 HistidineLysineCysteine
Bond Formed C-N bondC-N bondC-S (Thioether) bond
Isomeric Forms Nτ- and Nπ-histidinoalanineL,L- and D,L- diastereomersL,L- and D,L- diastereomers
Biological Context Mineral-binding phosphoproteins, connective tissues.[1]Food proteins (after heat/alkali treatment), aging tissues.[2][3]Lantibiotic peptides, food proteins.[2][3]
Table 2: Mass Spectrometry and Identification Data
PropertyHistidinoalanine (HDA)Lysinoalanine (LAL)Lanthionine (LAN)
Monoisotopic Mass 242.1066 Da233.1375 Da208.0514 Da
Mass of Cross-Linked Residues Ser (87.03) + His (137.06)Ser (87.03) + Lys (128.09)Cys (103.01) + Cys (103.01)
Resulting Mass Shift -18.01 Da (Loss of H₂O)-18.01 Da (Loss of H₂O)-33.99 Da (Loss of H₂S)
MS Fragmentation Behavior Complex fragmentation patterns.Characterized by a cleavage between the α- and β-carbon of the lysine-derived portion in MALDI MS/MS.[4]Fragmentation occurs along the peptide backbones.
Identification Software Specialized search algorithms (e.g., XlinkX, pLink, Kojak) are required to handle the complexity of cross-linked peptide spectra.[5]Requires modification of search parameters to account for the specific mass shift and linked residues.[4]Can be identified using open modification searches or by defining it as a custom modification in proteomics software.

Visualizing the Chemistry and Workflow

Understanding both the chemical formation of these cross-links and the experimental workflow for their detection is crucial for researchers.

G Chemical Formation of HDA, LAL, and LAN cluster_precursors Precursor Amino Acids cluster_intermediate Intermediate cluster_products Cross-Linked Amino Acids pSer Phosphoserine / Cysteine DHA Dehydroalanine (DHA) pSer->DHA β-elimination (-H₂O, -H₂S, etc.) Lys Lysine LAL Lysinoalanine (LAL) His Histidine HDA Histidinoalanine (HDA) Cys Cysteine LAN Lanthionine (LAN) DHA->LAL + Lysine DHA->HDA + Histidine DHA->LAN + Cysteine

Caption: Formation pathway of endogenous cross-links.

XLMS_Workflow General XL-MS Workflow for Endogenous Cross-Link Identification Prot Protein Sample (Tissue, Cell Lysate) Digest Proteolytic Digestion (e.g., Trypsin) Prot->Digest Enrich Optional Enrichment (e.g., SEC, SCX) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Raw MS Data LCMS->Data Search Database Search (e.g., pLink, XlinkX, Kojak) Data->Search Results Identified Cross-Linked Peptides Search->Results Validation Data Validation & Analysis (FDR Calculation, Structural Mapping) Results->Validation

References

A Researcher's Guide to Endogenous Protein Cross-Linking: Histidinoalanine vs. Alternatives in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, understanding the three-dimensional structure and interaction networks of proteins is paramount. Endogenous cross-linking amino acids, which form covalent bonds between polypeptide chains post-translationally, offer a unique window into this architecture. Among these, Histidinoalanine (HDA) represents an important, naturally occurring covalent linkage. This guide provides a comparative analysis of HDA against other key endogenous cross-linking amino acids, Lysinoalanine (LAL) and Lanthionine (LAN), equipping researchers with the data and methodologies essential for their identification and characterization using mass spectrometry.

Comparative Analysis of Endogenous Cross-Linking Amino Acids

Histidinoalanine (HDA), Lysinoalanine (LAL), and Lanthionine (LAN) are all formed through a similar mechanism involving the β-elimination of a labile amino acid residue (like phosphoserine or cysteine) to form a highly reactive dehydroalanine (DHA) intermediate. This intermediate then undergoes a Michael addition reaction with a nucleophilic amino acid side chain—histidine for HDA, lysine for LAL, and cysteine for LAN. These cross-links can introduce significant structural constraints on proteins, impacting their function and stability.

Table 1: General and Chemical Properties
PropertyHistidinoalanine (HDA)Lysinoalanine (LAL)Lanthionine (LAN)
Precursor 1 Phosphoserine / SerinePhosphoserine / Serine / CysteineCysteine / Serine
Precursor 2 HistidineLysineCysteine
Bond Formed C-N bondC-N bondC-S (Thioether) bond
Isomeric Forms Nτ- and Nπ-histidinoalanineL,L- and D,L- diastereomersL,L- and D,L- diastereomers
Biological Context Mineral-binding phosphoproteins, connective tissues.[1]Food proteins (after heat/alkali treatment), aging tissues.[2][3]Lantibiotic peptides, food proteins.[2][3]
Table 2: Mass Spectrometry and Identification Data
PropertyHistidinoalanine (HDA)Lysinoalanine (LAL)Lanthionine (LAN)
Monoisotopic Mass 242.1066 Da233.1375 Da208.0514 Da
Mass of Cross-Linked Residues Ser (87.03) + His (137.06)Ser (87.03) + Lys (128.09)Cys (103.01) + Cys (103.01)
Resulting Mass Shift -18.01 Da (Loss of H₂O)-18.01 Da (Loss of H₂O)-33.99 Da (Loss of H₂S)
MS Fragmentation Behavior Complex fragmentation patterns.Characterized by a cleavage between the α- and β-carbon of the lysine-derived portion in MALDI MS/MS.[4]Fragmentation occurs along the peptide backbones.
Identification Software Specialized search algorithms (e.g., XlinkX, pLink, Kojak) are required to handle the complexity of cross-linked peptide spectra.[5]Requires modification of search parameters to account for the specific mass shift and linked residues.[4]Can be identified using open modification searches or by defining it as a custom modification in proteomics software.

Visualizing the Chemistry and Workflow

Understanding both the chemical formation of these cross-links and the experimental workflow for their detection is crucial for researchers.

G Chemical Formation of HDA, LAL, and LAN cluster_precursors Precursor Amino Acids cluster_intermediate Intermediate cluster_products Cross-Linked Amino Acids pSer Phosphoserine / Cysteine DHA Dehydroalanine (DHA) pSer->DHA β-elimination (-H₂O, -H₂S, etc.) Lys Lysine LAL Lysinoalanine (LAL) His Histidine HDA Histidinoalanine (HDA) Cys Cysteine LAN Lanthionine (LAN) DHA->LAL + Lysine DHA->HDA + Histidine DHA->LAN + Cysteine

Caption: Formation pathway of endogenous cross-links.

XLMS_Workflow General XL-MS Workflow for Endogenous Cross-Link Identification Prot Protein Sample (Tissue, Cell Lysate) Digest Proteolytic Digestion (e.g., Trypsin) Prot->Digest Enrich Optional Enrichment (e.g., SEC, SCX) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Raw MS Data LCMS->Data Search Database Search (e.g., pLink, XlinkX, Kojak) Data->Search Results Identified Cross-Linked Peptides Search->Results Validation Data Validation & Analysis (FDR Calculation, Structural Mapping) Results->Validation

References

Benchmarking different synthesis protocols for N-methylated amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in medicinal chemistry, enhancing proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] The choice of synthetic protocol for these crucial building blocks is pivotal, impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of common chemical synthesis methodologies for N-methylated amino acids, supported by experimental data to aid researchers in selecting the optimal approach for their specific needs.

Comparative Analysis of Synthesis Protocols

The following table summarizes the key performance indicators for the most prevalent methods of N-methylating amino acids. The selection of a particular protocol will depend on the specific amino acid, the desired protecting group (Boc or Fmoc), and the scale of the synthesis.

Synthesis ProtocolProtecting GroupMethylating AgentKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Direct Alkylation BocMethyl Iodide (CH₃I) or Dimethyl Sulfate (B86663) ((CH₃)₂SO₄)Sodium Hydride (NaH)Good to Excellent[3]Several hours to overnight[4]Simple, one-pot reaction for Boc-protected amino acids.Requires strictly anhydrous conditions; potential for over-methylation and racemization.[3][5]
Biron-Kessler Method (Solid-Phase) FmocMethyl Iodide or Dimethyl Sulfate2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), DBU, 2-Mercaptoethanol (B42355)High[6]~2 hours per residue[7]High efficiency on solid support; simplified purification.[1][6]Multi-step process involving protection and deprotection of the amine.[6]
Reductive Amination N/A (for unprotected amino acids)Formaldehyde (CH₂O)Sodium Borohydride (B1222165) (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)Moderate to Good[8][9]Varies (can be rapid)[10]Can be performed on unprotected amino acids in aqueous media.Potential for di-methylation and side reactions with certain amino acids.[11]
Oxazolidinone Formation & Reduction FmocN/A (uses formaldehyde)Paraformaldehyde, Triethylsilane (Et₃SiH), Lewis AcidHigh[12]Shorter reaction times[12]Efficient for Fmoc-protected serine and threonine; mild conditions.[12]Primarily applied to specific amino acid types.
Enzymatic Synthesis N/AMethylamine (B109427)Engineered Microorganisms (e.g., Corynebacterium glutamicum)High[1][13]Fermentation timeHigh stereoselectivity; environmentally friendly ("green") chemistry.[1]Requires specialized biological expertise and infrastructure.

Experimental Protocols

Direct Alkylation of Boc-Protected Amino Acids

This method involves the direct methylation of the nitrogen atom of a Boc-protected amino acid using a strong base and a methylating agent.[4]

Protocol:

  • Dissolve the Boc-protected amino acid in dry tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., argon).[4]

  • Cool the solution in an ice bath.[4]

  • Add methyl iodide (a common protocol uses 5-10 equivalents).[4]

  • Add sodium hydride (60% dispersion in mineral oil, 5-10 equivalents) portion-wise over a few hours, monitoring for gas evolution.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.[4]

  • For workup, carefully quench the reaction with water and transfer the mixture to a separatory funnel.[4]

  • Wash the aqueous layer with diethyl ether.[4]

  • Acidify the aqueous layer with a suitable acid (e.g., citric acid) to protonate the carboxylic acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methylated Boc-amino acid.[4]

Biron-Kessler Method for Fmoc-Protected Amino Acids (Solid-Phase)

This solid-phase synthesis approach allows for the efficient N-methylation of amino acids intended for use in Fmoc-based peptide synthesis.[6]

Protocol:

  • Load the Fmoc-protected amino acid onto a 2-chlorotrityl chloride (2-CTC) resin.[6]

  • Remove the Fmoc protecting group using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

  • Protect the free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like diisopropylethylamine (DIEA).[6]

  • Perform the methylation by treating the resin with a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

  • Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in N-methyl-2-pyrrolidone (NMP).[6]

  • Reprotect the now N-methylated amino group with Fmoc-OSu.[6]

  • Cleave the Fmoc-N-Me-amino acid from the resin using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6]

Reductive Amination using Formaldehyde

This method provides a direct route to N-methylated amino acids from unprotected starting materials.[8][10]

Protocol:

  • Dissolve the amino acid in an appropriate solvent, which can be aqueous.[5]

  • Add an aqueous solution of formaldehyde.[5]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions while maintaining a low temperature.[5]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[5]

  • Carefully quench the reaction by adding an acid (e.g., HCl).[5]

  • Purify the N-methylated amino acid from the reaction mixture, often through crystallization or chromatography.[5]

Visualizing the Synthesis Workflow

The general workflow for the chemical synthesis of N-methylated amino acids can be visualized as a series of protection, methylation, and deprotection steps. The specific reagents and conditions vary depending on the chosen protocol.

Synthesis_Workflow Start Starting Amino Acid Protect Nα-Protection (e.g., Boc, Fmoc) Start->Protect Protecting Agent Methylate N-Methylation Protect->Methylate Methylating Agent + Base Deprotect Deprotection Methylate->Deprotect Deprotecting Agent End N-Methylated Amino Acid Deprotect->End

Caption: General workflow for N-methylated amino acid synthesis.

The logical relationship between the choice of protecting group and the applicable synthesis protocols is a critical consideration for any researcher.

Protocol_Selection ProtectingGroup Choice of Protecting Group Boc Boc ProtectingGroup->Boc Fmoc Fmoc ProtectingGroup->Fmoc None None ProtectingGroup->None DirectAlkylation Direct Alkylation Boc->DirectAlkylation BironKessler Biron-Kessler (Solid-Phase) Fmoc->BironKessler Oxazolidinone Oxazolidinone Method Fmoc->Oxazolidinone ReductiveAmination Reductive Amination None->ReductiveAmination

Caption: Protocol selection based on the amino acid protecting group.

References

Benchmarking different synthesis protocols for N-methylated amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in medicinal chemistry, enhancing proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] The choice of synthetic protocol for these crucial building blocks is pivotal, impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of common chemical synthesis methodologies for N-methylated amino acids, supported by experimental data to aid researchers in selecting the optimal approach for their specific needs.

Comparative Analysis of Synthesis Protocols

The following table summarizes the key performance indicators for the most prevalent methods of N-methylating amino acids. The selection of a particular protocol will depend on the specific amino acid, the desired protecting group (Boc or Fmoc), and the scale of the synthesis.

Synthesis ProtocolProtecting GroupMethylating AgentKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Direct Alkylation BocMethyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydride (NaH)Good to Excellent[3]Several hours to overnight[4]Simple, one-pot reaction for Boc-protected amino acids.Requires strictly anhydrous conditions; potential for over-methylation and racemization.[3][5]
Biron-Kessler Method (Solid-Phase) FmocMethyl Iodide or Dimethyl Sulfate2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), DBU, 2-MercaptoethanolHigh[6]~2 hours per residue[7]High efficiency on solid support; simplified purification.[1][6]Multi-step process involving protection and deprotection of the amine.[6]
Reductive Amination N/A (for unprotected amino acids)Formaldehyde (CH₂O)Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)Moderate to Good[8][9]Varies (can be rapid)[10]Can be performed on unprotected amino acids in aqueous media.Potential for di-methylation and side reactions with certain amino acids.[11]
Oxazolidinone Formation & Reduction FmocN/A (uses formaldehyde)Paraformaldehyde, Triethylsilane (Et₃SiH), Lewis AcidHigh[12]Shorter reaction times[12]Efficient for Fmoc-protected serine and threonine; mild conditions.[12]Primarily applied to specific amino acid types.
Enzymatic Synthesis N/AMethylamineEngineered Microorganisms (e.g., Corynebacterium glutamicum)High[1][13]Fermentation timeHigh stereoselectivity; environmentally friendly ("green") chemistry.[1]Requires specialized biological expertise and infrastructure.

Experimental Protocols

Direct Alkylation of Boc-Protected Amino Acids

This method involves the direct methylation of the nitrogen atom of a Boc-protected amino acid using a strong base and a methylating agent.[4]

Protocol:

  • Dissolve the Boc-protected amino acid in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon).[4]

  • Cool the solution in an ice bath.[4]

  • Add methyl iodide (a common protocol uses 5-10 equivalents).[4]

  • Add sodium hydride (60% dispersion in mineral oil, 5-10 equivalents) portion-wise over a few hours, monitoring for gas evolution.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.[4]

  • For workup, carefully quench the reaction with water and transfer the mixture to a separatory funnel.[4]

  • Wash the aqueous layer with diethyl ether.[4]

  • Acidify the aqueous layer with a suitable acid (e.g., citric acid) to protonate the carboxylic acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methylated Boc-amino acid.[4]

Biron-Kessler Method for Fmoc-Protected Amino Acids (Solid-Phase)

This solid-phase synthesis approach allows for the efficient N-methylation of amino acids intended for use in Fmoc-based peptide synthesis.[6]

Protocol:

  • Load the Fmoc-protected amino acid onto a 2-chlorotrityl chloride (2-CTC) resin.[6]

  • Remove the Fmoc protecting group using a solution of piperidine in N,N-dimethylformamide (DMF).

  • Protect the free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like diisopropylethylamine (DIEA).[6]

  • Perform the methylation by treating the resin with a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

  • Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in N-methyl-2-pyrrolidone (NMP).[6]

  • Reprotect the now N-methylated amino group with Fmoc-OSu.[6]

  • Cleave the Fmoc-N-Me-amino acid from the resin using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

Reductive Amination using Formaldehyde

This method provides a direct route to N-methylated amino acids from unprotected starting materials.[8][10]

Protocol:

  • Dissolve the amino acid in an appropriate solvent, which can be aqueous.[5]

  • Add an aqueous solution of formaldehyde.[5]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions while maintaining a low temperature.[5]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[5]

  • Carefully quench the reaction by adding an acid (e.g., HCl).[5]

  • Purify the N-methylated amino acid from the reaction mixture, often through crystallization or chromatography.[5]

Visualizing the Synthesis Workflow

The general workflow for the chemical synthesis of N-methylated amino acids can be visualized as a series of protection, methylation, and deprotection steps. The specific reagents and conditions vary depending on the chosen protocol.

Synthesis_Workflow Start Starting Amino Acid Protect Nα-Protection (e.g., Boc, Fmoc) Start->Protect Protecting Agent Methylate N-Methylation Protect->Methylate Methylating Agent + Base Deprotect Deprotection Methylate->Deprotect Deprotecting Agent End N-Methylated Amino Acid Deprotect->End

Caption: General workflow for N-methylated amino acid synthesis.

The logical relationship between the choice of protecting group and the applicable synthesis protocols is a critical consideration for any researcher.

Protocol_Selection ProtectingGroup Choice of Protecting Group Boc Boc ProtectingGroup->Boc Fmoc Fmoc ProtectingGroup->Fmoc None None ProtectingGroup->None DirectAlkylation Direct Alkylation Boc->DirectAlkylation BironKessler Biron-Kessler (Solid-Phase) Fmoc->BironKessler Oxazolidinone Oxazolidinone Method Fmoc->Oxazolidinone ReductiveAmination Reductive Amination None->ReductiveAmination

Caption: Protocol selection based on the amino acid protecting group.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their inherent instability, primarily due to enzymatic degradation and rapid clearance in vivo. Chemical modification of amino acids within a peptide sequence is a cornerstone strategy to overcome these limitations, enhancing their pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of various amino acid modifications on peptide stability, supported by experimental data and detailed protocols for key assays.

Comparative Stability of Modified Peptides

The introduction of non-natural or modified amino acids can significantly increase a peptide's half-life by rendering it resistant to proteolytic enzymes. Below is a summary of the impact of different modifications on peptide stability.

Table 1: Comparative Half-Life of Modified vs. Unmodified Peptides
Peptide/AnalogModificationHalf-Life (in vitro/in vivo)Fold Increase in Half-LifeReference
Native L-peptideNoneMinutes to hours-[1]
D-amino acid substituted peptideReplacement of L-amino acids with D-amino acidsHours to daysSignificant increase[2]
PEGylated peptideCovalent attachment of polyethylene (B3416737) glycolDays60- to 130-fold[3]
Cyclized peptideHead-to-tail or side-chain cyclizationHours to daysSignificant increase[4][5]
N-methylated peptideMethylation of the amide nitrogenHoursModerate increase[6]
α-methylated amino acid peptideMethylation at the α-carbonHours to daysSignificant increase[7]

Note: The exact fold increase in half-life is dependent on the specific peptide, the site and nature of the modification, and the experimental conditions.

Key Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed protocols for commonly employed stability assays.

In Vitro Enzymatic Degradation Assay Using Trypsin

This assay evaluates the susceptibility of a modified peptide to cleavage by a specific protease, such as trypsin.

Materials:

  • Modified peptide and unmodified control peptide

  • Proteomics grade trypsin[8]

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)[9]

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the modified and unmodified peptides in an appropriate solvent (e.g., water or a buffer compatible with the assay).

  • Trypsin Solution Preparation: Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 mg/mL.[10] Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.01 mg/mL) in the digestion buffer.[10]

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the digestion buffer.

    • Initiate the reaction by adding the trypsin solution to a final enzyme-to-substrate ratio typically ranging from 1:20 to 1:100 (w/w).[9]

    • Incubate the reaction mixture at 37°C.[9]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[11]

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½) of the peptide.

In Vitro Serum Stability Assay

This assay assesses the stability of a modified peptide in a more physiologically relevant environment containing a complex mixture of proteases.

Materials:

  • Modified peptide and unmodified control peptide

  • Human or animal serum

  • Precipitating solution (e.g., Acetonitrile with 1% TFA)

  • HPLC or LC-MS system

Procedure:

  • Peptide Spiking: Spike the serum with the peptide to a final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the mixture.

  • Protein Precipitation: To each aliquot, add an equal volume of cold precipitating solution to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample and determine the half-life.

Circular Dichroism (CD) Spectroscopy for Conformational Stability

CD spectroscopy is a powerful technique to assess the secondary structure of a peptide and its conformational stability upon modification.

Materials:

  • Modified peptide and unmodified control peptide

  • CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette (typically 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (e.g., 100 µM).

    • Prepare a corresponding buffer blank.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the desired parameters, such as wavelength range (e.g., 190-260 nm for secondary structure), bandwidth, and scanning speed.[7]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.[7]

    • Convert the raw data (millidegrees) to molar ellipticity.

  • Analysis:

    • Analyze the resulting spectrum to determine the secondary structure content (e.g., α-helix, β-sheet, random coil).

    • For thermal stability, record spectra at increasing temperatures to determine the melting temperature (Tm).

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a peptide therapeutic will function is critical. The stability of a peptide directly impacts its ability to effectively engage its target and modulate downstream signaling pathways.

Insulin-like Growth Factor 1 (IGF-1) Signaling Pathway

IGF-1 is a key regulator of cell growth, proliferation, and survival. Its signaling is mediated through the IGF-1 receptor (IGF1R), a receptor tyrosine kinase. The stability of IGF-1 analogs is crucial for their therapeutic efficacy in various growth-related disorders.

IGF1_Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Secretion (Inhibition) PKA->Glucagon Epac2->Insulin Somatostatin_Signaling Somatostatin Somatostatin SSTR Somatostatin Receptor Somatostatin->SSTR Binds Gi Gi SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP (Inhibition) AC->cAMP Hormone Hormone Secretion (Inhibition) cAMP->Hormone K_channel->Hormone Ca_channel->Hormone Experimental_Workflow PeptideDesign Peptide Design & Modification Synthesis Peptide Synthesis & Purification PeptideDesign->Synthesis EnzymaticAssay In Vitro Enzymatic Degradation Assay Synthesis->EnzymaticAssay SerumAssay In Vitro Serum Stability Assay Synthesis->SerumAssay CD_Analysis Conformational Stability (CD) Synthesis->CD_Analysis DataAnalysis Data Analysis & Half-Life Determination EnzymaticAssay->DataAnalysis SerumAssay->DataAnalysis CD_Analysis->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their inherent instability, primarily due to enzymatic degradation and rapid clearance in vivo. Chemical modification of amino acids within a peptide sequence is a cornerstone strategy to overcome these limitations, enhancing their pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of various amino acid modifications on peptide stability, supported by experimental data and detailed protocols for key assays.

Comparative Stability of Modified Peptides

The introduction of non-natural or modified amino acids can significantly increase a peptide's half-life by rendering it resistant to proteolytic enzymes. Below is a summary of the impact of different modifications on peptide stability.

Table 1: Comparative Half-Life of Modified vs. Unmodified Peptides
Peptide/AnalogModificationHalf-Life (in vitro/in vivo)Fold Increase in Half-LifeReference
Native L-peptideNoneMinutes to hours-[1]
D-amino acid substituted peptideReplacement of L-amino acids with D-amino acidsHours to daysSignificant increase[2]
PEGylated peptideCovalent attachment of polyethylene glycolDays60- to 130-fold[3]
Cyclized peptideHead-to-tail or side-chain cyclizationHours to daysSignificant increase[4][5]
N-methylated peptideMethylation of the amide nitrogenHoursModerate increase[6]
α-methylated amino acid peptideMethylation at the α-carbonHours to daysSignificant increase[7]

Note: The exact fold increase in half-life is dependent on the specific peptide, the site and nature of the modification, and the experimental conditions.

Key Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed protocols for commonly employed stability assays.

In Vitro Enzymatic Degradation Assay Using Trypsin

This assay evaluates the susceptibility of a modified peptide to cleavage by a specific protease, such as trypsin.

Materials:

  • Modified peptide and unmodified control peptide

  • Proteomics grade trypsin[8]

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)[9]

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the modified and unmodified peptides in an appropriate solvent (e.g., water or a buffer compatible with the assay).

  • Trypsin Solution Preparation: Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 mg/mL.[10] Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.01 mg/mL) in the digestion buffer.[10]

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the digestion buffer.

    • Initiate the reaction by adding the trypsin solution to a final enzyme-to-substrate ratio typically ranging from 1:20 to 1:100 (w/w).[9]

    • Incubate the reaction mixture at 37°C.[9]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[11]

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½) of the peptide.

In Vitro Serum Stability Assay

This assay assesses the stability of a modified peptide in a more physiologically relevant environment containing a complex mixture of proteases.

Materials:

  • Modified peptide and unmodified control peptide

  • Human or animal serum

  • Precipitating solution (e.g., Acetonitrile with 1% TFA)

  • HPLC or LC-MS system

Procedure:

  • Peptide Spiking: Spike the serum with the peptide to a final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the mixture.

  • Protein Precipitation: To each aliquot, add an equal volume of cold precipitating solution to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample and determine the half-life.

Circular Dichroism (CD) Spectroscopy for Conformational Stability

CD spectroscopy is a powerful technique to assess the secondary structure of a peptide and its conformational stability upon modification.

Materials:

  • Modified peptide and unmodified control peptide

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette (typically 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (e.g., 100 µM).

    • Prepare a corresponding buffer blank.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the desired parameters, such as wavelength range (e.g., 190-260 nm for secondary structure), bandwidth, and scanning speed.[7]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.[7]

    • Convert the raw data (millidegrees) to molar ellipticity.

  • Analysis:

    • Analyze the resulting spectrum to determine the secondary structure content (e.g., α-helix, β-sheet, random coil).

    • For thermal stability, record spectra at increasing temperatures to determine the melting temperature (Tm).

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a peptide therapeutic will function is critical. The stability of a peptide directly impacts its ability to effectively engage its target and modulate downstream signaling pathways.

Insulin-like Growth Factor 1 (IGF-1) Signaling Pathway

IGF-1 is a key regulator of cell growth, proliferation, and survival. Its signaling is mediated through the IGF-1 receptor (IGF1R), a receptor tyrosine kinase. The stability of IGF-1 analogs is crucial for their therapeutic efficacy in various growth-related disorders.

IGF1_Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Secretion (Inhibition) PKA->Glucagon Epac2->Insulin Somatostatin_Signaling Somatostatin Somatostatin SSTR Somatostatin Receptor Somatostatin->SSTR Binds Gi Gi SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP (Inhibition) AC->cAMP Hormone Hormone Secretion (Inhibition) cAMP->Hormone K_channel->Hormone Ca_channel->Hormone Experimental_Workflow PeptideDesign Peptide Design & Modification Synthesis Peptide Synthesis & Purification PeptideDesign->Synthesis EnzymaticAssay In Vitro Enzymatic Degradation Assay Synthesis->EnzymaticAssay SerumAssay In Vitro Serum Stability Assay Synthesis->SerumAssay CD_Analysis Conformational Stability (CD) Synthesis->CD_Analysis DataAnalysis Data Analysis & Half-Life Determination EnzymaticAssay->DataAnalysis SerumAssay->DataAnalysis CD_Analysis->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Safety Operating Guide

Navigating the Disposal of Histidinomethylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Safety and Handling Precautions

Before handling Histidinomethylalanine, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4] Avoid direct contact with skin and eyes, and prevent the formation of dust or aerosols.[1][3]

Immediate First Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Spill and Leak Procedures

In the case of a spill, evacuate the area and ensure adequate ventilation.[2][4] For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a chemical waste container. Do not allow the chemical to enter drains or waterways.[2]

Disposal Protocol

As a definitive disposal procedure for this compound is not available, it must be treated as hazardous waste.[5][6]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[3][6] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2][4]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and regulatory guidelines for hazardous waste disposal.[6] Do not dispose of this compound down the drain or in the regular trash.[2][5][6]

Illustrative Physical and Chemical Properties

The following table summarizes physical and chemical properties of similar compounds. This data is for informational purposes only and may not accurately represent the properties of this compound.

PropertyL(+)-Histidine methyl ester dihydrochloride[5]Histidine[7][8]N-(p-Toluenesulfonyl)-L-alanine[1]
Physical State SolidCrystalline SolidSolid
Appearance WhiteWhiteNo information available
Odor No information availableOdorlessNo information available
Melting Point Not availableUndetermined132 - 137 °C / 269.6 - 278.6 °F
Solubility No information availableNot determinedNo information available
Molecular Weight Not available155.15Not available

Experimental Protocols

Detailed experimental protocols for the handling and disposal of this compound are not available in the reviewed literature. Researchers should develop a specific standard operating procedure (SOP) for their work with this compound, incorporating the general safety and disposal guidelines outlined above.

Logical Workflow for Chemical Disposal

General Chemical Disposal Workflow start Chemical Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as Unknown/Hazardous Waste sds_check->sds_no No collect Collect in a labeled, sealed, compatible container. sds_yes->collect sds_no->collect storage Store in designated hazardous waste accumulation area. collect->storage disposal Arrange for disposal by a licensed hazardous waste contractor. storage->disposal end Disposal Complete disposal->end

General Chemical Disposal Workflow

References

Navigating the Disposal of Histidinomethylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Safety and Handling Precautions

Before handling Histidinomethylalanine, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4] Avoid direct contact with skin and eyes, and prevent the formation of dust or aerosols.[1][3]

Immediate First Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Spill and Leak Procedures

In the case of a spill, evacuate the area and ensure adequate ventilation.[2][4] For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a chemical waste container. Do not allow the chemical to enter drains or waterways.[2]

Disposal Protocol

As a definitive disposal procedure for this compound is not available, it must be treated as hazardous waste.[5][6]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[3][6] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2][4]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and regulatory guidelines for hazardous waste disposal.[6] Do not dispose of this compound down the drain or in the regular trash.[2][5][6]

Illustrative Physical and Chemical Properties

The following table summarizes physical and chemical properties of similar compounds. This data is for informational purposes only and may not accurately represent the properties of this compound.

PropertyL(+)-Histidine methyl ester dihydrochloride[5]Histidine[7][8]N-(p-Toluenesulfonyl)-L-alanine[1]
Physical State SolidCrystalline SolidSolid
Appearance WhiteWhiteNo information available
Odor No information availableOdorlessNo information available
Melting Point Not availableUndetermined132 - 137 °C / 269.6 - 278.6 °F
Solubility No information availableNot determinedNo information available
Molecular Weight Not available155.15Not available

Experimental Protocols

Detailed experimental protocols for the handling and disposal of this compound are not available in the reviewed literature. Researchers should develop a specific standard operating procedure (SOP) for their work with this compound, incorporating the general safety and disposal guidelines outlined above.

Logical Workflow for Chemical Disposal

General Chemical Disposal Workflow start Chemical Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as Unknown/Hazardous Waste sds_check->sds_no No collect Collect in a labeled, sealed, compatible container. sds_yes->collect sds_no->collect storage Store in designated hazardous waste accumulation area. collect->storage disposal Arrange for disposal by a licensed hazardous waste contractor. storage->disposal end Disposal Complete disposal->end

General Chemical Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Histidinomethylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Histidinomethylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.